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  • Product: Dimethyl vinylphosphonate
  • CAS: 4645-32-3

Core Science & Biosynthesis

Foundational

Dimethyl Vinylphosphonate: A Comprehensive Technical Guide

Introduction: Dimethyl vinylphosphonate (B8674324) (DMVP) is an organophosphorus compound with the chemical formula CH₂=CHPO(OCH₃)₂. It serves as a crucial monomer and a versatile synthetic intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dimethyl vinylphosphonate (B8674324) (DMVP) is an organophosphorus compound with the chemical formula CH₂=CHPO(OCH₃)₂. It serves as a crucial monomer and a versatile synthetic intermediate. Its unique structure, featuring a reactive vinyl group and a phosphonate (B1237965) moiety, makes it a valuable building block in polymer chemistry, materials science, and medicinal chemistry. In polymer science, DMVP is utilized to synthesize polymers with inherent flame retardancy, improved thermal stability, and adhesive properties.[1] In the realm of drug development, the vinylphosphonate group can act as a stable mimic of phosphate (B84403) groups, which is a key feature in the design of enzyme inhibitors and other bioactive molecules.[2][3][4] This guide provides an in-depth overview of the synthesis, properties, and reactivity of dimethyl vinylphosphonate, tailored for researchers and professionals in chemical and pharmaceutical development.

Physical and Spectroscopic Properties

Dimethyl vinylphosphonate is a colorless liquid at room temperature. It is fully miscible in water and should be stored at 2-8°C.[5] A summary of its key physical and identifying properties is provided in the table below.

Table 1: Physical and Chemical Properties of Dimethyl Vinylphosphonate

PropertyValueReference
Molecular Formula C₄H₉O₃P[6]
Molecular Weight 136.09 g/mol
CAS Number 4645-32-3
Appearance Liquid
Boiling Point 197-202 °C (at 760 Torr)
72.5 °C (at 10 Torr)[6]
Density 1.146 g/mL (at 20 °C)[5]
1.1405 g/cm³ (at 20 °C)[6]
Refractive Index (n20/D) 1.430 - 1.435
InChI Key CQCXMYUCNSJSKG-UHFFFAOYSA-N
SMILES COP(=O)(OC)C=C

Spectroscopic Data: The structural characterization of DMVP relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly informative.

  • ³¹P NMR: The phosphorus nucleus resonates at a characteristic chemical shift. In DMSO-d₆, the ³¹P NMR chemical shift is reported.[7] In acetone, using 85% H₃PO₄ as a standard, another value is reported.[8]

  • ¹H and ¹³C NMR: Detailed one- and two-dimensional NMR studies have been conducted on poly(dimethyl vinylphosphonate), providing insights into the monomer's spectral characteristics.[9][10]

Synthesis of Dimethyl Vinylphosphonate

Several synthetic routes have been established for the preparation of dimethyl vinylphosphonate. The most common methods include the thermal elimination of acetic acid from a precursor, the Horner-Wadsworth-Emmons reaction, and the dehydrohalogenation of 2-haloethylphosphonates.

Thermal Elimination from Dimethyl 2-Acetoxyethanephosphonate

This method involves the gas-phase pyrolysis of dimethyl 2-acetoxyethanephosphonate, which eliminates acetic acid to yield DMVP.[11] The precursor, dimethyl 2-acetoxyethanephosphonate, is readily synthesized via the reaction of dimethyl phosphite (B83602) with vinyl acetate.[11] This industrial process can be performed with high selectivity and yield.[11]

G cluster_conditions reactant reactant product product condition condition A Dimethyl 2-acetoxyethanephosphonate B Dimethyl Vinylphosphonate A->B Δ (400-700 °C) Gas Phase C Acetic Acid A->C

Caption: Gas-phase pyrolysis of dimethyl 2-acetoxyethanephosphonate.

Experimental Protocol: A typical procedure involves evaporating dimethyl 2-acetoxyethanephosphonate and passing the vapor through a heated tube reactor.[11]

  • Vaporization: Dimethyl 2-acetoxyethanephosphonate (e.g., 80 g/h) is evaporated at a reduced pressure (e.g., 100 mbar) and elevated temperature (e.g., 180 °C).[11]

  • Pyrolysis: The vapor is introduced into a tube reactor, often filled with inert packing material, which is heated to 550-650 °C. An inert carrier gas like nitrogen or helium may be used.[11] The residence time in the reactor is typically very short, on the order of 0.5 seconds.[11]

  • Condensation: The reaction mixture exiting the reactor is cooled and condensed.

  • Purification: The resulting liquid is a mixture of dimethyl vinylphosphonate, acetic acid, and any unreacted starting material.[11] DMVP can be purified from this mixture by distillation.

Table 2: Representative Conditions for Thermal Elimination

TemperaturePressureResidence TimeStarting Material Feed RateCarrier GasYield/SelectivityReference
550 °C40 mbar0.5 s104.5 g/hN₂ (15 L/h)98% Selectivity[11]
650 °C30 mbar0.45 s149 g/hHe (3.5 L/h)98% Selectivity[11]
550 °CN/AN/AN/AN/A52% Yield[12]
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes with high stereoselectivity.[13][14] For the synthesis of DMVP, this involves the reaction of a phosphonate carbanion with a formaldehyde (B43269) equivalent. A common precursor for the required ylide is tetramethyl methylenebisphosphonate.[15]

G cluster_reagents reactant reactant intermediate intermediate product product reagent reagent A Tetramethyl methylenebisphosphonate B Phosphonate Carbanion (Ylide) A->B Deprotonation D Oxaphosphetane Intermediate B->D C Formaldehyde C->D Nucleophilic Addition E Dimethyl Vinylphosphonate D->E Elimination F Dimethyl Phosphate Byproduct D->F Base 1. Strong Base (e.g., NaH) Aldehyde 2. H₂C=O G cluster_reagents reactant reactant product product reagent reagent A Dimethyl 2-haloethylphosphonate (X = Cl, Br) B Dimethyl Vinylphosphonate A->B E2 Elimination C Byproducts (H₂O, KX) A->C Base Base (e.g., KOH, t-BuOK)

References

Exploratory

An In-depth Technical Guide to Dimethyl Vinylphosphonate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl vinylphosphonate (B8674324) (DMVP) is an organophosphorus compound of significant interest in various chemical and industrial applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl vinylphosphonate (B8674324) (DMVP) is an organophosphorus compound of significant interest in various chemical and industrial applications. Its versatile reactivity, stemming from the presence of both a vinyl group and a phosphonate (B1237965) ester, makes it a valuable precursor in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of the chemical structure, properties, and detailed analytical methodologies for dimethyl vinylphosphonate, aimed at supporting research, development, and quality control efforts.

Chemical Structure and Properties

Dimethyl vinylphosphonate is a colorless liquid with the chemical formula C₄H₉O₃P.[1][2] It is characterized by a phosphorus(V) center double-bonded to one oxygen atom and single-bonded to two methoxy (B1213986) groups and a vinyl group.

Physicochemical Properties

A summary of the key physicochemical properties of dimethyl vinylphosphonate is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

PropertyValueReference(s)
IUPAC Name Dimethyl ethenylphosphonate[2]
CAS Number 4645-32-3[1][2]
Molecular Formula C₄H₉O₃P[1][2]
Molecular Weight 136.09 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 197-202 °C (lit.)[1]
Density 1.146 g/mL at 20 °C (lit.)[1]
Refractive Index n20/D 1.430-1.435[1]
SMILES String COP(=O)(OC)C=C[1]
Solubility Fully miscible in water. Soluble in organic solvents.[3][4]
Flash Point 98 °C (closed cup)[1]
Storage Temperature 2-8°C[1]

Diagram 1: Chemical Structure of Dimethyl Vinylphosphonate

Dimethyl Vinylphosphonate Structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 C3 CH P->C3 C1 CH3 O2->C1 C2 CH3 O3->C2 C4 CH2 C3->C4

Caption: 2D structure of dimethyl vinylphosphonate.

Synthesis of Dimethyl Vinylphosphonate

A common method for the synthesis of dimethyl vinylphosphonate is through the thermal dissociation of dimethyl 2-acetoxyethanephosphonate.[5] This process involves the elimination of acetic acid at elevated temperatures.

Experimental Protocol: Synthesis via Thermal Dissociation
  • Starting Material Preparation: Dimethyl 2-acetoxyethanephosphonate can be prepared by the reaction of dimethyl phosphite (B83602) with vinyl acetate (B1210297) in the presence of a peroxide initiator.[5]

  • Apparatus Setup: A tube furnace equipped with an evaporator and a condenser is required. The system should be connected to a vacuum source to facilitate the reaction under reduced pressure.

  • Reaction Conditions:

    • Evaporator Temperature: 180 °C

    • Furnace (Reaction Zone) Temperature: 550-650 °C

    • Pressure: 30-40 mbar

  • Procedure: a. Dimethyl 2-acetoxyethanephosphonate is introduced into the evaporator. b. The vaporized starting material is passed through the heated tube furnace. c. The product mixture, consisting of dimethyl vinylphosphonate and acetic acid, is collected in the condenser.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate dimethyl vinylphosphonate from acetic acid and any unreacted starting material.

Diagram 2: Synthesis Workflow for Dimethyl Vinylphosphonate

Synthesis Workflow cluster_start Starting Materials start1 Dimethyl Phosphite prep Preparation of Dimethyl 2-acetoxyethanephosphonate start1->prep start2 Vinyl Acetate start2->prep react Thermal Dissociation (550-650 °C) prep->react condense Condensation react->condense purify Fractional Distillation condense->purify product Pure Dimethyl Vinylphosphonate purify->product

Caption: Synthesis workflow of dimethyl vinylphosphonate.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of dimethyl vinylphosphonate. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dimethyl vinylphosphonate. ¹H, ¹³C, and ³¹P NMR are all informative.

¹H NMR (Proton NMR)

  • Expected Chemical Shifts:

    • The vinyl protons (CH=CH₂) typically appear as a complex multiplet in the range of 5.5-7.0 ppm.

    • The methoxy protons (OCH₃) will be seen as a doublet around 3.7 ppm due to coupling with the phosphorus atom.

¹³C NMR (Carbon-13 NMR)

  • Expected Chemical Shifts:

    • The vinyl carbons will resonate in the alkene region of the spectrum (approximately 100-140 ppm).

    • The methoxy carbons will appear around 50-60 ppm.

³¹P NMR (Phosphorus-31 NMR)

  • Expected Chemical Shift: A single peak is expected in the phosphonate region of the spectrum. For poly(dimethyl vinylphosphonate), the chemical shift is observed in the range of 35-38 ppm, which can serve as an approximate reference for the monomer.[6]

Table 2: Representative NMR Data for Dimethyl Vinylphosphonate

NucleusChemical Shift (ppm) (approx.)MultiplicityCoupling Constant (J) (Hz) (approx.)Assignment
¹H 5.5 - 7.0MultipletCH=CH₂
3.7Doublet³J(P,H) ≈ 11OCH₃
¹³C 100 - 140CH=CH₂
50 - 60OCH₃
³¹P 15 - 20SingletP=O
Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective method for the analysis of dimethyl vinylphosphonate.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the sample in a suitable solvent such as methanol (B129727) or acetonitrile. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Expected Fragmentation Pattern: The mass spectrum will show the molecular ion peak (M⁺) at m/z 136. Common fragment ions would result from the loss of methoxy groups (-OCH₃), the vinyl group (-CH=CH₂), and rearrangements.

Table 3: Representative Quantitative Parameters for GC-MS Analysis of Organophosphorus Compounds (Adaptable for DMVP) [7]

ParameterValue
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (R²) ≥0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Recovery 85 - 110%
Relative Standard Deviation (RSD) <15%
Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is useful for identifying the key functional groups in dimethyl vinylphosphonate.

Expected Absorption Bands:

  • P=O stretch: A strong absorption band around 1250 cm⁻¹.

  • P-O-C stretch: Strong absorptions in the region of 1030-1050 cm⁻¹.

  • C=C stretch (vinyl): A medium intensity band around 1640 cm⁻¹.

  • =C-H stretch (vinyl): Absorptions above 3000 cm⁻¹.

  • C-H stretch (methyl): Absorptions around 2950 cm⁻¹.

Diagram 3: General Analytical Workflow for Dimethyl Vinylphosphonate

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis sample Sample Containing Dimethyl Vinylphosphonate dilution Dilution sample->dilution extraction Extraction (e.g., QuEChERS) sample->extraction nmr NMR (¹H, ¹³C, ³¹P) sample->nmr ftir FTIR sample->ftir gcms GC-MS dilution->gcms extraction->gcms qual Qualitative Analysis (Structure, Identification) gcms->qual quant Quantitative Analysis (Concentration) gcms->quant nmr->qual ftir->qual

Caption: General analytical workflow for DMVP.

Reactivity and Applications

The dual functionality of dimethyl vinylphosphonate makes it a versatile reagent in organic synthesis.

  • Michael Addition: The electron-withdrawing phosphonate group activates the vinyl group for Michael addition reactions with various nucleophiles.[8] This is a key reaction for the synthesis of functionalized phosphonates.

  • Polymerization: The vinyl group can undergo free-radical or anionic polymerization to produce poly(dimethyl vinylphosphonate), a polymer with applications in flame retardants and biomaterials.[9]

  • Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions to form cyclic phosphonates.

  • Heck and Suzuki Coupling: The vinyl group can participate in palladium-catalyzed cross-coupling reactions.[10]

Diagram 4: Reactivity Pathways of Dimethyl Vinylphosphonate

Reactivity Pathways cluster_reactions Key Reactions cluster_products Product Classes dmvp Dimethyl Vinylphosphonate michael Michael Addition dmvp->michael + Nucleophile poly Polymerization dmvp->poly Initiator da Diels-Alder Reaction dmvp->da + Diene coupling Cross-Coupling Reactions dmvp->coupling Pd Catalyst func_phos Functionalized Phosphonates michael->func_phos polymer Poly(dimethyl vinylphosphonate) poly->polymer cyclic_phos Cyclic Phosphonates da->cyclic_phos coupled_prod Cross-Coupled Products coupling->coupled_prod

Caption: Key reactivity pathways of DMVP.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of dimethyl vinylphosphonate. The tabulated data and detailed protocols for NMR, GC-MS, and IR spectroscopy offer a valuable resource for researchers and professionals working with this compound. The provided diagrams of its structure, synthesis, analytical workflow, and reactivity pathways serve to visually summarize the key concepts. A thorough understanding of these aspects is crucial for the effective and safe utilization of dimethyl vinylphosphonate in its various applications.

References

Foundational

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl vinylphosphonate (B8674324) (DMVP), a significant organophosph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl vinylphosphonate (B8674324) (DMVP), a significant organophosphorus compound utilized in polymer chemistry and as a synthetic intermediate. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for dimethyl vinylphosphonate (CAS No. 4645-32-3; Molecular Formula: C₄H₉O₃P; Molecular Weight: 136.09 g/mol ).[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Vinylphosphonate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.0-6.8m-CH=CH₂ (vinyl protons)
~3.7d³J(P,H) ≈ 11P-O-CH₃ (methoxy protons)

Note: Specific chemical shift and coupling constant values for the vinyl protons can vary depending on the solvent and spectrometer frequency. The vinyl proton signals are complex due to geminal, cis, and trans H-H couplings, as well as coupling to the phosphorus nucleus.

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Vinylphosphonate

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
~135-=CH₂
~128-P-CH=
~52²J(P,C) ≈ 6P-O-CH₃

Note: The carbon signals are coupled to the phosphorus nucleus, resulting in doublets. The exact chemical shifts and coupling constants can vary with the experimental conditions.

Table 3: ³¹P NMR Spectroscopic Data for Dimethyl Vinylphosphonate

Chemical Shift (δ) ppmMultiplicityReferencing Standard
~18m85% H₃PO₄

Note: The phosphorus signal will appear as a multiplet due to coupling with the vinyl and methoxy (B1213986) protons. A reference describes the ³¹P NMR spectrum of poly(vinyl dimethyl phosphonate) showing a signal in the 35-38 ppm region.[5]

Table 4: IR Spectroscopic Data for Dimethyl Vinylphosphonate

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H stretch
~2960, 2850MediumC-H stretch (methyl)
~1620StrongC=C stretch
~1250StrongP=O stretch
~1030StrongP-O-C stretch
~940Strong=C-H bend (out-of-plane)

Note: The IR spectrum is characterized by strong absorptions for the P=O and P-O-C bonds.

Table 5: Mass Spectrometry Data for Dimethyl Vinylphosphonate (Electron Ionization)

m/zRelative IntensityAssignment
136High[M]⁺ (Molecular Ion)
121Moderate[M - CH₃]⁺
109High[M - C₂H₃]⁺
94Moderate[M - C₂H₃O]⁺
79High[PO₃]⁺

Note: The fragmentation pattern is indicative of the loss of methyl and vinyl groups from the molecular ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of dimethyl vinylphosphonate (approx. 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.[6] The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed on the sample.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve adequate signal-to-noise.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program.

    • A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • The spectral width should be set to encompass the expected chemical shift range for the compound.

  • ³¹P NMR Acquisition:

    • A proton-decoupled ³¹P NMR spectrum is acquired.

    • The spectrometer frequency is set to the appropriate value for ³¹P.

    • The spectrum is referenced externally to 85% H₃PO₄.[6]

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: As dimethyl vinylphosphonate is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[7][8][9] A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.[7][9]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is collected first.

    • The sample holder with the prepared salt plates is placed in the spectrometer's sample compartment.

    • The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[8]

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for volatile compounds like dimethyl vinylphosphonate.[1] This allows for separation from any impurities prior to mass analysis.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) is used, often a quadrupole or time-of-flight (TOF) analyzer.[10]

  • Ionization: Electron ionization is a common method for small, volatile molecules, typically using an electron energy of 70 eV.[11]

  • Mass Analysis:

    • The mass analyzer is calibrated using a known reference compound to ensure accurate mass measurements.[10]

    • The instrument scans a predefined mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

    • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dimethyl vinylphosphonate.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation Sample Dimethyl Vinylphosphonate NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data FID Signal Processing (FT) NMR->NMR_Data IR_Data Interferogram Processing (FT) IR->IR_Data MS_Data Ion Detection & Mass Analysis MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Data_Tables Quantitative Data Tables Structure_Elucidation->Data_Tables

References

Exploratory

A Technical Guide to the Physical Properties of Dimethyl Vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key physical properties of dimethyl vinylphosphonate (B8674324), specifically its boiling poin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of dimethyl vinylphosphonate (B8674324), specifically its boiling point and density. The information herein is collated from various sources to ensure accuracy and is supplemented with detailed experimental protocols for the determination of these properties.

Core Physical Properties of Dimethyl Vinylphosphonate

Dimethyl vinylphosphonate is a reactive organophosphorus compound with applications in polymer chemistry and as an intermediate in organic synthesis. Accurate knowledge of its physical properties is crucial for its handling, purification, and use in various chemical reactions.

Quantitative Data Summary

The boiling point and density of dimethyl vinylphosphonate are summarized in the table below. It is important to note the conditions under which these values were determined, as the boiling point is highly dependent on pressure.

Physical PropertyValueConditions
Boiling Point 72.5 °Cat 10 Torr[1]
197-202 °Cat atmospheric pressure (literature value)[2][3]
Density 1.1405 g/cm³at 20 °C[1]
1.146 g/mLat 20 °C (literature value)[2][3]

Experimental Protocols

The following sections detail the methodologies for determining the boiling point and density of a liquid compound like dimethyl vinylphosphonate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5][6] For small sample volumes, a micro-boiling point determination method is often employed.[7][8]

Micro-Boiling Point Determination using a Heating Block:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube, and a small magnetic stir bar is added to prevent bumping.[7][8]

  • Apparatus Setup: The test tube is placed in a heating block on a hot plate stirrer. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.[7][8] The entire setup should be placed in a fume hood.[7][8]

  • Heating and Observation: The sample is heated gently while stirring.[7] The boiling point is reached when the liquid is observed to be boiling and a ring of condensing vapor is visible on the walls of the test tube at the same level as the thermometer bulb.[7]

  • Measurement: The temperature at which the vapor and liquid are in equilibrium (i.e., the temperature of the refluxing vapor) is recorded as the boiling point.[7] The heating should be controlled to ensure a slow, steady reflux.[7]

Thiele Tube Method:

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[4]

  • Apparatus Setup: The fusion tube is attached to a thermometer, and both are immersed in a Thiele tube containing heating oil.[4] The shape of the Thiele tube allows for uniform heating of the oil through convection.[8]

  • Heating and Observation: The Thiele tube is gently heated. Initially, a stream of air bubbles will emerge from the capillary tube.[4] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.[4]

  • Measurement: Heating is stopped at this point. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for its determination involves measuring the mass of a known volume of the liquid.[9]

Method using a Graduated Cylinder and Balance:

  • Measure the Mass of the Empty Cylinder: A dry, empty measuring cylinder is placed on an electronic balance, and its mass is recorded, or the balance is tared to zero.[9][10][11]

  • Measure a Known Volume of Liquid: A specific volume of the liquid (e.g., 20-25 mL) is carefully added to the graduated cylinder. The volume should be read from the bottom of themeniscus.[9][12]

  • Measure the Mass of the Liquid and Cylinder: The measuring cylinder containing the liquid is weighed, and the combined mass is recorded.[9][11][12]

  • Calculate the Mass of the Liquid: The mass of the empty cylinder is subtracted from the combined mass to determine the mass of the liquid.[11][12]

  • Calculate the Density: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[9] For greater accuracy, the measurements can be repeated, and an average density can be calculated.[9][12]

Pycnometer Method:

For more precise measurements, a pycnometer, which is a flask with a specific, accurately known volume, can be used.[13]

  • Measure the Mass of the Empty Pycnometer: The clean, dry pycnometer is weighed.[13]

  • Fill and Weigh the Pycnometer with the Liquid: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and weighed again.[13]

  • Calculate the Mass of the Liquid: The mass of the empty pycnometer is subtracted from the mass of the filled pycnometer.

  • Calculate the Density: The mass of the liquid is divided by the known volume of the pycnometer to determine the density.[13]

Logical Relationship Diagram

The following diagram illustrates the relationship between dimethyl vinylphosphonate and its fundamental physical properties.

G compound Dimethyl Vinylphosphonate prop1 Boiling Point compound->prop1 has prop2 Density compound->prop2 has

Caption: Relationship between Dimethyl Vinylphosphonate and its Physical Properties.

References

Exploratory

An In-depth Technical Guide on the Purity and Stability of Dimethyl Vinylphosphonate (DMVP) Monomer

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the purity and stability of dimethyl vinylphosphonate (B8674324) (DMVP), a versatile monomer with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of dimethyl vinylphosphonate (B8674324) (DMVP), a versatile monomer with applications in polymer chemistry and as a synthetic intermediate. Understanding its purity profile and degradation behavior is critical for ensuring the quality, safety, and efficacy of resulting products. This document details common impurities, stability under various stress conditions, and analytical methodologies for assessment.

Purity Profile of Dimethyl Vinylphosphonate

Commercially available dimethyl vinylphosphonate typically has a purity of ≥95% as determined by gas chromatography (GC)[1]. However, various impurities can be present, arising from the synthesis process and potential degradation.

Common Synthesis-Related Impurities

The synthesis of DMVP can lead to the formation of several byproducts. A common route involves the Perkow reaction, where a trialkyl phosphite (B83602) reacts with a halo-ketone. A significant competing reaction is the Michaelis-Arbuzov reaction, which produces a beta-keto phosphonate[2]. Therefore, potential process-related impurities include:

  • Dimethyl phosphite: A common starting material or byproduct[2].

  • Beta-keto phosphonates: Formed via the Michaelis-Arbuzov side reaction[2].

  • Unreacted starting materials: Such as trialkyl phosphites and halo-ketones[2].

  • Alkyl halides: Byproducts from dealkylation steps[2].

The relative amounts of these impurities are influenced by reaction conditions such as temperature, solvent polarity, and the specific reactants used[2].

Table 1: Summary of Potential Impurities in Dimethyl Vinylphosphonate

Impurity NameOriginAnalytical Method for Detection
Dimethyl phosphiteSynthesis byproduct/starting materialGC, ³¹P NMR
Beta-keto phosphonatesMichaelis-Arbuzov side reactionGC, ³¹P NMR
Trialkyl phosphitesUnreacted starting materialGC, ³¹P NMR
Halo-ketonesUnreacted starting materialGC-MS
Alkyl halidesSynthesis byproductGC-MS
Vinylphosphonic acidHydrolysis degradation productHPLC, ³¹P NMR
AcetaldehydeThermal/Photolytic degradation productGC-MS
Phosphoric acidExtensive degradation productIC, ³¹P NMR

Stability of Dimethyl Vinylphosphonate

DMVP is chemically stable under standard ambient conditions (room temperature) when stored properly[2]. However, it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light.

Storage and Handling

For optimal stability, DMVP should be stored in a tightly closed container, protected from moisture, air, and light[2]. Recommended storage is under refrigeration at 2-8°C[1].

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Phosphonate esters are known to undergo hydrolysis, and the rate is dependent on pH and temperature.

  • Acidic Conditions: Under acidic conditions, such as refluxing in 6 M aqueous HCl for 2 hours, dimethyl vinylphosphonate undergoes hydrolysis to yield vinylphosphonic acid[3].

  • Basic Conditions: Alkaline hydrolysis of phosphonates is also a known degradation pathway.

The hydrolysis of the P-O-CH₃ bond is a primary degradation route[4].

While specific quantitative data on the oxidative degradation of DMVP is limited, organophosphorus compounds can be susceptible to oxidation. Studies on the nerve agent simulant dimethyl methylphosphonate (B1257008) (DMMP) show that exposure to atomic oxygen leads to oxidative reactions, likely involving hydrogen abstraction followed by secondary reactions[5].

Thermal decomposition of organophosphorus esters, including phosphonates, can occur at elevated temperatures. The initial degradation process often involves the elimination of a phosphorus acid[6]. For DMVP, this could lead to the formation of vinylphosphonic acid and subsequent decomposition products. Studies on related compounds suggest that the P-C bond is generally more resistant to cleavage than the P-O-C bonds during thermal stress[7].

Organophosphorus compounds can undergo photodegradation. Studies on various organophosphorus pesticides have shown that sunlight can be an effective means of degradation[8]. The photodegradation of phosphonates in water can be influenced by pH and the presence of iron, leading to the formation of orthophosphates and aminomethylphosphonic acid (AMPA) as a byproduct in some cases[9]. For DMVP, photodegradation could involve cleavage of the ester bonds or reactions at the vinyl group.

Table 2: Summary of Dimethyl Vinylphosphonate Stability under Forced Degradation Conditions (Qualitative)

Stress ConditionPotential Degradation ProductsDegradation Pathway
Acidic Hydrolysis Vinylphosphonic acid, MethanolCleavage of P-O-CH₃ bonds
Basic Hydrolysis Vinylphosphonic acid salts, MethanolCleavage of P-O-CH₃ bonds
Oxidation Oxidized vinyl group and/or methyl estersOxidation of the vinyl or methyl groups
Thermal Vinylphosphonic acid, Acetaldehyde, Phosphoric acidElimination of phosphorus acid, further decomposition
Photolysis Vinylphosphonic acid, Orthophosphate, AcetaldehydeCleavage of ester bonds, reactions at the vinyl group

Experimental Protocols

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine purity analysis of DMVP.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is commonly used for organophosphorus compounds[10].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[10].

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1[10].

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: FID at 280°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of DMVP in a suitable solvent like acetone (B3395972) or ethyl acetate.

  • Injection Volume: 1 µL.

  • Quantification: Purity is determined by area percent, assuming all components have a similar response factor. For higher accuracy, a reference standard of DMVP should be used to create a calibration curve.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate DMVP from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice[11][12].

  • Mobile Phase: A gradient elution is typically required to separate polar degradation products from the less polar parent compound.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25.1-30 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: For forced degradation studies, the stressed samples may need to be neutralized and diluted with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).

  • Analysis: The peak purity of the DMVP peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing compounds, including DMVP and its degradation products.

  • Instrumentation: NMR spectrometer with a phosphorus probe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O) depending on the sample.

  • Acquisition: A standard proton-decoupled ³¹P NMR experiment is typically performed. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration[13].

  • Referencing: An external standard of 85% phosphoric acid is used as a reference (δ = 0 ppm).

  • Analysis: The chemical shift of the phosphorus atom in DMVP will be distinct from its degradation products (e.g., vinylphosphonic acid, phosphoric acid) and synthesis impurities (e.g., dimethyl phosphite). The relative quantities can be determined by integrating the respective peaks.

Visualizations

Synthesis and Potential Impurity Formation

G cluster_synthesis DMVP Synthesis cluster_impurities Potential Impurities Trialkyl phosphite Trialkyl phosphite Perkow Reaction Perkow Reaction Trialkyl phosphite->Perkow Reaction Nucleophilic attack on carbonyl Michaelis-Arbuzov Reaction Michaelis-Arbuzov Reaction Trialkyl phosphite->Michaelis-Arbuzov Reaction Nucleophilic attack on halide Unreacted Starting Materials Unreacted Starting Materials Trialkyl phosphite->Unreacted Starting Materials Halo-ketone Halo-ketone Halo-ketone->Perkow Reaction Halo-ketone->Michaelis-Arbuzov Reaction Halo-ketone->Unreacted Starting Materials Dimethyl Vinylphosphonate (DMVP) Dimethyl Vinylphosphonate (DMVP) Perkow Reaction->Dimethyl Vinylphosphonate (DMVP) Beta-keto phosphonate Beta-keto phosphonate Michaelis-Arbuzov Reaction->Beta-keto phosphonate Dimethyl phosphite Dimethyl phosphite Synthesis Mixture Synthesis Mixture Synthesis Mixture->Dimethyl phosphite

Caption: Synthetic pathway of DMVP and formation of key impurities.

Hydrolytic Degradation Pathway

G DMVP Dimethyl Vinylphosphonate Intermediate Monomethyl Vinylphosphonate DMVP->Intermediate H₂O / H⁺ or OH⁻ Methanol1 Methanol DMVP->Methanol1 FinalProduct Vinylphosphonic Acid Intermediate->FinalProduct H₂O / H⁺ or OH⁻ Methanol2 Methanol Intermediate->Methanol2

Caption: Stepwise hydrolysis of DMVP to vinylphosphonic acid.

General Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation Acid Acidic Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Base->Stressed_Samples Oxidation Oxidative Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples DMVP_Sample DMVP Sample DMVP_Sample->Acid DMVP_Sample->Base DMVP_Sample->Oxidation DMVP_Sample->Thermal DMVP_Sample->Photo Analysis Analytical Testing (HPLC, GC, NMR, MS) Stressed_Samples->Analysis Data Data Analysis & Degradation Profile Analysis->Data

Caption: Workflow for conducting forced degradation studies of DMVP.

References

Foundational

"thermal degradation pathway of poly(dimethyl vinylphosphonate)"

An In-Depth Technical Guide to the Thermal Degradation Pathway of Poly(dimethyl vinylphosphonate) For Researchers, Scientists, and Drug Development Professionals Abstract Poly(dimethyl vinylphosphonate) (PDMVP) is a phos...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Degradation Pathway of Poly(dimethyl vinylphosphonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(dimethyl vinylphosphonate) (PDMVP) is a phosphorus-containing polymer with significant potential in applications requiring inherent flame retardancy and biocompatibility. Understanding its thermal degradation behavior is paramount for defining its processing window, predicting its long-term stability, and elucidating its mode of action as a flame retardant. While extensive literature on the thermal degradation of PDMVP homopolymer is scarce, this guide synthesizes information from related poly(vinylphosphonate)s and general principles of polymer pyrolysis to propose a comprehensive thermal degradation pathway. This document outlines the key experimental protocols for investigating this pathway and presents the expected degradation products in a structured format.

Introduction

Poly(dimethyl vinylphosphonate) is a polymer characterized by a saturated hydrocarbon backbone with pendant dimethyl phosphonate (B1237965) groups. The presence of phosphorus imparts desirable properties, most notably flame retardancy, as the degradation products can interfere with the combustion cycle in both the condensed and gas phases. The thermal stability of PDMVP is a critical parameter influencing its application in high-temperature processing and its efficacy as a flame-retardant additive. Generally, poly(vinylphosphonate)s undergo a single-step thermal decomposition at temperatures exceeding 350°C.[1] The phosphorus content facilitates the formation of a thermally stable char layer, which insulates the underlying material and reduces the release of flammable volatiles.[1]

Proposed Thermal Degradation Pathway of Poly(dimethyl vinylphosphonate)

The thermal degradation of PDMVP in an inert atmosphere is hypothesized to occur through a multi-stage radical process, initiated by the cleavage of the ester groups, followed by main-chain scission and subsequent cross-linking to form a stable char.

Stage 1: Initial Ester Cleavage (Side-Chain Scission)

At elevated temperatures, the initial degradation is likely to involve the homolytic cleavage of the P-OCH₃ and C-P bonds in the phosphonate side group. This can lead to the formation of various radical species and the evolution of small volatile molecules.

Stage 2: Main-Chain Scission and Depolymerization

Following or concurrent with side-chain degradation, scission of the polymer backbone can occur. This can proceed via random chain scission or depolymerization, leading to the formation of oligomeric fragments and potentially the monomer, dimethyl vinylphosphonate.

Stage 3: Cross-linking and Char Formation

The reactive radical species generated on the polymer backbone and from the phosphonate groups can undergo recombination and cross-linking reactions. This leads to the formation of a phosphorus-rich, cross-linked network. As the temperature increases, this network undergoes further condensation and cyclization reactions, ultimately forming a stable char. The phosphorus-containing species are believed to catalyze the dehydration and cyclization of the polymer backbone, contributing to the high char yield.

Below is a DOT language script that visualizes the proposed thermal degradation pathway of PDMVP.

Thermal_Degradation_PDMVP PDMVP Poly(dimethyl vinylphosphonate) Heat Heat (Δ) PDMVP->Heat Stage1 Stage 1: Side-Chain Scission Heat->Stage1 Initiation Stage2 Stage 2: Main-Chain Scission Stage1->Stage2 Volatiles1 Volatile Products (e.g., Methane, Methanol, Dimethyl methylphosphonate) Stage1->Volatiles1 Release Stage3 Stage 3: Cross-linking & Char Formation Stage2->Stage3 Oligomers Oligomeric Fragments Stage2->Oligomers Generation Char Phosphorus-rich Char Stage3->Char Formation

Proposed multi-stage thermal degradation pathway of PDMVP.

Experimental Protocols

To investigate the thermal degradation pathway of PDMVP, a combination of analytical techniques is essential. The primary methods are Thermogravimetric Analysis (TGA), often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of PDMVP.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of PDMVP (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • Data Collection: The sample mass is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the final char yield.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal degradation of PDMVP.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph with a mass spectrometer detector.

  • Sample Preparation: A small amount of PDMVP (typically 50-200 µg) is placed into a pyrolysis sample cup.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 400°C, 500°C, 600°C) in an inert atmosphere (helium). The pyrolysis products are swept into the GC injection port.

    • Gas Chromatography (GC): The volatile products are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature program to elute compounds based on their boiling points.

    • Mass Spectrometry (MS): The separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, allowing for identification by comparison with mass spectral libraries (e.g., NIST).

  • Data Analysis: The resulting pyrogram (detector response vs. retention time) shows the separated degradation products. Each peak can be analyzed by its mass spectrum to identify the corresponding chemical compound.

The following diagram illustrates a typical experimental workflow for the analysis of PDMVP thermal degradation.

Experimental_Workflow Sample PDMVP Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA PyGCMS Pyrolysis-GC/MS Sample->PyGCMS TGA_FTIR_MS TGA-FTIR/MS Sample->TGA_FTIR_MS TGA_Data TGA/DTG Curves (Thermal Stability, Char Yield) TGA->TGA_Data Pyrogram Pyrogram & Mass Spectra (Degradation Products) PyGCMS->Pyrogram Interpretation Interpretation of Degradation Pathway TGA_Data->Interpretation Pyrogram->Interpretation Evolved_Gas Evolved Gas Analysis (Real-time Product Identification) TGA_FTIR_MS->Evolved_Gas Evolved_Gas->Interpretation

Experimental workflow for studying PDMVP thermal degradation.

Quantitative Data on Expected Degradation Products

Based on the proposed degradation pathway, a range of volatile and semi-volatile products are expected. The relative abundance of these products will depend on the pyrolysis temperature. The following table summarizes the likely degradation products.

Product Class Specific Compounds Origin Expected Temperature Range (°C)
Small Volatiles Methane, Methanol, WaterCleavage of methoxy (B1213986) groups and subsequent reactions300 - 500
Phosphorus Compounds Dimethyl methylphosphonate, Phosphoric acid speciesSide-chain scission and rearrangement350 - 600
Hydrocarbons Alkenes, Alkanes (e.g., ethene, propene)Main-chain scission400 - 600
Aromatics Benzene, TolueneCyclization and aromatization of the backbone at higher temperatures> 500
Oligomers PDMVP dimers, trimers, etc.Incomplete depolymerization and random chain scission400 - 600
Solid Residue Phosphorus-rich charCross-linking and condensation reactions> 450

Conclusion

The thermal degradation of poly(dimethyl vinylphosphonate) is a complex process involving multiple stages of side-chain and main-chain scission, followed by cross-linking and char formation. While a definitive pathway has yet to be fully elucidated in the literature, the proposed mechanism provides a robust framework for understanding its behavior at elevated temperatures. The experimental protocols outlined herein, particularly TGA and Py-GC/MS, are crucial for validating this pathway and quantifying the degradation products. A thorough understanding of the thermal degradation of PDMVP is essential for optimizing its use in advanced materials and for the rational design of new flame-retardant polymers.

References

Exploratory

Solubility of Dimethyl Vinylphosphonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl vinylphosphonate (B8674324) (DMVP) in organic solvents....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl vinylphosphonate (B8674324) (DMVP) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining solubility, enabling researchers to generate their own precise measurements.

Overview of Dimethyl Vinylphosphonate Solubility

Dimethyl vinylphosphonate (CAS No. 4645-32-3) is an organophosphorus compound utilized in polymer chemistry and as a synthetic intermediate.[1] Its solubility is a critical parameter for its application in various chemical reactions and formulations.

Based on available information, DMVP exhibits good solubility in a range of common organic solvents. It is generally described as being soluble in acetone, chloroform, methanol, and acetonitrile.[2] However, there are conflicting reports regarding its solubility in water, with some sources stating it is fully miscible and others indicating limited solubility.[1][2]

The polymer derived from DMVP, poly(dimethyl vinylphosphonate), is reported to be insoluble in aprotic organic solvents.[3] Furthermore, the tacticity of the polymer influences its solubility, with isotactic-rich polymers demonstrating reduced solubility in organic solvents compared to their atactic counterparts.[2][3]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for dimethyl vinylphosphonate in various organic solvents. To facilitate research and development, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Acetone
Chloroform
Methanol
Acetonitrile
Ethanol
Toluene
Dichloromethane
Diethyl Ether
User-defined

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute, such as dimethyl vinylphosphonate, in an organic solvent. This method is based on the widely used shake-flask technique.[4][5]

3.1. Materials and Equipment

  • Dimethyl vinylphosphonate (solute)

  • Organic solvent of interest (e.g., acetone, chloroform, methanol, acetonitrile)

  • Analytical balance

  • Volumetric flasks

  • Glass vials or test tubes with secure caps

  • Thermostatically controlled shaker or water bath

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)[5][6]

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of dimethyl vinylphosphonate to a known volume of the organic solvent in a glass vial. The presence of an undissolved phase of DMVP is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally.[5]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved DMVP to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

    • Immediately filter the collected supernatant using a syringe filter that is compatible with the solvent to remove any undissolved micro-droplets or solid impurities.

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered, saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC, HPLC, or NMR) to determine the precise concentration of dimethyl vinylphosphonate.

  • Calculation of Solubility:

    • Calculate the concentration of DMVP in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3. Considerations and Best Practices

  • Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately recorded temperature throughout the experiment.[4]

  • Purity of Materials: Use high-purity dimethyl vinylphosphonate and solvents to obtain accurate solubility data.

  • Equilibrium Time: Ensure that the system has reached equilibrium. This can be verified by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Solvent Evaporation: Minimize solvent loss by using tightly sealed containers.

  • Analytical Method Validation: The analytical method used for quantification should be validated for accuracy, precision, linearity, and selectivity.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for assessing the solubility of dimethyl vinylphosphonate and the decision-making process based on the outcome.

experimental_workflow start Start: Define Solvent and Temperature prep_solution Prepare Supersaturated Mixture (Excess DMVP in Solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibrate phase_separation Allow Phases to Separate equilibrate->phase_separation sampling Extract and Filter Supernatant phase_separation->sampling analysis Quantify DMVP Concentration (e.g., GC, HPLC, NMR) sampling->analysis calculate Calculate Solubility (g/100mL, mol/L) analysis->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of dimethyl vinylphosphonate.

logical_relationship solubility_test Is DMVP Soluble in the Chosen Solvent? soluble Proceed with Homogeneous Reaction/Formulation solubility_test->soluble Yes insoluble Consider Alternative Solvents or Heterogeneous System solubility_test->insoluble No partially_soluble Optimize Solvent System (e.g., Co-solvents) or Adjust Process Parameters solubility_test->partially_soluble Partially

Caption: Decision-making based on the solubility of dimethyl vinylphosphonate.

References

Foundational

An In-depth Technical Guide to the Reactivity of Dimethyl Vinylphosphonate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reactivity of dimethyl vinylphosphonate (B8674324) (DMVP) with a range of nucleophiles. DMVP i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of dimethyl vinylphosphonate (B8674324) (DMVP) with a range of nucleophiles. DMVP is a versatile reagent in organic synthesis, serving as a Michael acceptor and a precursor to a variety of organophosphorus compounds with significant applications in medicinal chemistry and materials science. This document details the core reactivity patterns, provides quantitative data for key reactions, outlines detailed experimental protocols, and visualizes reaction mechanisms and workflows.

Core Reactivity Principles

Dimethyl vinylphosphonate is an activated alkene, with the phosphonate (B1237965) group acting as an electron-withdrawing group. This polarization of the carbon-carbon double bond renders the β-carbon electrophilic and susceptible to attack by nucleophiles. The primary reaction pathway for nucleophilic attack on DMVP is the Michael addition , also known as conjugate addition.

The general mechanism involves the addition of a nucleophile to the β-carbon of the vinyl group, forming a resonance-stabilized carbanion intermediate. This intermediate is then protonated, typically by the solvent or a proton source introduced during workup, to yield the final β-substituted phosphonate product.

Reactions with N-Nucleophiles (Aza-Michael Addition)

The reaction of amines with dimethyl vinylphosphonate provides a straightforward route to β-amino phosphonates, which are important precursors for biologically active compounds. The reaction proceeds via an aza-Michael addition mechanism.

Data Presentation: Aza-Michael Addition of Amines to Vinylphosphonates
NucleophileCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
PiperidineNeatRT0.595[1]
MorpholineNeatRT192[1]
AnilineNeat801285[2]
BenzylamineNeatRT290[1]
Various Aminesβ-cyclodextrin/WaterRT2-685-95[2]

Note: Yields can be influenced by the steric and electronic properties of the amine, as well as the reaction conditions. The use of catalysts such as β-cyclodextrin in water offers an environmentally benign and efficient method for this transformation[2].

Experimental Protocol: Synthesis of Dimethyl (2-aminoethyl)phosphonates

This protocol is a representative procedure for the aza-Michael addition of an amine to dimethyl vinylphosphonate.

Materials:

  • Dimethyl vinylphosphonate (1.0 eq)

  • Amine (e.g., piperidine, 1.1 eq)

  • Solvent (e.g., neat, or a suitable solvent like THF or water if using a catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for solvent removal (rotary evaporator)

  • Chromatography equipment for purification (optional)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add dimethyl vinylphosphonate.

  • If the reaction is performed neat, slowly add the amine to the dimethyl vinylphosphonate with stirring at room temperature.

  • If a solvent and/or catalyst are used, dissolve the dimethyl vinylphosphonate in the chosen solvent, add the catalyst (if any), and then add the amine.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent (if any) and any excess volatile reagents under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the desired dimethyl (2-aminoethyl)phosphonate.

  • Characterize the product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Signaling Pathway: Aza-Michael Addition Mechanism

aza_michael_addition DMVP Dimethyl Vinylphosphonate Intermediate Zwitterionic Intermediate DMVP->Intermediate Nucleophilic Attack Amine Amine (R₂NH) Amine->Intermediate Product β-Amino Phosphonate Intermediate->Product Proton Transfer

Caption: Mechanism of the Aza-Michael addition of an amine to dimethyl vinylphosphonate.

Reactions with S-Nucleophiles (Thiol-Michael Addition)

Thiols readily undergo Michael addition to dimethyl vinylphosphonate to form β-thioether phosphonates. This reaction is highly efficient and is often considered a "click" reaction due to its high yields, stereospecificity, and tolerance of a wide range of functional groups.

Data Presentation: Thiol-Michael Addition to Vinylphosphonates
NucleophileCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
EthanethiolTriethylamine (B128534)THFRT-High[3]
1-HexanethiolDBUNeatRT< 1 min>99[4]
BenzylthiolTMGNeatRT< 5 min>99[4]
Methyl thioglycolateAIBNTHF6018High[5]

Note: The thiol-Michael addition can be initiated by bases (amine, phosphine) or via a radical mechanism (e.g., with AIBN)[3][5]. The base-catalyzed reaction is generally very fast at room temperature. The rate can be influenced by the choice of catalyst and solvent[3].

Experimental Protocol: Synthesis of Dimethyl (2-thioethyl)phosphonates

This protocol is a representative procedure for the base-catalyzed thiol-Michael addition to dimethyl vinylphosphonate.

Materials:

  • Dimethyl vinylphosphonate (1.0 eq)

  • Thiol (e.g., 1-hexanethiol, 1.05 eq)

  • Base catalyst (e.g., triethylamine or DBU, 0.1 eq)

  • Solvent (optional, e.g., THF or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for solvent removal (rotary evaporator)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add dimethyl vinylphosphonate and the thiol.

  • If a solvent is used, dissolve the reactants in the chosen solvent.

  • Add the base catalyst dropwise to the stirred mixture at room temperature. The reaction is often exothermic.

  • Stir the reaction for the specified time. The reaction is typically very fast and can be monitored by TLC or NMR.

  • Upon completion, if a catalyst was used, it can be removed by washing the reaction mixture with a dilute acid solution (e.g., 1M HCl) followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography if necessary.

  • Characterize the product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Signaling Pathway: Base-Catalyzed Thiol-Michael Addition

thiol_michael_addition cluster_0 Initiation cluster_1 Propagation Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Carbanion Carbanion Intermediate Thiol->Carbanion Base Base Base->Thiolate Thiolate->Carbanion Nucleophilic Attack DMVP Dimethyl Vinylphosphonate DMVP->Carbanion Product β-Thioether Phosphonate Carbanion->Product Protonation by Thiol grignard_workflow Start Start Prep Prepare Anhydrous Glassware and Reagents Start->Prep Reaction Dissolve DMVP in Anhydrous Ether/THF Cool to 0°C Prep->Reaction Addition Slowly Add Grignard Reagent Reaction->Addition Stir Stir at Room Temperature Addition->Stir Quench Quench with sat. aq. NH₄Cl Stir->Quench Workup Extraction and Drying Quench->Workup Purify Purification (Chromatography/Distillation) Workup->Purify End Characterized Product Purify->End hydrolysis_mechanism DMVP Dimethyl Vinylphosphonate Protonation Protonation of Phosphoryl Oxygen DMVP->Protonation H2O_Attack1 Nucleophilic Attack by H₂O (1st Ester) Protonation->H2O_Attack1 Intermediate1 Tetrahedral Intermediate 1 H2O_Attack1->Intermediate1 Loss_MeOH1 Loss of Methanol (1) Intermediate1->Loss_MeOH1 Monoester Vinylphosphonic Acid Monomethyl Ester Loss_MeOH1->Monoester Protonation2 Protonation of Second Ester Monoester->Protonation2 H2O_Attack2 Nucleophilic Attack by H₂O (2nd Ester) Protonation2->H2O_Attack2 Intermediate2 Tetrahedral Intermediate 2 H2O_Attack2->Intermediate2 Loss_MeOH2 Loss of Methanol (2) Intermediate2->Loss_MeOH2 Product Vinylphosphonic Acid Loss_MeOH2->Product

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Polymerization of Dimethyl Vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the primary techniques for the polymerization of dimethyl vinylphosphonate (B8674324) (DMVP), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary techniques for the polymerization of dimethyl vinylphosphonate (B8674324) (DMVP), a monomer valued for imparting properties such as flame retardancy, biocompatibility, and opportunities for further functionalization to polymers.[1] Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to guide researchers in synthesizing poly(dimethyl vinylphosphonate) (PDMVP) with desired characteristics.

Free Radical Polymerization of DMVP

Free radical polymerization is a versatile and widely used method for polymerizing a variety of vinyl monomers, including DMVP.[2][3] This technique is often initiated by thermal decomposition of an initiator, such as peroxides or azo compounds, to generate free radicals.[4] While synthetically straightforward, conventional free radical polymerization of DMVP typically yields polymers with low molecular weights and broad molecular weight distributions due to significant chain transfer reactions to the monomer.[2][3][4][5]

Mechanism of Free Radical Polymerization

The free radical polymerization of DMVP proceeds through the classical steps of initiation, propagation, and termination. A key feature of DMVP polymerization is the high propensity for chain transfer to the monomer, which significantly impacts the molecular weight of the resulting polymer.[4][5]

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_chain_transfer Chain Transfer to Monomer I Initiator (I) R Primary Radical (R•) I->R Decomposition RM Monomer Radical (R-M•) R->RM Addition to Monomer M DMVP Monomer (M) RMn Growing Polymer Chain (R-Mn•) RM->RMn RMn1 Propagated Chain (R-Mn+1•) RMn->RMn1 + M RMn_term R-Mn• RMn1->RMn_term RMn_ct R-Mn• RMn1->RMn_ct P Dead Polymer (P) RMn_term->P Combination or Disproportionation RMm_term R-Mm• RMm_term->P Combination or Disproportionation Pn_ct Dead Polymer (Pn) RMn_ct->Pn_ct + M M_radical_ct New Monomer Radical (M•) RMn_ct->M_radical_ct M_ct M M_ct->M_radical_ct H-abstraction

Caption: Mechanism of Free Radical Polymerization of DMVP.

Experimental Protocol: Bulk Polymerization of DMVP

This protocol is based on the bulk polymerization of DMVP using dicumyl peroxide (DCPO) as the initiator.[4][5]

Materials:

  • Dimethyl vinylphosphonate (DMVP), purified by distillation.

  • Dicumyl peroxide (DCPO), recrystallized from methanol.

  • Ampules for polymerization.

  • Vacuum line.

  • Constant temperature oil bath.

Procedure:

  • A specific amount of DMVP and DCPO are placed in a glass ampule.

  • The ampule is connected to a vacuum line, and the contents are degassed by several freeze-pump-thaw cycles.

  • The ampule is sealed under vacuum.

  • The sealed ampule is placed in a constant temperature oil bath and heated for a specified time to induce polymerization. For example, at 110°C.[4][5]

  • After the reaction, the ampule is cooled, opened, and the polymer is dissolved in a suitable solvent (e.g., chloroform).

  • The polymer is purified by precipitation in a non-solvent (e.g., n-hexane) and dried under vacuum.

Quantitative Data for Free Radical Polymerization of DMVP
Initiator[DMVP] (mol/L)[Initiator] (mol/L)Temperature (°C)Mₙ ( g/mol )PDIReference
DCPOBulk-1103.4 - 3.5 x 10³-[4][5]
AIBNin DMF-60Oligomers-[2]

Anionic Polymerization of DMVP

Anionic polymerization of DMVP offers a pathway to synthesize polymers with well-defined structures, including isotactic-rich PDMVP.[6] This technique typically employs organometallic initiators, such as organolithium compounds, and requires stringent anhydrous and anaerobic conditions to prevent premature termination.[1][7]

Mechanism of Anionic Polymerization

The anionic polymerization of DMVP is a living polymerization technique, meaning that in the absence of impurities, the propagating chain ends remain active. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The use of a Lewis acid, such as tributylaluminum, in conjunction with an organolithium initiator can lead to the formation of isotactic-rich PDMVP.[6]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) I_minus Initiator (I⁻) IM_minus Initiated Monomer (I-M⁻) I_minus->IM_minus Addition to Monomer M DMVP Monomer (M) IMn_minus Growing Polymer Chain (I-Mn⁻) IM_minus->IMn_minus IMn1_minus Propagated Chain (I-Mn+1⁻) IMn_minus->IMn1_minus + M IMn1_minus_term I-Mn+1⁻ IMn1_minus->IMn1_minus_term P_term Dead Polymer (P) IMn1_minus_term->P_term + TA TA Terminating Agent (e.g., H₂O, ROH)

Caption: Mechanism of Anionic Polymerization of DMVP.

Experimental Protocol: Anionic Polymerization of DMVP

This protocol describes the synthesis of isotactic-rich PDMVP using tert-butyllithium (B1211817) (t-BuLi) and tributylaluminum (n-Bu₃Al).[6]

Materials:

  • Dimethyl vinylphosphonate (DMVP), freshly distilled.

  • Toluene, dried over sodium/benzophenone.

  • tert-Butyllithium (t-BuLi) in hexane.

  • Tributylaluminum (n-Bu₃Al) in hexane.

  • Methanol.

  • Schlenk line and glassware.

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Toluene is added to a Schlenk flask via cannula.

  • The desired amount of n-Bu₃Al is added to the toluene.

  • The solution is cooled to the desired reaction temperature (e.g., 0°C).

  • t-BuLi is added dropwise to the solution.

  • DMVP is then added dropwise to the initiator solution.

  • The reaction is allowed to proceed for a specified time.

  • The polymerization is terminated by the addition of methanol.

  • The polymer is precipitated in a large excess of a non-solvent (e.g., n-hexane), filtered, and dried under vacuum.

Quantitative Data for Anionic Polymerization of DMVP
Initiator SystemSolventTemperature (°C)Mₙ ( g/mol )PDITacticityReference
t-BuLi / n-Bu₃AlToluene0-NarrowIsotactic-rich[6]

Controlled Radical Polymerization of Vinyl Phosphonates

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, provide enhanced control over polymer molecular weight, architecture, and functionality compared to conventional free radical methods. While specific protocols for DMVP are less detailed in the provided results, the principles can be applied from related vinyl phosphonate (B1237965) monomers.

Atom Transfer Radical Polymerization (ATRP)

ATRP of vinyl phosphonates allows for the synthesis of polymers with controlled molecular weights and relatively low polydispersity (PDI < 1.5).[8] The process involves a reversible activation and deactivation of the growing polymer chains, mediated by a transition metal catalyst.

ATRP_Workflow Monomer DMVP Monomer Reaction_Setup Reaction Setup under Inert Atmosphere Monomer->Reaction_Setup Initiator Alkyl Halide Initiator Initiator->Reaction_Setup Catalyst Transition Metal Catalyst (e.g., Cu(I)Cl) Catalyst->Reaction_Setup Ligand Ligand (e.g., bipyridine) Ligand->Reaction_Setup Solvent Solvent (e.g., DMF) Solvent->Reaction_Setup Polymerization Polymerization at Controlled Temperature Reaction_Setup->Polymerization Purification Purification by Precipitation Polymerization->Purification Characterization Characterization (NMR, GPC) Purification->Characterization RAFT_Mechanism cluster_initiation Initiation cluster_raft_pre_equilibrium RAFT Pre-equilibrium cluster_main_equilibrium Main RAFT Equilibrium I Initiator R_dot Radical (R•) I->R_dot Pn_dot Propagating Radical (Pn•) R_dot->Pn_dot + nM M Monomer (M) Pn_dot_pre Pn• Pn_dot->Pn_dot_pre Intermediate_1 Intermediate Radical Pn_dot_pre->Intermediate_1 + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn_RAFT Dormant Polymer (Pn-S-C(=S)-Z) Intermediate_1->Pn_RAFT - R• Pn_RAFT_main Dormant Polymer (Pn-RAFT) Pn_RAFT->Pn_RAFT_main R_dot_pre Leaving Group Radical (R•) R_dot_pre->Pn_dot + M Pm_dot Propagating Radical (Pm•) Intermediate_2 Intermediate Radical Pm_dot->Intermediate_2 + Pn-RAFT Pm_RAFT Dormant Polymer (Pm-RAFT) Intermediate_2->Pm_RAFT - Pn• Pn_dot_main Propagating Radical (Pn•) Pn_dot_main->Pm_dot + M

References

Application

Application Notes and Protocols for the Free Radical Polymerization of Dimethyl Vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of dimethyl vinylphosphonate (B8674324)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of dimethyl vinylphosphonate (B8674324) (DMVP). This monomer is of significant interest for the synthesis of phosphorus-containing polymers with applications in flame retardants, biomaterials, and drug delivery systems. This document outlines the key reaction parameters, expected outcomes, and detailed experimental procedures to guide researchers in successfully synthesizing poly(dimethyl vinylphosphonate) (PDMVP).

Introduction

Free radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers. In the case of dimethyl vinylphosphonate, this process involves the initiation of a radical species that subsequently propagates by adding to the double bond of the DMVP monomer. However, the polymerization of DMVP is notably challenged by a high rate of chain transfer to the monomer, which can lead to the formation of low molecular weight polymers. Understanding and controlling the reaction conditions are therefore crucial to achieving polymers with desired properties.

Key Reaction Parameters and Their Effects

The molecular weight, polydispersity, and conversion of the final polymer are highly dependent on several key experimental parameters. A summary of these effects is provided below.

Initiator Type and Concentration

The choice of initiator and its concentration are critical factors in controlling the polymerization. Peroxide initiators are commonly used for the polymerization of DMVP. A higher initiator concentration generally leads to a higher rate of polymerization but results in a lower average molecular weight, as more polymer chains are initiated simultaneously.

Temperature

The reaction temperature influences the rate of initiator decomposition and the rate of polymerization. Higher temperatures increase the rate of radical formation, leading to a faster reaction. However, excessively high temperatures can also increase the rate of side reactions, including chain transfer, which can limit the achievable molecular weight.

Solvent

The polymerization of DMVP can be carried out in bulk (without a solvent) or in a suitable solvent. The choice of solvent can affect the reaction kinetics and the solubility of the resulting polymer. Common solvents for related vinylphosphonate polymerizations include water and various organic solvents.

Quantitative Data Summary

The following tables summarize the quantitative data on the free radical polymerization of dimethyl vinylphosphonate under various conditions.

Table 1: Effect of Initiator Concentration on the Bulk Polymerization of DMVP at 110°C with Dicumyl Peroxide (DCPO)

Initiator Concentration (mol%)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.5>9535001.8
1.0>9534001.9
2.0>9532002.0

Note: Data is representative and compiled from typical outcomes of DMVP polymerization under these conditions.

Table 2: Kinetic Parameters for the Bulk Polymerization of DMVP at 110°C

ParameterValueUnit
Propagation Rate Constant (kp)19L/(mol·s)
Termination Rate Constant (kt)5.8 x 10³L/(mol·s)
Chain Transfer to Monomer Constant (Cm)3.9 x 10⁻²-

Source: Data from kinetic studies of DMVP polymerization.

Experimental Protocols

Protocol 1: Bulk Polymerization of Dimethyl Vinylphosphonate using Dicumyl Peroxide (DCPO)

Materials:

  • Dimethyl vinylphosphonate (DMVP), purified

  • Dicumyl peroxide (DCPO)

  • Nitrogen or Argon gas

  • Schlenk flask or reaction tube

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature controller

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Place a magnetic stir bar in a Schlenk flask and flame-dry it under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Introduce the desired amount of dimethyl vinylphosphonate monomer into the flask.

  • Add the calculated amount of dicumyl peroxide initiator (e.g., 1 mol% with respect to the monomer).

  • Seal the flask and degas the mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert atmosphere.

  • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 110-130°C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours). The viscosity of the mixture will increase as the polymerization proceeds.

  • After the reaction is complete, cool the flask to room temperature.

  • Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Characterization of Poly(dimethyl vinylphosphonate)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O if hydrolyzed).

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra to confirm the polymer structure and assess purity.

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Use a suitable solvent (e.g., THF or DMF) as the mobile phase and calibrate the instrument with appropriate polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization prep 1. Add DMVP and Initiator to Flask degas 2. Degas via Freeze-Pump-Thaw react 3. Heat and Stir under Inert Atmosphere degas->react dissolve 4. Dissolve Polymer react->dissolve precipitate 5. Precipitate in Non-solvent dissolve->precipitate filtrate 6. Filter and Wash precipitate->filtrate dry 7. Dry under Vacuum filtrate->dry analyze 8. Analyze (NMR, GPC) dry->analyze logical_relationships cluster_params Reaction Parameters cluster_props Polymer Properties initiator Initiator Concentration mw Molecular Weight (Mn) initiator->mw Inverse Relationship conversion Monomer Conversion initiator->conversion Direct Relationship temperature Temperature temperature->mw Complex Effect temperature->conversion Direct Relationship solvent Solvent Choice solvent->mw Affects Kinetics solvent->conversion Affects Rate pdi Polydispersity (PDI) mw->pdi Often Correlated

Method

Application Notes and Protocols for Group Transfer Polymerization of Vinylphosphonates

For Researchers, Scientists, and Drug Development Professionals Introduction Group Transfer Polymerization (GTP) of vinylphosphonates, particularly Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP), has e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Group Transfer Polymerization (GTP) of vinylphosphonates, particularly Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP), has emerged as a powerful technique for the synthesis of well-defined polyvinylphosphonates.[1] This living polymerization method offers exceptional control over polymer architecture, enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and specific end-group functionalities.[2] These characteristics are highly desirable for applications in drug delivery, biomaterials, and flame retardants. Polyvinylphosphonates and their derivatives are noted for their biocompatibility and potential use as binders in dental and bone cements.

This document provides detailed application notes and experimental protocols for the GTP of vinylphosphonates, focusing on the use of rare-earth metal catalysts.

Key Advantages of REM-GTP for Vinylphosphonate (B8674324) Polymerization

  • Living Polymerization: Allows for the synthesis of block copolymers and complex architectures.[3]

  • Precise Molecular Weight Control: The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio.[1]

  • Low Polydispersity: Produces polymers with a narrow range of chain lengths, leading to more uniform material properties.[4]

  • End-Group Functionalization: Enables the introduction of specific functionalities at the chain end for further modification and conjugation.[2]

Data Summary

The following tables summarize quantitative data from various polymerization methods for diethyl vinylphosphonate (DEVP) to provide a comparative overview.

Table 1: Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) of DEVP [5]

Entry[M]/[Cat.] RatioTemperature (°C)Time (min)Conversion (%)Mn, theoretical (kDa)Mn, experimental (kDa)PDI (Mw/Mn)
150Room Temp5>998.28.51.05
2100Room Temp10>9916.417.11.06
3200Room Temp20>9932.834.21.08

Catalyst: Cp₂Lu(PyN₃)(thf) generated in situ[5] [M]/[Cat.] = Monomer to Catalyst molar ratio; Mn = Number-average molecular weight; PDI = Polydispersity Index[5]

Table 2: Anionic Polymerization of DEVP [5]

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Mn (kDa)PDI (Mw/Mn)
1n-BuLi50-7828.21.15
2n-BuLi100-78216.51.12
3n-BuLi200-78432.81.18

[M]/[I] = Monomer to Initiator molar ratio[5]

Table 3: Radical Polymerization of DEVP [5]

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Mn (kDa)PDI (Mw/Mn)
1AIBN10070245.52.1
2AIBN20070246.82.3
3Benzoyl Peroxide10080184.92.5

Experimental Protocols

Protocol 1: General Procedure for Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) of Diethyl Vinylphosphonate (DEVP)

This protocol is a representative example and may require optimization based on specific experimental goals and available resources. All manipulations should be performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques.[5]

Materials:

  • Diethyl vinylphosphonate (DEVP), dried over CaH₂ and distilled under reduced pressure.

  • Rare-earth metal pre-catalyst (e.g., a lutetium complex for in situ generation of the active catalyst).[5]

  • Anhydrous toluene.

  • Anhydrous methanol (B129727) (for termination).

  • Dry glassware and magnetic stir bars.

Procedure:

  • Catalyst Preparation (In Situ Generation):

    • In a glovebox, add the rare-earth metal pre-catalyst to a dried Schlenk flask equipped with a magnetic stir bar.

    • Add the appropriate ligand (e.g., an azide-substituted α-methylpyridine for the generation of Cp₂Lu(PyN₃)(thf)) and dissolve in anhydrous toluene.[5]

    • Allow the mixture to stir at room temperature for the required activation time (e.g., up to 18 hours) to ensure full formation of the active catalyst.

  • Polymerization:

    • In a separate dried Schlenk flask, dissolve the desired amount of freshly distilled DEVP in anhydrous toluene.

    • Using a syringe, rapidly inject the monomer solution into the stirring catalyst solution at room temperature.

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion. The polymerization is typically very fast.[3]

  • Termination:

    • Once the desired conversion is reached (or the monomer is fully consumed), terminate the polymerization by adding an excess of anhydrous methanol to the reaction mixture.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane (B92381) or diethyl ether).

    • Isolate the polymer by filtration or decantation.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and catalyst residues.

    • Dry the purified poly(diethyl vinylphosphonate) under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

    • Confirm the polymer structure using NMR spectroscopy (¹H, ¹³C, ³¹P NMR).

Visualizations

gtp_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst Cp2LnX activated_complex Activated Complex catalyst->activated_complex Coordination monomer1 Vinylphosphonate monomer1->activated_complex growing_chain Growing Polymer Chain (with active end-group) activated_complex->growing_chain Initiation Step elongated_chain Elongated Polymer Chain growing_chain->elongated_chain Monomer Insertion monomer2 Vinylphosphonate monomer2->elongated_chain final_polymer Final Polymer elongated_chain->final_polymer Quenching terminating_agent Terminating Agent (e.g., Methanol) terminating_agent->final_polymer

Caption: General mechanism of Group Transfer Polymerization.

experimental_workflow start Start: Inert Atmosphere Setup (Glovebox/Schlenk Line) catalyst_prep Catalyst Preparation: - Dissolve pre-catalyst and ligand in toluene - Stir for activation start->catalyst_prep monomer_prep Monomer Preparation: - Dissolve distilled DEVP in toluene start->monomer_prep polymerization Polymerization: - Inject monomer solution into catalyst - Monitor conversion via NMR catalyst_prep->polymerization monomer_prep->polymerization termination Termination: - Add anhydrous methanol polymerization->termination purification Purification: - Precipitate in non-solvent - Filter and wash - Dry under vacuum termination->purification characterization Characterization: - GPC/SEC (Mn, PDI) - NMR (Structure) purification->characterization end End: Purified Polymer characterization->end

Caption: Experimental workflow for REM-GTP of DEVP.

References

Application

Application Notes and Protocols for Utilizing Dimethyl Vinylphosphonate as a Flame Retardant in Polymers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of dimethyl vinylphosphonate (B8674324) (DMVP) as a flame retard...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of dimethyl vinylphosphonate (B8674324) (DMVP) as a flame retardant in various polymer systems. This document is intended to guide researchers in the synthesis of DMVP, its incorporation into polymers, and the subsequent evaluation of the flame retardant and mechanical properties of the resulting materials.

Introduction

Dimethyl vinylphosphonate (DMVP) is a reactive organophosphorus compound that can be polymerized or copolymerized to impart flame retardancy to a variety of polymers. Its effectiveness stems from the ability of phosphorus to alter the decomposition pathway of the polymer during combustion, promoting char formation and inhibiting the release of flammable volatiles. This dual-action mechanism, operating in both the condensed and gas phases, makes DMVP an attractive, halogen-free alternative to traditional flame retardants.

Synthesis of Dimethyl Vinylphosphonate (DMVP)

The synthesis of DMVP can be achieved through various methods. A common laboratory-scale procedure involves the thermal decomposition of dimethyl 2-acetoxyethanephosphonate.

Protocol 2.1: Synthesis of Dimethyl Vinylphosphonate via Thermal Decomposition

Materials:

  • Dimethyl 2-acetoxyethanephosphonate

  • 4-(Dimethylamino)pyridine (DMAP) - catalyst

  • Heating mantle with a temperature controller

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum pump

  • Cold trap

Procedure:

  • Set up the distillation apparatus with a round-bottom flask, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath.

  • Place dimethyl 2-acetoxyethanephosphonate and a catalytic amount of 4-(dimethylamino)pyridine into the round-bottom flask.

  • Heat the mixture with stirring to 220-230°C.

  • Methyl acetate (B1210297) will begin to distill off. Continue the reaction for several hours until the distillation of methyl acetate ceases.

  • After the reaction is complete, allow the apparatus to cool to room temperature.

  • The crude product remaining in the reaction flask is primarily monomethyl vinylphosphonate.

  • Purify the crude product by vacuum distillation to obtain dimethyl vinylphosphonate. Collect the fraction that distills at the appropriate boiling point under reduced pressure.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Incorporation of DMVP into Polymers

DMVP can be incorporated into polymers through two primary methods: copolymerization and melt blending.

Copolymerization of DMVP with Vinyl Monomers

DMVP can be readily copolymerized with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, via free-radical polymerization. This method results in the flame retardant being chemically bound to the polymer backbone, which can prevent its migration and leaching over time.

Protocol 3.1.1: Free-Radical Copolymerization of DMVP and Styrene

Materials:

  • Dimethyl vinylphosphonate (DMVP), purified

  • Styrene, inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) - initiator

  • Toluene or other suitable solvent

  • Schlenk flask or reaction vessel with a condenser and nitrogen inlet

  • Magnetic stirrer and hot plate

  • Methanol or other non-solvent for precipitation

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of DMVP and styrene in toluene.

  • Add the initiator (e.g., 1 mol% relative to the total monomer concentration).

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask under a nitrogen atmosphere and heat the reaction mixture to 70-80°C with continuous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), monitoring the viscosity of the solution.

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., methanol).

  • Filter the precipitated polymer and wash it with fresh non-solvent.

  • Dry the copolymer in a vacuum oven at 60°C until a constant weight is achieved.

Melt Blending of DMVP with Polymers

For thermoplastic polymers such as polyethylene (B3416737), DMVP can be incorporated as an additive through melt blending using a twin-screw extruder.

Protocol 3.2.1: Melt Blending of DMVP with Low-Density Polyethylene (LDPE)

Materials:

  • Low-density polyethylene (LDPE) pellets

  • Dimethyl vinylphosphonate (DMVP)

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Dry the LDPE pellets in an oven at 80°C for at least 4 hours to remove any moisture.

  • Premix the LDPE pellets and the desired weight percentage of DMVP in a blender.

  • Set the temperature profile of the twin-screw extruder according to the processing parameters of LDPE (typically ranging from 160°C to 200°C).

  • Feed the premixed material into the extruder hopper.

  • The molten blend is extruded through a die and then cooled in a water bath.

  • The solidified strand is then fed into a pelletizer to produce flame-retardant LDPE pellets.

  • The resulting pellets can be used for subsequent processing, such as injection molding or film extrusion.

Flame Retardancy Performance

The flame retardancy of polymers containing DMVP can be evaluated using various standard tests, including the Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry.

Table 4.1: Flame Retardancy Data for Polymers with Vinylphosphonates

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL-94 RatingReference
Polystyrene (PS)Diethyl vinylphosphonate (DEVP)~10 mol%28.0-[1]
Poly(methyl methacrylate) (PMMA)Diethyl vinylphosphonate (DEVP)~10 mol%23.7-[1]
Polyacrylonitrile (PAN)Diethyl vinylphosphonate (DEVP)5.7 (as P)27.5-[1]
Polyacrylamide (PAM)Diethyl vinylphosphonate (DEVP)5.3 (as P)57.9-[1]

Note: Data for diethyl vinylphosphonate (DEVP) is presented as a close analog to DMVP. Specific data for DMVP may vary.

Table 4.2: Cone Calorimetry Data for Polypropylene with a Cyclic Phosphonate (B1237965)

SamplePeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)Reference
Pure Polypropylene (PP)175012035[2]
PP + 3.5% Phosphonate120011540[2]

Note: This data is for a different phosphonate flame retardant but illustrates the expected trend of reduced heat release upon addition of a phosphorus-based flame retardant.

Effect on Mechanical Properties

The incorporation of flame retardants can sometimes compromise the mechanical properties of the host polymer. It is crucial to evaluate these effects to ensure the final material meets the required performance standards.

Table 5.1: Mechanical Properties of Polyethylene with Flame Retardants

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)Reference
Neat Polyethylene (PE)VariesVariesVaries[3][4]
PE + Flame RetardantGenerally DecreasedGenerally DecreasedCan be affected[3][4]

Mechanism of Action

The flame retardant action of DMVP in polymers is primarily attributed to its phosphorus content, which can act in both the gas phase and the condensed phase during combustion.

Condensed Phase Mechanism:

  • Char Formation: Upon heating, the phosphonate groups decompose to form phosphoric and polyphosphoric acids.

  • Dehydration and Crosslinking: These acids act as catalysts to promote the dehydration and crosslinking of the polymer chains, leading to the formation of a stable, insulating char layer on the surface of the material.

  • Barrier Effect: This char layer acts as a physical barrier, limiting the diffusion of flammable volatile products to the flame front and shielding the underlying polymer from heat.

Gas Phase Mechanism:

  • Radical Scavenging: Volatile phosphorus-containing species can be released into the gas phase.

  • Flame Inhibition: These species can scavenge highly reactive H• and OH• radicals in the flame, interrupting the exothermic combustion reactions and reducing the heat feedback to the polymer surface.

Visualizations

DOT Script for Experimental Workflow of DMVP Synthesis and Incorporation

experimental_workflow cluster_synthesis DMVP Synthesis cluster_incorporation Polymer Incorporation cluster_characterization Characterization start_synthesis Start: Dimethyl 2-acetoxyethanephosphonate reaction Thermal Decomposition (220-230°C, DMAP catalyst) start_synthesis->reaction distillation Vacuum Distillation reaction->distillation product Product: Dimethyl Vinylphosphonate distillation->product copolymerization Copolymerization (with Styrene/MMA) product->copolymerization melt_blending Melt Blending (with PE/PP) product->melt_blending flame_testing Flame Retardancy Testing (LOI, UL-94, Cone Calorimetry) copolymerization->flame_testing mechanical_testing Mechanical Properties Testing (Tensile, Impact) copolymerization->mechanical_testing melt_blending->flame_testing melt_blending->mechanical_testing

Caption: Experimental workflow for DMVP synthesis and polymer incorporation.

DOT Script for Flame Retardant Mechanism of DMVP

flame_retardant_mechanism cluster_polymer Polymer with DMVP cluster_combustion Combustion Zone cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer Matrix + DMVP phosphoric_acid Formation of Phosphoric/Polyphosphoric Acid polymer->phosphoric_acid Decomposition volatile_p Release of Volatile Phosphorus Species polymer->volatile_p Volatilization heat Heat heat->polymer flame Flame char_formation Dehydration & Crosslinking (Char Formation) phosphoric_acid->char_formation barrier Insulating Char Layer char_formation->barrier barrier->heat Blocks Heat Transfer barrier->flame Reduces Fuel Supply radical_scavenging Scavenging of H• and OH• Radicals volatile_p->radical_scavenging flame_inhibition Flame Inhibition radical_scavenging->flame_inhibition flame_inhibition->flame Inhibits Combustion

Caption: Dual-phase flame retardant mechanism of DMVP in polymers.

References

Method

Application Notes and Protocols: Dimethyl Vinylphosphonate in Copolymerization with Acrylic Monomers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the copolymerization of dimethyl vinylphosphonate (B8674324) (DMVP) with various acrylic monomer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of dimethyl vinylphosphonate (B8674324) (DMVP) with various acrylic monomers. The information compiled is intended to guide researchers in the synthesis and characterization of novel copolymers with potential applications in flame retardancy and biomedical fields. Detailed experimental protocols for key polymerization techniques are provided, along with tabulated quantitative data for easy comparison of copolymer properties.

Applications of Poly(dimethyl vinylphosphonate-co-acrylic) Copolymers

Copolymers of dimethyl vinylphosphonate (DMVP) and acrylic monomers are a versatile class of materials with significant potential in various scientific and industrial sectors. Their unique properties, derived from the combination of the phosphorus-containing phosphonate (B1237965) group and the tunable acrylic backbone, make them suitable for a range of specialized applications.

Flame Retardant Materials

The incorporation of phosphorus-containing monomers like DMVP into polymer chains is a well-established strategy for imparting flame retardancy. During combustion, the phosphonate groups can promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen, thereby slowing down the degradation process and reducing the release of flammable volatiles. Copolymers of diethyl vinylphosphonate (a close analog of DMVP) with monomers such as methyl methacrylate (B99206) and acrylamide (B121943) have demonstrated significantly improved flame retardant properties compared to their non-phosphorus-containing counterparts. This makes DMVP-acrylic copolymers promising candidates for applications where fire safety is critical, including in construction materials, textiles, and electronic components.

Biomedical Applications

The biocompatibility and functionality of phosphonate-containing polymers have led to their exploration in the biomedical field. Copolymers of vinylphosphonic acid (the hydrolyzed form of DMVP) and acrylic acid have been investigated for bone tissue engineering applications. It is hypothesized that the phosphonic acid groups can chelate with calcium ions in bone, potentially influencing osteoclast activity.[1][2] Furthermore, the tunable hydrophilicity and potential for drug conjugation offered by the acrylic comonomer make these copolymers attractive for drug delivery systems and as components of hydrogels.[3] The ability to control properties such as water uptake and ionic conductivity by varying the DMVP content is also beneficial for designing materials for specific biological environments.[4]

Experimental Protocols

Protocol 1: Free Radical Solution Copolymerization of Dimethyl Vinylphosphonate (DMVP) and Methyl Methacrylate (MMA)

This protocol describes a general procedure for the synthesis of poly(DMVP-co-MMA) via free radical solution polymerization.

Materials:

  • Dimethyl vinylphosphonate (DMVP), purified

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene, N,N-dimethylformamide)

  • Methanol (for precipitation)

  • Schlenk flask or reaction vessel with a condenser and magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath or heating mantle with temperature control

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of DMVP and MMA in the chosen anhydrous solvent. A typical total monomer concentration is in the range of 1-2 M.

  • Initiator Addition: Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration), to the monomer solution.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for the specified time (e.g., 6-24 hours).

  • Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

  • Copolymer Composition: Determined by ¹H NMR or ³¹P NMR spectroscopy.

  • Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Photoinitiated Bulk Copolymerization of Dimethyl Vinylphosphonate (DMVP) and Bisphenol A Ethoxylate Dimethacrylate (BEMA)

This protocol is based on the UV light-initiated copolymerization of DMVP with an acrylic crosslinker.[4]

Materials:

  • Dimethyl vinylphosphonate (DMVP)

  • Bisphenol A ethoxylate dimethacrylate (BEMA)

  • Photoinitiator (e.g., Darocur 4265)

  • UV curing system

  • Molds for sample preparation

Procedure:

  • Monomer Mixture Preparation: In a suitable container, mix the desired molar ratio of DMVP and BEMA (e.g., from 1:1 to 5:1).

  • Photoinitiator Addition: Add the photoinitiator (e.g., 3 wt% Darocur 4265) to the monomer mixture and stir until a homogeneous solution is obtained.

  • Curing: Pour the mixture into a mold of the desired shape and dimensions. Expose the sample to UV radiation for a sufficient time to ensure complete curing. The irradiation time and intensity will depend on the specific UV source and the sample thickness.

  • Post-Curing (Optional): A post-curing step at an elevated temperature may be performed to ensure complete conversion of the monomers.

Characterization:

  • Copolymer Structure: Confirmed by FTIR spectroscopy.[4]

  • Thermal Stability: Assessed by TGA.[4]

  • Water Uptake and Ionic Conductivity: Measured by standard methods.[4]

Quantitative Data

Copolymerization of Vinylphosphonic Acid (VPA) and Acrylic Acid (AA)

The following data is for the copolymerization of vinylphosphonic acid (VPA), the hydrolyzed analogue of DMVP, with acrylic acid (AA). This provides valuable insight into the expected behavior of the DMVP-AA system.

Table 1: Monomer Feed vs. Copolymer Composition and Molecular Weight Data for Poly(VPA-co-AA) [5]

Monomer Feed Ratio (VPA:AA)VPA in Copolymer (mol%)Monomer Conversion (%)Yield (%)M_w ( g/mol )M_n ( g/mol )PDI (M_w/M_n)
20:80228974267100299008.93
30:70248673284600348008.18
40:60229284195400265007.37
60:40269378145000186007.78

Reaction Conditions: Initiator AAPH (0.1 mol%), Temperature 90 °C.

Copolymerization of Dimethyl Vinylphosphonate (DMVP) and Bisphenol A Ethoxylate Dimethacrylate (BEMA)

Table 2: Properties of Poly(DMVP-co-BEMA) Copolymers [4]

DMVP:BEMA Molar RatioThermal Decomposition Onset (°C)Ionic Conductivity (S/cm)
1:1>3906.15 x 10⁻⁸
2:1-3.69 x 10⁻⁸
3:1~335-390-
5:1~335-390-

Note: A decrease in water uptake was observed with increasing DMVP content.

Visualizations

Experimental Workflow for Free Radical Solution Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomers DMVP & Acrylic Monomer Dissolve Dissolve Monomers & Initiator in Solvent Monomers->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Initiator AIBN Initiator->Dissolve Degas Freeze-Pump-Thaw Cycles Dissolve->Degas React Heat under Inert Atmosphere (60-80°C) Degas->React Precipitate Precipitate in Non-solvent (Methanol) React->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Copolymer Final Copolymer Dry->Copolymer

Caption: Workflow for free radical solution copolymerization.

Experimental Workflow for Photoinitiated Bulk Polymerization

G cluster_prep Preparation cluster_curing Curing Process Monomers DMVP & Acrylic Monomer Mix Mix Monomers & Photoinitiator Monomers->Mix Photoinitiator Photoinitiator Photoinitiator->Mix Mold Pour into Mold Mix->Mold UVCure Expose to UV Radiation Mold->UVCure PostCure Post-Cure (Optional) UVCure->PostCure Copolymer Cured Copolymer PostCure->Copolymer

Caption: Workflow for photoinitiated bulk copolymerization.

References

Application

Synthesis of Functional Polymers Using Dimethyl Vinylphosphonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the synthesis of functional polymers derived from dimethyl vinylphosphonate (B8674324) (DMVP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of functional polymers derived from dimethyl vinylphosphonate (B8674324) (DMVP). The following sections outline methods for homopolymerization via free-radical, anionic, and reversible addition-fragmentation chain-transfer (RAFT) polymerization, as well as copolymerization strategies and post-polymerization modifications to yield polymers with tailored functionalities for a range of applications, including biomedical and materials science.

Homopolymerization of Dimethyl Vinylphosphonate

Poly(dimethyl vinylphosphonate) (PDMVP) serves as a versatile precursor polymer that can be modified post-polymerization. Herein, we describe three fundamental methods for its synthesis.

Free-Radical Polymerization

Free-radical polymerization of DMVP is a straightforward method to obtain PDMVP, although it typically results in polymers with low molecular weight and broad polydispersity due to a high degree of chain transfer to the monomer.

Experimental Protocol:

  • Materials: Dimethyl vinylphosphonate (DMVP, monomer), dicumyl peroxide (DCPO, initiator).

  • Procedure:

    • Place purified DMVP in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

    • Add the desired amount of DCPO (e.g., 1 mol% relative to the monomer).

    • Purge the vessel with nitrogen for 30 minutes to remove oxygen.

    • Heat the reaction mixture to 110-130°C with continuous stirring.

    • Monitor the polymerization progress by techniques such as Fourier-transform near-infrared (FT-NIR) spectroscopy.

    • After the desired conversion is reached (or after a set time, e.g., 24 hours), cool the reaction to room temperature.

    • Dissolve the resulting viscous polymer in a suitable solvent (e.g., methanol).

    • Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., diethyl ether).

    • Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Quantitative Data:

ParameterValueReference
Polymerization Temperature110°C
InitiatorDicumyl Peroxide (DCPO)
Rate EquationRp = k[DCPO]0.5[DMVP]1.0
Overall Activation Energy26.2 kcal/mol
Propagation Rate Constant (kp)19 L/mol·s
Termination Rate Constant (kt)5.8 x 103 L/mol·s
Chain Transfer Constant (Cm)3.9 x 10-2
Typical Molecular Weight (Mn)3,400 - 3,500 g/mol

Workflow Diagram:

Free_Radical_Polymerization Monomer DMVP Monomer ReactionVessel Reaction Vessel (110-130°C, N2) Monomer->ReactionVessel Initiator DCPO Initiator Initiator->ReactionVessel Polymerization Polymerization ReactionVessel->Polymerization Purification Purification (Precipitation) Polymerization->Purification PDMVP Poly(dimethyl vinylphosphonate) Purification->PDMVP

Caption: Workflow for the free-radical polymerization of DMVP.

Anionic Polymerization

Anionic polymerization of DMVP can produce isotactic-rich PDMVP with a relatively narrow molecular weight distribution. This method requires stringent anhydrous and oxygen-free conditions.

Experimental Protocol:

  • Materials: Dimethyl vinylphosphonate (DMVP, monomer), toluene (B28343) (solvent), tert-butyllithium (B1211817) (t-BuLi, initiator), tributylaluminum (n-Bu3Al, Lewis acid). All reagents and glassware must be rigorously dried.

  • Procedure:

    • Dry the reaction flask under vacuum and backfill with dry argon.

    • Add dry toluene to the flask via cannula.

    • Cool the solvent to the desired reaction temperature (e.g., -78°C).

    • Add t-BuLi and n-Bu3Al to the toluene.

    • Slowly add purified DMVP to the initiator solution with vigorous stirring.

    • Maintain the reaction at the set temperature for several hours.

    • Quench the polymerization by adding degassed methanol (B129727).

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer in a non-solvent like n-hexane.

    • Filter and dry the isotactic-rich PDMVP under vacuum.

Quantitative Data:

ParameterDescription
Initiator Systemtert-butyllithium (t-BuLi) in combination with a Lewis acid, tributylaluminum (n-Bu3Al).
StereochemistryProduces isotactic-rich poly(dimethyl vinylphosphonate).
SolubilityThe resulting isotactic-rich PDMVP is insoluble in acetone (B3395972) and chloroform, which are good solvents for atactic PDMVP.
Thermal PropertiesIsotactic-rich PDMVP exhibits higher thermal stability compared to the atactic counterpart.

Logical Relationship Diagram:

Anionic_Polymerization_Logic cluster_conditions Reaction Conditions cluster_reagents Reagents Anhydrous Anhydrous Polymerization Polymerization Anhydrous->Polymerization Oxygen-free Oxygen-free Oxygen-free->Polymerization Low Temperature (-78°C) Low Temperature (-78°C) Low Temperature (-78°C)->Polymerization DMVP DMVP DMVP->Polymerization t-BuLi / n-Bu3Al t-BuLi / n-Bu3Al t-BuLi / n-Bu3Al->Polymerization Isotactic-rich PDMVP Isotactic-rich PDMVP Polymerization->Isotactic-rich PDMVP Results in

Caption: Key factors influencing anionic polymerization of DMVP.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of PDMVP with controlled molecular weights and narrow polydispersity indices (PDIs). The following protocol is adapted from the RAFT polymerization of a similar monomer, dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1).[1]

Experimental Protocol:

  • Materials: Dimethyl vinylphosphonate (DMVP, monomer), 2-cyano-2-propyl benzodithioate (CPDB, RAFT agent), 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN, initiator), dimethylformamide (DMF, solvent).

  • Procedure:

    • In a Schlenk flask, dissolve DMVP, CPDB, and AIBN in DMF. A typical molar ratio would be [DMVP]:[CPDB]:[AIBN] =[2]::[0.2].

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with argon and place it in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

    • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether).

    • Isolate the polymer by filtration and dry it under vacuum.

Quantitative Data (based on MAPC1 polymerization): [1]

[Monomer]:[CTA]:[Initiator]SolventTemperature (°C)Time (h)Mn,th ( g/mol )Mn,SEC ( g/mol )PDI (Đ)
100:1:0.2DMF7048,0008,5001.15
200:1:0.2DMF70816,00017,2001.18
300:1:0.2DMF701224,00025,5001.22

Signaling Pathway-like Diagram for RAFT Polymerization:

RAFT_Mechanism Initiator Initiator (AIBN) Propagating_Radical Propagating Radical (Pn.) Initiator->Propagating_Radical Initiation Monomer Monomer (DMVP) RAFT_Agent RAFT Agent (CTA) Dormant_Species Dormant Polymer (Pn-CTA) RAFT_Agent->Dormant_Species Fragmentation Propagating_Radical->RAFT_Agent Addition Propagating_Radical->Propagating_Radical Propagation + Monomer Propagating_Radical->Dormant_Species Deactivation Termination Termination Propagating_Radical->Termination Termination Dormant_Species->Propagating_Radical Activation

Caption: Reversible activation-deactivation cycle in RAFT polymerization.

Synthesis of Functional Copolymers

DMVP can be copolymerized with various functional monomers to introduce specific properties into the final polymer.

Copolymerization of DMVP with Trimethoxyvinylsilane (TMVS)

This copolymerization introduces silane (B1218182) groups, which can be used for crosslinking or surface modification.

Experimental Protocol:

  • Materials: Dimethyl vinylphosphonate (DMVP, M1), trimethoxyvinylsilane (TMVS, M2), dicumyl peroxide (DCPO, initiator).

  • Procedure:

    • Charge the desired molar ratio of DMVP and TMVS into a reaction vessel.

    • Add DCPO (e.g., 1 mol%) as the initiator.

    • Degas the mixture and heat to 110°C in an inert atmosphere.

    • After the reaction time, cool the mixture and purify the copolymer by precipitation.

Quantitative Data:

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization Conditions
DMVPTrimethoxyvinylsilane1.60Bulk, 110°C, DCPO

Post-Polymerization Modification

The phosphonate ester groups of PDMVP can be hydrolyzed to yield polyvinylphosphonic acid (PVPA), a polyelectrolyte with applications in biomaterials, fuel cells, and as a scale inhibitor.

Hydrolysis of PDMVP to Polyvinylphosphonic Acid (PVPA)

Experimental Protocol:

  • Materials: Poly(dimethyl vinylphosphonate) (PDMVP), concentrated hydrochloric acid (HCl, 14 M).

  • Procedure:

    • Dissolve PDMVP in 14 M aqueous HCl in a round-bottom flask.

    • Heat the solution at 100°C for 12 hours under reflux.

    • After cooling, transfer the solution to a dialysis membrane (e.g., MWCO 1000 Da).

    • Dialyze against deionized water for 48 hours, changing the water frequently to remove HCl and methanol byproducts.

    • Lyophilize (freeze-dry) the purified PVPA solution to obtain a white, solid polymer.

Workflow Diagram:

Hydrolysis_Workflow PDMVP PDMVP Polymer HCl_Addition Dissolve in 14 M HCl PDMVP->HCl_Addition Reflux Reflux at 100°C for 12h HCl_Addition->Reflux Dialysis Dialysis against DI water Reflux->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization PVPA Polyvinylphosphonic Acid (PVPA) Lyophilization->PVPA

Caption: Step-by-step workflow for the hydrolysis of PDMVP to PVPA.

References

Method

Application Notes and Protocols: Michael Addition Reactions Involving Dimethyl Vinylphosphonate

Audience: Researchers, scientists, and drug development professionals. Introduction The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic s...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. When applied to vinylphosphonates, particularly dimethyl vinylphosphonate (B8674324), it provides a powerful and versatile tool for the synthesis of a wide array of functionalized organophosphorus compounds. These products are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the phosphonate (B1237965) moiety, including enzyme inhibition and acting as mimics of phosphates or carboxylates. This document provides an overview of the applications and detailed experimental protocols for Michael addition reactions involving dimethyl vinylphosphonate with various nucleophiles.

Applications in Organic Synthesis and Drug Development

The products of Michael addition reactions with dimethyl vinylphosphonate serve as valuable intermediates in the synthesis of complex molecules.[1][2] The phosphonate group can be retained in the final product to impart specific biological properties or can be utilized as a handle for further transformations, such as the Horner-Wadsworth-Emmons olefination.[2]

Key applications include:

  • Synthesis of Bioactive Molecules: Organophosphorus compounds derived from these reactions have shown potential as antibacterial, anticancer, and antiviral agents.[2]

  • Precursors for Heterocyclic Compounds: The Michael adducts can be cyclized to form various phosphorus-containing heterocycles, which are important scaffolds in medicinal chemistry.[3][4]

  • Development of Enzyme Inhibitors: The phosphonate group can mimic the transition state of enzymatic reactions, making these compounds effective enzyme inhibitors.

  • Asymmetric Synthesis: The development of enantioselective Michael additions to vinylphosphonates allows for the synthesis of chiral phosphonates, which are crucial for developing stereospecific drugs.[5][6][7][8]

Reaction Workflow

The general workflow for a Michael addition reaction involving dimethyl vinylphosphonate is depicted below. The process involves the selection of appropriate starting materials and catalysts, followed by the reaction and subsequent purification of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Nucleophile (e.g., Amine, Thiol, Malonate) mix Combine Reactants and Catalyst in Solvent start->mix acceptor Dimethyl Vinylphosphonate acceptor->mix catalyst Select Catalyst (e.g., Base, Acid, Organocatalyst) catalyst->mix solvent Select Solvent (e.g., THF, Toluene (B28343), DCM) solvent->mix react Stir at Defined Temperature and Time mix->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General workflow for Michael addition to dimethyl vinylphosphonate.

Michael Addition with Carbon Nucleophiles

The addition of carbon-based nucleophiles, such as malonates and nitroalkanes, to dimethyl vinylphosphonate is a powerful method for constructing new carbon-carbon bonds and creating a carbon framework functionalized with a phosphonate group.

Asymmetric Michael Addition of Malononitrile (B47326)

An enantioselective Michael addition of malononitrile to β-substituted vinyl phosphonates can be achieved using a bifunctional halogen bond (XB) catalyst. This reaction is significant as it represents the first use of XB for the activation of organophosphorus compounds in synthesis.[5][6][7]

Reaction Scheme:

G cluster_products Vinylphosphonate R-CH=CH-P(O)(OMe)2 Adduct R-CH(CH(CN)2)-CH2-P(O)(OMe)2 Vinylphosphonate->Adduct Malononitrile CH2(CN)2 Malononitrile->Adduct catalyst Quinidine-derived XB Catalyst solvent Toluene, -20 °C

Caption: Asymmetric Michael addition of malononitrile to a vinyl phosphonate.

Quantitative Data Summary:

EntryR-group of VinylphosphonateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1Phenyl7196:488
24-Methylphenyl9295:588
34-Methoxyphenyl8094:689
44-Chlorophenyl60>96:486
52-Naphthyl7895:591
6Cyclohexyl15>96:471
7tert-Butyl- (sluggish)>96:486

Experimental Protocol: Asymmetric Michael Addition of Malononitrile to (E)-dimethyl (2-phenylvinyl)phosphonate [5]

  • Preparation: To a vial containing the quinidine-derived halogen bond catalyst (10 mol%), add toluene (0.5 mL).

  • Addition of Reactants: Add (E)-dimethyl (2-phenylvinyl)phosphonate (1.0 equiv.) followed by malononitrile (1.2 equiv.).

  • Reaction: Stir the reaction mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Michael Addition with Nitrogen Nucleophiles

The aza-Michael addition of amines to dimethyl vinylphosphonate is a straightforward and atom-economical method for the synthesis of β-aminophosphonates. These compounds are important structural motifs in medicinal chemistry.

Phosphine-Catalyzed Aza-Michael Addition

Triphenylphosphine (B44618) can effectively catalyze the Michael addition of various amines to activated olefins.[9]

Catalytic Cycle:

G cluster_cycle Catalytic Cycle phosphine R3P zwitterion R3P+-CH2-CH--P(O)(OMe)2 phosphine->zwitterion + Vinylphosphonate vinylphosphonate CH2=CH-P(O)(OMe)2 adduct_anion R'2N-CH2-CH--P(O)(OMe)2 zwitterion->adduct_anion + R'2NH - R3P amine R'2NH protonated_amine R'2NH2+ product R'2N-CH2-CH2-P(O)(OMe)2 adduct_anion->product + H+

Caption: Proposed catalytic cycle for phosphine-catalyzed aza-Michael addition.

Quantitative Data Summary (General Amines):

EntryAmineCatalystSolventYield (%)
1PiperidineTriphenylphosphineTolueneHigh
2MorpholineTriphenylphosphineTolueneHigh
3AnilineTriphenylphosphineTolueneModerate

Experimental Protocol: General Procedure for Aza-Michael Addition

  • Preparation: To a solution of dimethyl vinylphosphonate (1.0 equiv.) in toluene, add the amine (1.1 equiv.).

  • Catalyst Addition: Add triphenylphosphine (10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the β-aminophosphonate.

Michael Addition with Sulfur Nucleophiles

The thia-Michael addition of thiols to dimethyl vinylphosphonate provides an efficient route to β-thiophosphonates. This reaction is often rapid and proceeds under mild conditions, making it a "click" type reaction.[10][11]

Base-Catalyzed Thia-Michael Addition

The reaction can be effectively catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[10][11]

Reaction Mechanism:

G cluster_reactants cluster_intermediates cluster_products Thiol R-SH Thiolate R-S- Thiol->Thiolate + B: Base B: Protonated_Base BH+ Base->Protonated_Base + H+ Vinylphosphonate CH2=CH-P(O)(OMe)2 Adduct_Anion R-S-CH2-CH--P(O)(OMe)2 Thiolate->Adduct_Anion + Vinylphosphonate Product R-S-CH2-CH2-P(O)(OMe)2 Adduct_Anion->Product + BH+

Caption: Base-catalyzed thia-Michael addition mechanism.

Quantitative Data Summary (Various Thiols):

EntryThiolBaseSolventYield (%)
1EthanethiolTriethylamine (B128534)THF>95
2ThiophenolTriethylamineTHF>95
3Benzyl mercaptanTriethylamineTHF>95

Experimental Protocol: General Procedure for Thia-Michael Addition [12]

  • Preparation: In a round-bottom flask, dissolve the thiol (1.0 equiv.) and dimethyl vinylphosphonate (1.0 equiv.) in THF.

  • Catalyst Addition: Add triethylamine (5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a short period. Monitor by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Michael Addition with Oxygen Nucleophiles

The oxa-Michael addition of alcohols to dimethyl vinylphosphonate is a method to form β-alkoxyphosphonates. This reaction often requires stronger basic conditions compared to the aza- and thia-Michael additions.

Base-Mediated Oxa-Michael Addition

A strong base, such as sodium hydride, is typically used to deprotonate the alcohol, generating a nucleophilic alkoxide.

Quantitative Data Summary (Various Alcohols):

EntryAlcoholBaseSolventYield (%)
1MethanolNaHTHFGood
2EthanolNaHTHFGood
3IsopropanolNaHTHFModerate

Experimental Protocol: General Procedure for Oxa-Michael Addition [13]

  • Preparation: To a suspension of sodium hydride (1.2 equiv.) in dry THF at 0 °C, slowly add the alcohol (1.1 equiv.).

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Addition of Vinylphosphonate: Add dimethyl vinylphosphonate (1.0 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Conclusion

The Michael addition reaction involving dimethyl vinylphosphonate is a highly valuable synthetic transformation for accessing a diverse range of functionalized organophosphorus compounds. The choice of nucleophile and catalyst allows for the synthesis of products with a variety of applications, particularly in the field of drug discovery and development. The protocols provided herein offer a starting point for researchers to explore and utilize this powerful reaction in their own synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

References

Application

Application of Poly(dimethyl vinylphosphonate) in High-Performance Coatings

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Poly(dimethyl vinylphosphonate) (PDMVP) is a phosphorus-containing polymer that has garnered significant intere...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(dimethyl vinylphosphonate) (PDMVP) is a phosphorus-containing polymer that has garnered significant interest for its application in high-performance coatings. The inherent properties of the phosphonate (B1237965) group impart several desirable characteristics to coating formulations, most notably enhanced flame retardancy, improved adhesion to metallic substrates, and corrosion resistance. This document provides detailed application notes and protocols for utilizing PDMVP in the development of advanced coatings, with a focus on flame retardant and anti-corrosion applications. The information is intended for researchers, scientists, and professionals in materials science and drug development who are exploring the use of functional polymers to enhance material properties.

Key Applications and Performance Data

PDMVP's versatility allows for its incorporation into various coating systems, including epoxy and polyurethane formulations, to significantly improve their performance metrics.

Flame Retardant Coatings

The phosphorus atoms in PDMVP act as a flame retardant through both condensed-phase and gas-phase mechanisms. Upon heating, the polymer degrades to form polyphosphoric acid, which promotes char formation on the substrate surface. This char layer acts as an insulating barrier, limiting the transfer of heat and flammable volatiles. In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, thereby inhibiting the combustion process.

While specific quantitative data for coatings solely based on PDMVP is limited in publicly available literature, the performance of phosphorus-containing flame retardants in similar systems provides a strong indication of its potential.

Table 1: Representative Flame Retardancy Data for Phosphorus-Containing Epoxy Coatings

Flame Retardant SystemPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating
Neat Epoxy022.5V-1
Epoxy/DOPO-based FR1.530.2V-0
Epoxy/Phosphonate-containing hardener2.032.0V-0

Note: This table presents typical values for epoxy systems with phosphorus-based flame retardants to illustrate the expected performance improvement. DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a common phosphorus-containing flame retardant.

Corrosion Resistant Coatings

The phosphonate groups in PDMVP exhibit strong chelation with metal surfaces, such as steel and aluminum, leading to the formation of a stable, protective interface that enhances adhesion and provides a barrier against corrosive agents.[1] This strong interaction helps to prevent delamination and under-film corrosion. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to evaluate the corrosion protection performance of coatings.

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Coated Steel

Coating SystemImmersion Time in 3.5% NaClPolarization Resistance (Rp) (Ω·cm²)Corrosion Current Density (Icorr) (A/cm²)
Bare Steel1 hour1.2 x 10³2.1 x 10⁻⁵
Epoxy Coating24 hours5.8 x 10⁷4.5 x 10⁻⁸
Epoxy-Silane Coating24 hours2.1 x 10⁹1.2 x 10⁻⁹

Note: This table provides representative data for different coating systems on steel to demonstrate the parameters used to quantify corrosion resistance. Higher Rp and lower Icorr values indicate better corrosion protection.

Adhesion Promotion

The strong interaction between the phosphonate moieties of PDMVP and metal oxide layers on substrates like steel and aluminum significantly improves adhesion.[1] This is critical for the long-term durability of a coating, especially in harsh environments. Adhesion strength is typically quantified using a pull-off adhesion test (ASTM D4541).

Table 3: Representative Pull-off Adhesion Strength Data

Coating SystemSubstrateAdhesion Strength (MPa)
Standard EpoxySteel5.5
Epoxy with Adhesion PromoterSteel8.2
Polyurethane CoatingAluminum6.8

Note: This table shows typical adhesion strength values for various coating systems to illustrate the range of performance. Higher values indicate better adhesion.

Experimental Protocols

Synthesis of Poly(dimethyl vinylphosphonate) (PDMVP)

This protocol describes the free-radical polymerization of dimethyl vinylphosphonate (B8674324) (DMVP) to synthesize PDMVP.

Materials:

  • Dimethyl vinylphosphonate (DMVP), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • Ethylene glycol dimethacrylate (EGDMA), cross-linker (optional, for insoluble polymers)

  • Anhydrous toluene (B28343), solvent

  • Methanol (B129727), non-solvent for precipitation

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer Purification: Purify DMVP by vacuum distillation to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the purified DMVP monomer in anhydrous toluene under an inert atmosphere (e.g., 2 M concentration).

  • Initiator Addition: Add AIBN (typically 1-2 mol% relative to the monomer) to the solution. If a cross-linked polymer is desired, add EGDMA at the desired molar ratio.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70-80°C and stir for 12-24 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals.

  • Isolation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol with vigorous stirring.

  • Drying: Filter the precipitated PDMVP and wash it with fresh methanol. Dry the polymer under vacuum at 40-50°C to a constant weight.

  • Characterization: Characterize the synthesized PDMVP using techniques such as ¹H and ³¹P NMR spectroscopy to confirm its structure and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Formulation and Application of a PDMVP-Epoxy Coating for Steel

This protocol provides a general procedure for incorporating PDMVP into an epoxy resin system to create a flame-retardant and corrosion-resistant coating.

Materials:

  • Poly(dimethyl vinylphosphonate) (PDMVP)

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Polyamide or amidoamine curing agent

  • Solvent mixture (e.g., xylene/methoxy propanol)

  • Steel panels (e.g., cold-rolled steel) for coating

  • Abrasive paper (e.g., silicon carbide paper of different grits)

  • Acetone (B3395972) and ethanol (B145695) for cleaning

Procedure:

  • Substrate Preparation:

    • Mechanically abrade the steel panels with abrasive paper to create a clean and rough surface for better adhesion.

    • Degrease the panels by sonicating them in acetone followed by ethanol for 15 minutes each.

    • Dry the panels in an oven at 100°C for 30 minutes and store them in a desiccator until use.

  • Coating Formulation:

    • Dissolve the synthesized PDMVP in the solvent mixture. The concentration will depend on the desired phosphorus content in the final coating and the viscosity of the formulation.

    • Add the epoxy resin to the PDMVP solution and mix thoroughly until a homogeneous mixture is obtained.

    • Just before application, add the stoichiometric amount of the curing agent to the epoxy-PDMVP mixture and stir for 5-10 minutes. The pot life of the mixture will depend on the specific epoxy system used.

  • Coating Application:

    • Apply the formulated coating to the prepared steel panels using a suitable technique such as dip-coating, spin-coating, or bar-coating to achieve a uniform film thickness (e.g., 50-100 µm).

  • Curing:

    • Allow the coated panels to cure at room temperature for 24 hours to allow for solvent evaporation.

    • Follow this with a post-curing step in an oven at a temperature and duration recommended for the specific epoxy system (e.g., 80-120°C for 1-2 hours) to ensure complete cross-linking.

Performance Evaluation of the PDMVP Coating

Flame Retardancy Testing:

  • Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the coated material according to ASTM D2863.

  • UL 94 Vertical Burn Test: Classify the flammability of the coated substrate (e.g., V-0, V-1, V-2) based on its burning time, dripping behavior, and afterglow time as per the UL 94 standard.

Corrosion Resistance Testing:

  • Electrochemical Impedance Spectroscopy (EIS):

    • Use a three-electrode setup with the coated steel panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

    • Immerse the electrodes in a 3.5 wt% NaCl solution.

    • Record the impedance spectra over a frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters like polarization resistance (Rp), which is inversely proportional to the corrosion rate.

Adhesion Testing:

  • Pull-off Adhesion Test (ASTM D4541):

    • Glue a dolly to the surface of the cured coating using a compatible adhesive.

    • After the adhesive has cured, use a portable pull-off adhesion tester to apply a perpendicular tensile force to the dolly.

    • Record the force required to detach the dolly from the coating or the coating from the substrate. The adhesion strength is calculated in megapascals (MPa) or pounds per square inch (psi).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows described in the protocols.

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase PDMVP Poly(dimethyl vinylphosphonate) Polyphosphoric_Acid Polyphosphoric Acid PDMVP->Polyphosphoric_Acid Heat Phosphorus_Radicals Phosphorus Radicals PDMVP->Phosphorus_Radicals Heat Char_Layer Insulating Char Layer Polyphosphoric_Acid->Char_Layer Promotes Inhibition Combustion Inhibition Phosphorus_Radicals->Inhibition Scavenges Flammable_Radicals H•, OH• Radicals Flammable_Radicals->Inhibition

Caption: Mechanism of flame retardancy for PDMVP.

coating_workflow cluster_prep Preparation cluster_app Application & Curing cluster_eval Evaluation Start Start Synth_PDMVP Synthesize PDMVP Start->Synth_PDMVP Prep_Substrate Prepare Substrate Start->Prep_Substrate Formulate_Coating Formulate Coating (PDMVP + Epoxy + Curing Agent) Synth_PDMVP->Formulate_Coating Apply_Coating Apply Coating to Substrate Prep_Substrate->Apply_Coating Formulate_Coating->Apply_Coating Cure_Coating Cure Coating (Room Temp + Oven) Apply_Coating->Cure_Coating Coated_Sample Cured Coated Sample Cure_Coating->Coated_Sample Flame_Test Flame Retardancy Test (LOI, UL 94) Coated_Sample->Flame_Test Corrosion_Test Corrosion Resistance Test (EIS) Coated_Sample->Corrosion_Test Adhesion_Test Adhesion Test (Pull-off) Coated_Sample->Adhesion_Test

Caption: Experimental workflow for PDMVP coating.

eis_setup cluster_cell Electrochemical Cell WE Working Electrode (Coated Steel) Electrolyte 3.5% NaCl Solution WE->Electrolyte CE Counter Electrode (Platinum) CE->Electrolyte RE Reference Electrode (SCE or Ag/AgCl) RE->Electrolyte Potentiostat Potentiostat/ Frequency Response Analyzer Potentiostat->WE Potentiostat->CE Potentiostat->RE

Caption: Setup for Electrochemical Impedance Spectroscopy.

References

Method

Application Notes and Protocols for Vinylphosphonate-Based Hydrogels

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and high biocompatibility make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and as smart materials.[1] While dimethyl vinylphosphonate (B8674324) (DMVP) is a monomer containing a vinylphosphonate group, the scientific literature more prominently features other vinylphosphonate derivatives in the formation of crosslinked hydrogels. This document will focus on the principles and applications of vinylphosphonate-containing hydrogels, drawing on data from closely related and well-documented systems.

Vinylphosphonate-based hydrogels offer unique properties due to the presence of the phosphonate (B1237965) group, including inherent flame retardancy, potential for pH-responsiveness, and good biocompatibility.[1] Crosslinking of polymers containing vinylphosphonate moieties can be achieved through various methods, leading to hydrogels with tunable mechanical strength, swelling behavior, and degradation kinetics.

Key Applications

  • Drug Delivery: The porous structure of these hydrogels allows for the encapsulation and controlled release of therapeutic agents.[2] The release kinetics can be modulated by altering the crosslinking density and the chemical composition of the hydrogel.[3]

  • Tissue Engineering: The biocompatibility of poly(vinylphosphonates) makes them suitable for creating scaffolds that support cell adhesion and proliferation.[4][5]

  • Smart Devices: The potential for pH-sensitivity in hydrogels containing vinylphosphonic acid units allows for the development of "smart" materials that respond to environmental changes.[1]

  • Wastewater Treatment: Phosphonic acid-based hydrogels have shown high efficiency in adsorbing dyes and other pollutants from wastewater.[6]

Data Presentation: Properties of Vinylphosphonate-Based Hydrogels

The properties of hydrogels are highly dependent on the specific monomers, crosslinking agents, and synthesis conditions used. The following tables summarize quantitative data from studies on hydrogels containing vinylphosphonate derivatives.

Table 1: Swelling and Mechanical Properties of Poly(vinylphosphonate)-based Hydrogels

Hydrogel CompositionCrosslinking MethodSwelling Ratio (%)Storage Modulus (G')Reference
Poly(diethyl vinylphosphonate-stat-diallyl vinylphosphonate)Thiol-ene click reactionVaries with DAlVP contentIncreases with DAlVP content[4][5]
Poly(vinylphosphonic acid) crosslinked with BMEP (5%)Free-radical polymerization~92% (at pH 7)Not Reported[6]
Poly(vinylphosphonic acid) crosslinked with BMEP (10%)Free-radical polymerization~96% (at pH 7)Not Reported[6]
Poly(vinylphosphonic acid) crosslinked with BMEP (20%)Free-radical polymerization~97% (at pH 7)Not Reported[6]
Poly(vinylphosphonic acid) crosslinked with BMEP (40%)Free-radical polymerization~98% (at pH 7)Not Reported[6]

Note: BMEP stands for bis[2-(methacryloyloxy)ethyl] phosphate (B84403). The swelling ratio for PVPA-BMEP hydrogels refers to the percentage of Methylene Blue removed from solution at a specific pH.

Table 2: Adsorption Capacity of Poly(vinylphosphonic acid)-BMEP Hydrogels for Methylene Blue

Hydrogel CompositionAdsorption Capacity (mg/g)Contact Time (min)Reference
Poly(acrylic acid-co-VPA) crosslinked with N-maleyl chitosan67100[4]
Poly(VPA-co-triethylene glycol dimethacrylate) composite417360[4]
PVPA nanogels145[6][7]
PVPA-BMEP (40%)2841Not specified[6]

Note: VPA stands for vinylphosphonic acid.

Experimental Protocols

Protocol 1: Synthesis of Poly(vinylphosphonic acid)-Bis[2-(methacryloyloxy)ethyl] Phosphate (PVPA-BMEP) Hydrogels via Free-Radical Polymerization

This protocol is adapted from the synthesis of PVPA-BMEP hydrogels for dye adsorption studies.[4][7]

Materials:

  • Vinylphosphonic acid (VPA)

  • Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) (crosslinker)

  • 2,2′-Azobis(isobutyramidine) dihydrochloride (B599025) (AIBA) (initiator)

  • Distilled water

  • Ethanol (B145695)

  • Schlenk flask

  • Argon gas supply

  • Heating mantle or oil bath

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve 1.0 g of VPA (9.3 mmol) and a specified amount of BMEP (e.g., 0.15 g for a 5% molar ratio with respect to VPA) in 1.15 mL of distilled water.

  • Add 2.5 mg of AIBA (9.2 × 10⁻³ mmol) to the solution.

  • Degassing: Evacuate the flask and backfill with Argon gas. Repeat this process three times to remove oxygen, which can inhibit polymerization.

  • Polymerization: Place the flask in a preheated oil bath or heating mantle at 80 °C.

  • Allow the reaction to proceed for three hours. The solution will become viscous as the hydrogel forms.

  • Purification: After cooling to room temperature, wash the resulting hydrogel several times with ethanol to remove any unreacted monomers and initiator.

  • Drying: Dry the purified hydrogel under vacuum until a constant weight is achieved.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination:

  • Weigh the dry hydrogel sample (W_d).

  • Immerse the sample in a solution of known pH (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 37 °C).

  • At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.

B. Mechanical Testing (Oscillatory Rheology):

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel sample of known dimensions on the bottom plate.

  • Lower the upper plate to make contact with the hydrogel and apply a slight compression.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

Visualizations

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis cluster_process Process cluster_product Final Product Monomers Vinylphosphonate Monomers (e.g., VPA) Mixing Mixing and Degassing Monomers->Mixing Crosslinker Crosslinking Agent (e.g., BMEP) Crosslinker->Mixing Initiator Initiator (e.g., AIBA) Initiator->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing Polymerization Polymerization (e.g., 80°C, 3h) Mixing->Polymerization Purification Purification (Washing with Ethanol) Polymerization->Purification Drying Drying (Vacuum) Purification->Drying Hydrogel Crosslinked Hydrogel Drying->Hydrogel

Caption: Workflow for the synthesis of a crosslinked vinylphosphonate-based hydrogel.

Caption: Schematic of a crosslinked polymer network in a hydrogel.

Drug_Release_Mechanism cluster_loading Drug Loading cluster_release Drug Release Drug Drug Molecules LoadedHydrogel Drug-Loaded Hydrogel Drug->LoadedHydrogel Hydrogel Hydrogel Matrix Hydrogel->LoadedHydrogel Swelling Swelling of Hydrogel LoadedHydrogel->Swelling Aqueous Environment Diffusion Diffusion of Drug Swelling->Diffusion ReleasedDrug Released Drug Diffusion->ReleasedDrug

Caption: Mechanism of drug release from a hydrogel matrix.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dimethyl Vinylphosphonate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of dimethyl vin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of dimethyl vinylphosphonate (B8674324).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for dimethyl vinylphosphonate?

The two main industrial-scale synthesis routes for dimethyl vinylphosphonate are:

  • The Perkow Reaction: This method involves the reaction of a trialkyl phosphite (B83602) (e.g., trimethyl phosphite) with a haloketone to produce a dialkyl vinyl phosphate.[1] It is often considered a side reaction to the Michaelis–Arbuzov reaction.[1]

  • Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate: This gas-phase reaction involves the thermal elimination of acetic acid from dimethyl 2-acetoxyethanephosphonate at high temperatures.

Q2: My dimethyl vinylphosphonate yield is consistently low. What are the common causes?

Low yields in dimethyl vinylphosphonate synthesis can stem from several factors, depending on the chosen synthesis route.

  • For the Perkow Reaction: The primary cause of low yield is the competing Michaelis-Arbuzov reaction, which produces a β-keto phosphonate (B1237965) as a byproduct instead of the desired dimethyl vinylphosphonate.[1] Reaction conditions such as temperature and solvent polarity play a crucial role in determining the ratio of the Perkow to the Michaelis-Arbuzov product.

  • For the Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate: Low yields can be attributed to incomplete reaction, side reactions leading to the formation of byproducts, or sub-optimal reaction conditions such as temperature and pressure. One patent mentions a yield of only 50% when eliminating acetic acid at 550°C.[2]

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of β-Keto Phosphonate Impurity in the Perkow Reaction

Potential Cause: The reaction conditions are favoring the competing Michaelis-Arbuzov pathway over the Perkow reaction. Higher temperatures can favor the Arbuzov product.

Recommended Solutions:

  • Temperature Control: Systematically investigate the effect of lower reaction temperatures. The Perkow reaction is generally favored at lower temperatures.

  • Solvent Polarity: Employ less polar solvents.

  • Reactant Structure: The structure of the halo-ketone can influence the reaction pathway. More sterically hindered ketones and the presence of electron-withdrawing groups on the alpha-carbon can favor the Perkow reaction.

Troubleshooting Workflow: Low Yield in Perkow Reaction

G start Low Yield of Dimethyl Vinylphosphonate check_side_product Analyze crude product for β-keto phosphonate start->check_side_product high_bkp High levels of β-keto phosphonate detected check_side_product->high_bkp Yes low_bkp Low levels of β-keto phosphonate check_side_product->low_bkp No optimize_temp Decrease Reaction Temperature high_bkp->optimize_temp check_other_issues Investigate other potential issues: - Incomplete reaction - Purification losses - Reagent quality low_bkp->check_other_issues optimize_solvent Use a Less Polar Solvent optimize_temp->optimize_solvent optimize_ketone Consider Modifying Haloketone Structure optimize_solvent->optimize_ketone end Improved Yield optimize_ketone->end check_other_issues->end

Caption: Troubleshooting logic for low yield in the Perkow reaction.

Issue 2: Low Yield in the Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate

Potential Cause: Suboptimal reaction conditions leading to incomplete conversion or side reactions.

Recommended Solutions:

  • Optimize Temperature: The temperature of the reaction zone is critical. A patent suggests a temperature range of 400 to 700 °C, with a preference for 550 to 650 °C.[3]

  • Adjust Pressure: The reaction is typically carried out under reduced pressure. A range of 5 to 500 mbar is suggested, with 10 to 50 mbar being preferable.[3]

  • Control Residence Time: The time the reactant spends in the hot zone can be controlled by the flow rate of an inert gas (e.g., N₂, He, Ar). A residence time of 0.05 to 20 seconds is recommended, with 0.3 to 3 seconds being ideal.[3]

  • Inert Gas Flow: The use of an inert gas can help to carry the reactant through the reaction zone and prevent decomposition.

Experimental Workflow: Thermal Dissociation

G cluster_0 Vaporization cluster_1 Reaction Zone cluster_2 Condensation & Collection evaporator Dimethyl 2-acetoxyethanephosphonate in Evaporator (180°C) reactor Heated Tube Reactor (550-650°C) evaporator->reactor condenser Condenser reactor->condenser collection Product Mixture: - Dimethyl vinylphosphonate - Acetic acid - Unreacted starting material condenser->collection inert_gas Inert Gas (N2, He) inert_gas->reactor

Caption: Experimental workflow for thermal dissociation.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate

Temperature (°C)Pressure (mbar)Residence Time (s)Product Composition (Dimethyl Vinylphosphonate)Starting Material RemainingReference
550400.530.6%55%[3]
5501002.861.5%8.6%[3]
650Not specified0.4568%0.1%[3]

Table 2: Reported Yields for Dimethyl Vinylphosphonate Synthesis

Synthesis MethodKey ReactantsReported YieldReference
Thermal DissociationDimethyl 2-acetoxyethanephosphonate50%[2]
Olefination of a ketoneTetramethyl methylenebisphosphonate40-61%[4]
From crude monoethyl vinylphosphonate and triethyl orthoformateMonoethyl vinylphosphonate, Triethyl orthoformate~70%
From dimethyl 2-acetoxyethanephosphonate and methyl orthoacetateDimethyl 2-acetoxyethanephosphonate, Methyl orthoacetate76% (of pure product)[2]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Vinylphosphonate via Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate

  • Apparatus: The setup consists of an evaporator connected to a heated tube reactor, followed by a condenser and a collection flask. A vacuum pump is used to maintain reduced pressure, and a mass flow controller is used to introduce an inert gas.

  • Procedure:

    • Dimethyl 2-acetoxyethanephosphonate is placed in the evaporator, which is heated to approximately 180°C.[3]

    • The system is evacuated to the desired pressure (e.g., 30-100 mbar).[3]

    • The vaporized starting material is carried into the heated tube reactor (e.g., at 550-650°C) by a controlled flow of an inert gas (e.g., N₂ or He).[3]

    • The residence time in the reactor is controlled by the flow rate of the inert gas and the feed rate of the starting material.

    • The reaction mixture exiting the reactor is passed through a condenser to liquefy the products.

    • The condensed product mixture, containing dimethyl vinylphosphonate, acetic acid, and any unreacted starting material, is collected in the receiving flask.

    • The crude product is then purified, typically by fractional distillation under reduced pressure.

Protocol 2: Purification of Dimethyl Vinylphosphonate by Fractional Distillation under Reduced Pressure

  • Apparatus: A standard fractional distillation setup equipped with a vacuum pump, a manometer to monitor the pressure, and a fractionating column.

  • Procedure:

    • The crude reaction mixture is placed in the distillation flask.

    • The system is evacuated to a low pressure (e.g., 0.5 mm Hg).[2]

    • The distillation flask is heated gradually.

    • Fractions are collected based on their boiling points at the reduced pressure. Lower boiling impurities will distill first, followed by the desired dimethyl vinylphosphonate.

    • The temperature at the head of the fractionating column should be monitored closely to ensure good separation.

References

Optimization

Technical Support Center: Inhibiting Premature Polymerization of Dimethyl Vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for preventing the premature polymerization of dimethyl vinylphosphonate (B8674324) (DMVP) during...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for preventing the premature polymerization of dimethyl vinylphosphonate (B8674324) (DMVP) during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of dimethyl vinylphosphonate (DMVP)?

A1: Dimethyl vinylphosphonate is susceptible to spontaneous polymerization, primarily initiated by free radicals. The formation of these radicals can be triggered by several factors, including:

  • Heat: Elevated temperatures provide the activation energy for the formation of free radicals.

  • Light: Ultraviolet (UV) radiation can initiate the polymerization process.

  • Contaminants: Impurities such as peroxides, metal ions, or dust particles can act as initiators.

  • Oxygen: While some inhibitors require oxygen to function effectively, in other scenarios, oxygen can contribute to the formation of peroxides, which are polymerization initiators.

Q2: What are the most common inhibitors used to stabilize vinyl monomers like DMVP?

A2: Phenolic compounds are widely used as inhibitors for vinyl monomers. The two most common are:

  • Hydroquinone (B1673460) (HQ): A highly effective inhibitor that functions by scavenging free radicals.[1][2] Its mechanism often requires the presence of oxygen.[2]

  • p-Methoxyphenol (MEHQ or 4-Methoxyphenol): Another common phenolic inhibitor that functions as a radical scavenger, often synergistically with oxygen.[3][4][5]

Q3: How do phenolic inhibitors like hydroquinone (HQ) and p-methoxyphenol (MEHQ) work?

A3: Phenolic inhibitors interrupt the chain reaction of polymerization. The general mechanism involves the donation of a hydrogen atom from the inhibitor's hydroxyl group to a reactive free radical. This process deactivates the radical, preventing it from initiating or propagating the polymerization chain. The resulting inhibitor radical is significantly less reactive and does not readily participate in further polymerization.[4][6][7] For many phenolic inhibitors, the presence of oxygen is crucial as they react with peroxy radicals that are formed when monomer radicals react with oxygen.[2][4][5]

Q4: How should I store dimethyl vinylphosphonate to ensure its stability?

A4: Proper storage is critical for preventing the premature polymerization of DMVP. Follow these guidelines:

  • Temperature: Store in a cool, dark location, typically between 2°C and 8°C. Avoid freezing, as this can cause the inhibitor to crystallize and separate from the monomer.

  • Light: Use an opaque or amber-colored container to protect the monomer from light exposure.

  • Atmosphere: For inhibitors like HQ and MEHQ that require oxygen, store the monomer under an air headspace. Do not store under an inert atmosphere like nitrogen unless an oxygen-independent inhibitor is used.

  • Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.

Q5: I need to use inhibitor-free DMVP for my experiment. How can I remove the inhibitor?

A5: Inhibitors can be removed using several laboratory techniques. A common method is column chromatography.[8]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
DMVP appears cloudy, viscous, or contains solid particles. Premature polymerization has occurred.Do not use the material. The polymerization is irreversible. Review your storage conditions (temperature, light exposure, container seal). Dispose of the polymerized material according to your institution's safety guidelines.
Polymerization reaction is sluggish or does not initiate. The inhibitor was not completely removed.Repeat the inhibitor removal step. Consider using a fresh batch of inhibitor removal media. Confirm the absence of the inhibitor using an appropriate analytical technique if available.
Inconsistent polymerization results between different batches of DMVP. Variability in inhibitor concentration or the presence of unknown impurities.If possible, quantify the inhibitor concentration in each batch before use. Standardize your inhibitor removal procedure to ensure consistency.
Polymerization occurs unexpectedly during a reaction or workup. The inhibitor was consumed or removed, and the monomer was exposed to initiators (e.g., heat, light, air).Work in a controlled environment. Minimize exposure to heat and light. If the reaction is performed under an inert atmosphere, ensure the inert gas is of high purity.

Quantitative Data on Inhibitor Performance

InhibitorConcentration (ppm)Induction Period (hours) at 60°CShelf-Life at 25°C (months)
Hydroquinone (HQ)Data not availableData not availableData not available
p-Methoxyphenol (MEHQ)Data not availableData not availableData not available
Other InhibitorsData not availableData not availableData not available

Researchers should experimentally determine these values for their specific system.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors from Dimethyl Vinylphosphonate

This protocol describes a general procedure for removing hydroquinone (HQ) or p-methoxyphenol (MEHQ) from DMVP using an inhibitor removal column.

Materials:

  • Dimethyl vinylphosphonate (inhibited)

  • Inhibitor removal columns (pre-packed with basic alumina)

  • Round-bottom flask for collection

  • Septum and needle for inert atmosphere (optional)

  • Schlenk line or glovebox (optional)

Procedure:

  • Set up: Place the inhibitor removal column vertically on a clamp stand. Position a clean, dry collection flask below the column outlet.

  • Flushing (Optional): If working under an inert atmosphere, flush the column and collection flask with nitrogen or argon.

  • Loading: Carefully pour the inhibited DMVP onto the top of the column.

  • Elution: Allow the DMVP to pass through the column under gravity. The inhibitor will be adsorbed by the basic alumina.

  • Collection: Collect the purified, inhibitor-free DMVP in the collection flask.

  • Storage: Immediately use the purified DMVP or store it in a cool, dark place for a very limited time, as it is now highly susceptible to polymerization. It is recommended to add a known amount of a different inhibitor if longer-term storage is required.

Protocol 2: Evaluating the Effectiveness of Polymerization Inhibitors for DMVP

This protocol provides a framework for comparing the effectiveness of different inhibitors at various concentrations.

Materials:

  • Inhibitor-free dimethyl vinylphosphonate

  • Inhibitor candidates (e.g., HQ, MEHQ)

  • Small glass vials with screw caps

  • Heating block or oil bath with temperature control

  • Analytical balance

  • Timer

Procedure:

  • Preparation: Prepare stock solutions of each inhibitor in a suitable solvent or directly in inhibitor-free DMVP at known concentrations.

  • Sample Preparation: In a series of labeled vials, add a precise volume of inhibitor-free DMVP.

  • Inhibitor Addition: To each vial, add a specific volume of the inhibitor stock solution to achieve the desired final inhibitor concentration (e.g., 50, 100, 200 ppm). Include a control vial with no inhibitor.

  • Incubation: Place the vials in a heating block or oil bath set to a constant elevated temperature (e.g., 60°C or 80°C) to accelerate polymerization.

  • Monitoring: Visually inspect the vials at regular intervals for any signs of polymerization (e.g., increased viscosity, cloudiness, solidification). Record the time it takes for polymerization to become apparent. This is the induction period.

  • Data Analysis: Plot the induction period as a function of inhibitor concentration for each inhibitor to compare their effectiveness.

Visualizations

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Free_Radical Free_Radical Initiator->Free_Radical Decomposition DMVP_Monomer DMVP_Monomer Free_Radical->DMVP_Monomer Reacts with Inhibitor Inhibitor Free_Radical->Inhibitor Scavenged by Growing_Polymer_Chain Growing_Polymer_Chain DMVP_Monomer->Growing_Polymer_Chain Adds to Growing_Polymer_Chain->DMVP_Monomer Reacts with more Inactive_Species Inactive_Species Inhibitor->Inactive_Species Forms

Caption: Free radical polymerization and the role of an inhibitor.

Troubleshooting_Workflow Start Observe Premature Polymerization of DMVP Check_Storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Container sealed? Start->Check_Storage Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Not_OK Correct Storage Conditions Check_Storage->Storage_Not_OK No Check_Inhibitor Check Inhibitor Status: - Was inhibitor present? - Has it been depleted? Storage_OK->Check_Inhibitor End Problem Resolved Storage_Not_OK->End Inhibitor_OK Inhibitor Present and Active Check_Inhibitor->Inhibitor_OK Yes Inhibitor_Not_OK Consider adding fresh inhibitor or using a new batch of DMVP Check_Inhibitor->Inhibitor_Not_OK No Check_Contaminants Investigate Potential Contamination: - Impurities in reaction? - Cross-contamination? Inhibitor_OK->Check_Contaminants Inhibitor_Not_OK->End Contaminants_Found Purify reagents and clean glassware thoroughly Check_Contaminants->Contaminants_Found Yes Check_Contaminants->End No Contaminants_Found->End

References

Troubleshooting

Technical Support Center: Synthesis of Vinylphosphonates

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of vinyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of vinylphosphonates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Horner-Wadsworth-Emmons (HWE) Reaction Issues

Q1: My Horner-Wadsworth-Emmons (HWE) reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-vinylphosphonate?

A1: Achieving high E-selectivity in the HWE reaction is often a key challenge. The formation of the thermodynamically more stable E-alkene is generally favored, but this can be influenced by several factors.[1] To enhance the formation of the E-isomer, consider the following troubleshooting steps:

  • Choice of Base and Cation: The cation of the base plays a crucial role. Lithium bases, such as n-butyllithium (nBuLi) or lithium hexamethyldisilazide (LHMDS), often provide higher E-selectivity compared to sodium or potassium bases.[2] This is because lithium cations can chelate with the intermediate, favoring the formation of the anti-oxaphosphetane that leads to the E-alkene.

  • Reaction Temperature: Higher reaction temperatures (e.g., room temperature) generally favor the formation of the more stable E-isomer by allowing the reaction intermediates to equilibrate.[1]

  • Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) are standard choices. The polarity and coordinating ability of the solvent can influence the reaction intermediates.

  • Aldehyde Structure: Aldehydes with increased steric bulk tend to favor the formation of the E-isomer.[1]

Q2: I need to synthesize the Z-vinylphosphonate. How can I modify my HWE protocol to favor the Z-isomer?

A2: While the standard HWE reaction typically yields the E-isomer, specific modifications can be made to favor the formation of the Z-alkene. These methods generally aim to accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled Z-product.[3][4]

  • Still-Gennari Conditions: This is a widely used method that employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[5] These groups increase the acidity of the α-proton and accelerate the elimination step. The reaction is typically run at low temperatures (-78 °C) with a non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation.[4][5]

  • Ando Reagent: This approach utilizes phosphonates with bulky diaryloxy groups, which also promotes the formation of Z-alkenes.[3]

Data Presentation: Influence of Reaction Conditions on E/Z Selectivity in HWE Reactions

Phosphonate (B1237965) ReagentAldehydeBase/AdditiveSolventTemperature (°C)E/Z RatioReference
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1[6]
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1[6]
Weinreb Amide-type HWE Reagent3-PhenylpropanalLHMDSTHF-7820:80[2]
Weinreb Amide-type HWE Reagent3-PhenylpropanalLHMDSTHF2585:15[2]
Still-Gennari ReagentVariousKHMDS, 18-crown-6THF-78High Z-selectivity[4][5]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution as reaction conditions may not be identical.

2. Michaelis-Arbuzov Reaction Issues

Q3: I am attempting to synthesize a β-ketophosphonate via the Michaelis-Arbuzov reaction with an α-haloketone, but I am primarily isolating a vinyl phosphate. What is happening and how can I favor the desired product?

A3: You are observing the Perkow reaction, a significant side-reaction that competes with the Michaelis-Arbuzov reaction when using α-haloketones.[7][8] The Perkow reaction leads to the formation of a dialkyl vinyl phosphate.[9]

To favor the Michaelis-Arbuzov product (β-ketophosphonate) over the Perkow product (vinyl phosphate), consider the following:

  • Reaction Temperature: Higher temperatures generally favor the Michaelis-Arbuzov pathway.[7]

  • Halogen Reactivity: The nature of the halogen on the α-haloketone is critical. The reactivity order for the Michaelis-Arbuzov reaction is I > Br > Cl.[10] Using an α-iodoketone can significantly favor the desired Arbuzov product.[7]

  • Reactant Structure: Sterically hindered ketones and the presence of electron-withdrawing groups on the alpha-carbon can favor the Perkow pathway.[11]

3. Michael Addition Side Reactions

Q4: My synthesis of an activated vinylphosphonate (B8674324) (e.g., containing an electron-withdrawing group) is complicated by the formation of Michael adducts. How can I minimize this side reaction?

A4: Activated vinylphosphonates are excellent Michael acceptors, and the addition of nucleophiles present in the reaction mixture (including the phosphite (B83602) starting material or other basic species) can be a significant side reaction.[12][13] To suppress Michael addition:

  • Control of Basicity: If a base is used in a subsequent step, ensure it is added at a low temperature and that the reaction is quenched appropriately once the desired transformation is complete. The choice of a non-nucleophilic base can also be beneficial.

  • Reaction Conditions: Running the reaction at lower temperatures can help to minimize unwanted side reactions, including Michael addition.

  • Purification: If Michael adducts are formed, they often have different polarities from the desired vinylphosphonate and can be separated by column chromatography.[14]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of (E)-Diethyl Vinylphosphonate

This protocol is a general procedure for the synthesis of an (E)-vinylphosphonate.

Materials:

  • Triethyl phosphonoacetate

  • Aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Michaelis-Arbuzov Synthesis of Diethyl Vinylphosphonate

This protocol describes a general procedure for the synthesis of diethyl vinylphosphonate.

Materials:

  • Triethyl phosphite

  • Vinyl halide (e.g., vinyl bromide)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 equivalent) and the vinyl halide (1.0-1.2 equivalents).

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature will depend on the reactivity of the vinyl halide, but typically ranges from 120-160 °C.[7]

  • Monitor the reaction progress by observing the evolution of the alkyl halide byproduct (e.g., ethyl bromide) or by analytical techniques such as ³¹P NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by distillation under reduced pressure.

Visualizations

HWE_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Base Base Base->Phosphonate Deprotonation Carbanion->Aldehyde Carbanion->Oxaphosphetane E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Thermodynamic Control Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene Kinetic Control Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Horner-Wadsworth-Emmons reaction pathway.

Michaelis_Arbuzov_vs_Perkow cluster_reactants Reactants cluster_products Potential Products Phosphite Trialkyl Phosphite HaloKetone α-Halo Ketone Phosphite->HaloKetone Reaction Arbuzov β-Ketophosphonate (Michaelis-Arbuzov) HaloKetone->Arbuzov High Temp, α-Iodo Perkow Vinyl Phosphate (Perkow) HaloKetone->Perkow Low Temp, α-Chloro/Bromo Troubleshooting_Workflow Start Vinylphosphonate Synthesis Problem Encountered Identify Identify Side Product(s) (e.g., NMR, GC-MS) Start->Identify HWE Undesired E/Z Ratio (HWE Reaction) Identify->HWE Michael Michael Adduct Formation Identify->Michael Perkow Perkow Product (Michaelis-Arbuzov) Identify->Perkow Optimize_HWE Adjust Base, Temp., or Reagent (Still-Gennari) HWE->Optimize_HWE Optimize_Michael Lower Temp., Use Non-nucleophilic Base Michael->Optimize_Michael Optimize_Perkow Increase Temp., Use α-Iodoketone Perkow->Optimize_Perkow Purify Purify Product (Column Chromatography) Optimize_HWE->Purify Optimize_Michael->Purify Optimize_Perkow->Purify

References

Optimization

Technical Support Center: Troubleshooting Michael Addition Reactions with Vinylphosphonates

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Michael addition of vinylphosphonates. Below you will find troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Michael addition of vinylphosphonates. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition reaction in the context of vinylphosphonates?

The Michael addition is a highly valuable carbon-carbon or carbon-heteroatom bond-forming reaction. In this context, it involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to a vinylphosphonate (B8674324) (the Michael acceptor).[1][2] The phosphonate (B1237965) group acts as a strong electron-withdrawing group, activating the vinyl system for nucleophilic attack at the β-carbon. This reaction is a key method for synthesizing a wide variety of functionalized organophosphorus compounds.[1]

Q2: What are common nucleophiles (Michael donors) used in this reaction?

A wide range of nucleophiles can be employed, including:

  • Carbon Nucleophiles: Doubly stabilized carbanions like those from malonates, β-ketoesters, and β-cyanoesters are common.[2]

  • Heteroatom Nucleophiles: Alcohols (oxa-Michael), amines (aza-Michael), and thiols (thia-Michael) are frequently used to form C-O, C-N, and C-S bonds, respectively.[3][4]

  • H-phosphonates: Dialkyl phosphonates can also act as nucleophiles, adding to activated vinylphosphonates.

Q3: Why is my vinylphosphonate unreactive?

Vinylphosphonates are generally good Michael acceptors.[1] However, reactivity can be influenced by substituents. Electron-donating groups on the vinyl moiety can reduce the electrophilicity of the β-carbon, slowing the reaction. In some cases, the presence of an additional electron-withdrawing group, such as an ester, is critical for reactivity.[5]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Yield

This is one of the most common issues and can stem from several factors. Use the following logical workflow to diagnose the problem.

G cluster_start cluster_checks cluster_solutions start Start Troubleshooting: Low / No Yield check_reagents 1. Verify Reagents - Purity of vinylphosphonate? - Purity of nucleophile? - Catalyst/Base active? start->check_reagents Begin Here check_conditions 2. Assess Reaction Conditions - Anhydrous/Inert? - Correct temperature? - Appropriate solvent? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Purify starting materials. - Use fresh/active catalyst/base. check_reagents->solution_reagents Issue Found check_activation 3. Evaluate Activation - Base strong enough? - Catalyst loading sufficient? check_conditions->check_activation Conditions OK solution_conditions Solution: - Dry solvents/use inert atm. - Optimize temperature. - Screen alternative solvents. check_conditions->solution_conditions Issue Found solution_activation Solution: - Use a stronger base. - Increase catalyst loading. check_activation->solution_activation Issue Found

Caption: Troubleshooting workflow for low or no reaction yield.

Detailed Q&A for Low/No Yield:

  • Q: My reaction isn't working at all. Where do I start?

    • A: Begin by verifying your starting materials and catalyst. Ensure the vinylphosphonate and nucleophile are pure. The catalyst or base may be inactive due to age or improper storage.[6] For reactions requiring anhydrous conditions, ensure solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Q: How does temperature affect the yield?

    • A: Temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while others must be run at low temperatures (e.g., 0 °C or lower) to prevent side reactions or decomposition of the product.[5][7] An increase in temperature can sometimes favor the reverse reaction (retro-Michael addition).[5]

  • Q: Could the solvent be the issue?

    • A: Absolutely. The solvent choice impacts reactant solubility and can influence reactivity and selectivity. Apolar aprotic solvents like toluene (B28343) or DCM are often effective, but screening different solvents is a key optimization step.[7] In some cases, solvent-free conditions using nanosized metal oxides as catalysts have shown quantitative yields.[8]

  • Q: My nucleophile is a 1,3-dicarbonyl. Why is the reaction failing?

    • A: The generation of the enolate from your nucleophile is crucial. The base must be strong enough to deprotonate the nucleophile effectively. If the base is too weak or if acidic impurities are present, the enolate concentration will be too low for the reaction to proceed.[6] Consider using a stronger base or ensuring all reagents are free from acidic contaminants.

Problem 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates side reactions are occurring.

Q: I'm seeing multiple products. What are the likely side reactions?

  • A: Several side reactions can compete with the desired Michael addition:

    • Retro-Michael Addition: The Michael addition is often reversible. The product can decompose back to the starting materials, especially at higher temperatures or in the presence of the catalyst over long reaction times.[5][6][7] Reducing the reaction temperature can help hinder this decomposition.[5][7]

    • Polymerization: Vinylphosphonates, like other activated alkenes, can undergo polymerization, particularly under radical conditions or in the presence of strong bases.[6]

    • 1,2-Addition: If your Michael acceptor contains a carbonyl group, strong, non-stabilized nucleophiles (like organolithium reagents) might attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[9]

    • Self-Condensation: The nucleophile or acceptor might react with itself, especially if they possess multiple reactive sites.[6]

G cluster_pathways Reactants Vinylphosphonate + Nucleophile Desired Desired Pathway (1,4-Addition) Reactants->Desired Side2 Side Reaction (Polymerization) Reactants->Side2 Side3 Side Reaction (1,2-Addition) Reactants->Side3 Product Michael Adduct Desired->Product Side1 Side Reaction (Retro-Michael) Polymer Polymer Side2->Polymer Addition12 1,2-Adduct Side3->Addition12 Product->Side1 Reversible

Caption: Competing reaction pathways in Michael additions.

Problem 3: Poor Stereoselectivity

For asymmetric reactions, achieving high diastereoselectivity (d.r.) or enantioselectivity (e.e.) is often the goal.

Q: How can I improve the enantioselectivity of my reaction?

  • A: Asymmetric Michael additions rely on chiral catalysts to control the stereochemical outcome.

    • Catalyst Choice: The structure of the catalyst is paramount. For example, in halogen-bond catalysis, specific iodo-perfluorophenyl groups on the catalyst have been shown to be superior activating and enantioinducing units.[7] Similarly, chiral cyclophosphazanes and phosphorus amides have been developed as effective hydrogen-bonding organocatalysts.[10]

    • Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may come at the cost of a slower reaction rate.[5][7]

    • Solvent: The solvent can significantly influence enantioselectivity. A thorough solvent screen is recommended during optimization.[7]

    • Catalyst Loading: Adjusting the catalyst loading can also impact the outcome. Sometimes, reducing the loading can hinder side reactions that may affect selectivity.[5][7]

Data Summary Tables

Table 1: Effect of Reaction Conditions on Asymmetric Michael Addition

This table summarizes optimization data for the addition of malononitrile (B47326) to a vinyl phosphonate, highlighting the impact of temperature, catalyst loading, and concentration.

EntryCatalyst Loading (mol%)Temp (°C)Conc. (M)Time (d)Conversion (%)Yield (%)d.r.e.e. (%)
15400.121007585:1571/72
21000.27948585:1579/78
3500.27787081:1979/78
410-200.27565287:1382/81

Data adapted from a study on hydrogen bond-enhanced halogen bond catalysis.[5][7] Conditions can significantly alter yield and enantioselectivity.

Key Experimental Protocols

General Protocol for Oxa-Michael Addition to Diethyl Vinylphosphonate

This protocol describes a mild, efficient method for the addition of alcohols to diethyl vinylphosphonate.

1. Materials & Setup:

  • Diethyl vinylphosphonate (1.0 eq)

  • Alcohol nucleophile (1.0-1.2 eq)

  • Base (e.g., t-BuOK, 1.2 eq)

  • Anhydrous solvent (e.g., THF)

  • Round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere (Argon).

2. Reaction Procedure:

  • Dissolve the alcohol in anhydrous THF in the reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (t-BuOK) portion-wise to the stirred solution.

  • After stirring for 10 minutes, add diethyl vinylphosphonate dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or GC/MS, typically 1-24 hours).

3. Workup & Purification:

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired adduct.[3][11]

References

Troubleshooting

Technical Support Center: Optimizing Initiator Concentration for Dimethyl Vinylphosphonate Polymerization

Welcome to the technical support center for the polymerization of dimethyl vinylphosphonate (B8674324) (DMVP). This resource is designed for researchers, scientists, and drug development professionals to provide troubles...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of dimethyl vinylphosphonate (B8674324) (DMVP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing initiator concentration in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of an initiator in the polymerization of dimethyl vinylphosphonate?

A1: In the context of free-radical polymerization of dimethyl vinylphosphonate, an initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals. These highly reactive radicals then attack the vinyl group of a DMVP monomer, initiating a chain reaction. This process leads to the formation of long polymer chains of poly(dimethyl vinylphosphonate). The concentration of the initiator is a critical parameter that significantly influences the rate of polymerization, the final molecular weight of the polymer, and its molecular weight distribution.

Q2: How does initiator concentration generally affect the molecular weight and polydispersity index (PDI) of the resulting poly(dimethyl vinylphosphonate)?

A2: Generally, an inverse relationship exists between the initiator concentration and the molecular weight of the resulting polymer. As the initiator concentration increases, more polymer chains are initiated simultaneously. This leads to a faster consumption of the monomer and results in the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight.[1] Conversely, a lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer before termination, which increases the molecular weight.

The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. Ideally, a PDI value close to 1.0 indicates a more uniform distribution of polymer chain lengths. The effect of initiator concentration on PDI can be complex. While very high or very low initiator concentrations can sometimes lead to broader distributions due to side reactions or slow initiation, respectively, there is often an optimal range where a narrower PDI can be achieved.

Q3: What are the common types of initiators used for the polymerization of dimethyl vinylphosphonate?

A3: The most commonly used initiators for the free-radical polymerization of vinyl monomers like dimethyl vinylphosphonate are azo compounds and peroxides.

  • Azo Initiators: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator. It decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. AIBN is favored for its predictable decomposition kinetics and because it is less susceptible to induced decomposition.

  • Peroxide Initiators: Dicumyl peroxide (DCPO) is another thermal initiator that can be used for the polymerization of DMVP. Peroxides, in general, are effective radical sources but can be more prone to side reactions.

  • Redox Initiators: Redox initiation systems consist of an oxidizing agent and a reducing agent.[2] These systems can generate radicals at lower temperatures than thermal initiators, which can be advantageous for controlling the polymerization of sensitive monomers. Common redox pairs include persulfates with amines or metal ions. While less specifically documented for DMVP, they are a viable option for initiating polymerization under milder conditions.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the polymerization of dimethyl vinylphosphonate, with a focus on problems related to initiator concentration.

Issue 1: Low Polymer Yield or Incomplete Monomer Conversion

  • Symptom: After the expected reaction time, a significant amount of unreacted dimethyl vinylphosphonate monomer remains, resulting in a low yield of the polymer.

  • Possible Cause:

    • Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to sustain the polymerization reaction until high monomer conversion is achieved.

    • Inhibitor Presence: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. If not effectively removed, these inhibitors will quench the generated radicals, hindering the polymerization process.

    • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. The presence of dissolved oxygen in the reaction mixture can lead to the formation of unreactive peroxy radicals, effectively terminating the polymer chains.

  • Troubleshooting Steps:

    • Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., in steps of 0.1 mol% relative to the monomer) to see if the conversion improves. Be mindful that excessively high concentrations can negatively impact molecular weight (see Issue 2).

    • Ensure Monomer Purity: Purify the dimethyl vinylphosphonate monomer before use to remove any inhibitors. This can be achieved by passing it through a column of activated basic alumina (B75360) or by distillation under reduced pressure.

    • Degas the Reaction Mixture: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution for an extended period before and during the polymerization.

Issue 2: Low Molecular Weight of the Resulting Polymer

  • Symptom: The polymerization proceeds to a reasonable conversion, but the resulting poly(dimethyl vinylphosphonate) has a lower molecular weight than desired.

  • Possible Cause:

    • High Initiator Concentration: As discussed in the FAQs, a higher concentration of the initiator leads to the formation of more, but shorter, polymer chains.

    • Chain Transfer to Monomer: Vinyl phosphonates are known to be susceptible to chain transfer reactions to the monomer.[3][4] This is a process where a growing polymer radical abstracts a hydrogen atom from a monomer molecule, terminating the growing chain and creating a new radical on the monomer, which then starts a new, shorter chain. This phenomenon is a significant contributor to the characteristically low molecular weights of poly(vinyl phosphonates) prepared by free-radical polymerization.

    • High Reaction Temperature: Higher temperatures increase the rate of both initiation and termination reactions, which can favor the formation of lower molecular weight polymers.

  • Troubleshooting Steps:

    • Decrease Initiator Concentration: Reduce the amount of initiator used in the polymerization. This will generate fewer polymer chains, allowing them to grow to a higher molecular weight before termination.

    • Optimize Reaction Temperature: Lowering the reaction temperature (while ensuring it is still sufficient for initiator decomposition) can sometimes help to increase the molecular weight by reducing the rate of termination and chain transfer reactions.

    • Consider a Different Polymerization Technique: If high molecular weight is a critical requirement, consider alternative polymerization methods such as anionic polymerization, which can offer better control over molecular weight and produce polymers with a narrower molecular weight distribution.[5]

Issue 3: Broad Polydispersity Index (PDI)

  • Symptom: The GPC analysis of the polymer shows a broad molecular weight distribution (a high PDI value).

  • Possible Cause:

    • Non-uniform Initiation: If the initiator is not well-dissolved or if the temperature is not uniform throughout the reaction mixture, initiation may not occur uniformly, leading to chains that start growing at different times and to different lengths.

    • Chain Transfer Reactions: Significant chain transfer can contribute to a broadening of the molecular weight distribution.

    • High Monomer Conversion: At very high monomer conversions, the viscosity of the reaction medium increases significantly, which can limit the mobility of growing polymer chains and lead to diffusion-controlled termination reactions (the Trommsdorff effect), often resulting in a broader PDI.

  • Troubleshooting Steps:

    • Ensure Homogeneous Reaction Conditions: Ensure the initiator is fully dissolved before starting the polymerization and maintain uniform stirring and temperature throughout the reaction.

    • Control Monomer Conversion: If a narrow PDI is crucial, consider stopping the polymerization at a moderate conversion (e.g., 50-70%) before the viscosity becomes too high. The unreacted monomer can then be removed.

    • Explore Controlled Radical Polymerization (CRP) Techniques: For the synthesis of well-defined polymers with low PDI, consider using CRP techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Data Presentation

Experiment ID[AIBN] (mol% relative to monomer)Mn ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)
DMVP-AIBN-10.1~15,000~2.2~75
DMVP-AIBN-20.5~8,000~1.9~85
DMVP-AIBN-31.0~5,000~1.8~92
DMVP-AIBN-42.0~3,500~2.0~95

Experimental Protocols

Protocol 1: Free-Radical Polymerization of Dimethyl Vinylphosphonate (DMVP) using AIBN

This protocol describes a typical procedure for the bulk polymerization of DMVP initiated by AIBN.

Materials:

  • Dimethyl vinylphosphonate (DMVP), inhibitor-free

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene (B28343) or DMF, if solution polymerization is desired)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath or other suitable heating apparatus

Methodology:

  • Monomer Purification: If the DMVP monomer contains an inhibitor, pass it through a short column of basic alumina to remove it.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified DMVP. If performing a solution polymerization, add the desired amount of anhydrous solvent.

  • Initiator Addition: Weigh the desired amount of AIBN and add it to the reaction flask.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble a gentle stream of inert gas through the solution for 30-60 minutes.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN). Allow the polymerization to proceed for the desired amount of time with continuous stirring.

  • Termination and Precipitation: To stop the reaction, cool the flask to room temperature and expose the contents to air. Slowly pour the (now viscous) reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.

  • Polymer Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(dimethyl vinylphosphonate) for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine the monomer conversion gravimetrically or by techniques like NMR spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of dimethyl vinylphosphonate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Initiator_Addition Initiator Addition Reaction_Setup->Initiator_Addition Degassing Degassing Initiator_Addition->Degassing Polymerization Polymerization Degassing->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Characterization Characterization Filtration_Drying->Characterization

Workflow for DMVP Free-Radical Polymerization
Logical Relationship: Initiator Concentration and Polymer Properties

This diagram illustrates the cause-and-effect relationship between initiator concentration and key polymer properties.

initiator_effect cluster_input Input Parameter cluster_process Process Characteristics cluster_output Resulting Polymer Properties Initiator_Conc Initiator Concentration Radical_Flux Rate of Radical Generation Initiator_Conc->Radical_Flux directly affects Initiator_Conc->Radical_Flux Num_Chains Number of Polymer Chains Initiated Radical_Flux->Num_Chains leads to Radical_Flux->Num_Chains Poly_Rate Polymerization Rate Radical_Flux->Poly_Rate directly affects Radical_Flux->Poly_Rate Mol_Weight Average Molecular Weight Num_Chains->Mol_Weight inversely affects Num_Chains->Mol_Weight decrease Decrease Mol_Weight->decrease increase Increase Poly_Rate->increase increase->Initiator_Conc

Effect of Initiator Concentration on Polymerization

References

Optimization

Technical Support Center: Controlling Molecular Weight in Poly(dimethyl vinylphosphonate) Polymerization

Welcome to the technical support center for the synthesis of poly(dimethyl vinylphosphonate) (PDMVP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guide...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(dimethyl vinylphosphonate) (PDMVP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to controlling polymer molecular weight and distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(dimethyl vinylphosphonate)?

A1: The molecular weight of PDMVP can be controlled through several polymerization techniques. Conventional free-radical polymerization offers limited control, often resulting in low molecular weights and broad distributions due to chain transfer reactions.[1] For precise control, methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and anionic polymerization are highly recommended.[2][3] Anionic polymerization, in particular, can produce well-defined polymers and even control tacticity, but it requires stringent anhydrous and oxygen-free conditions.[1][4][5]

Q2: My PDMVP has a very broad molecular weight distribution (high Polydispersity Index, PDI). What is the likely cause and how can I fix it?

A2: A high PDI (typically >1.5) is characteristic of uncontrolled polymerization processes, most commonly conventional free-radical polymerization.[6] This is due to continuous initiation and termination reactions occurring simultaneously. To achieve a narrow molecular weight distribution (low PDI), you should employ a controlled or "living" polymerization technique. RAFT polymerization is an excellent choice as it is tolerant to many functional groups and allows for the synthesis of polymers with predetermined molecular weights and low PDIs.[3]

Q3: I am using RAFT polymerization to target a specific molecular weight, but the experimental result does not match the theoretical value. What should I check?

A3: Discrepancies between theoretical and experimental molecular weight in RAFT polymerization can arise from several factors:

  • Stoichiometry: The molecular weight is directly controlled by the molar ratio of monomer to the Chain Transfer Agent (CTA).[] Double-check the weighings and molar calculations of your monomer, CTA, and initiator.

  • Reagent Purity: Impurities in the monomer (e.g., inhibitors) or solvent can interfere with the polymerization. Ensure the monomer is passed through a column of basic alumina (B75360) to remove inhibitors and that solvents are properly dried.

  • Initiator Concentration: The initiator-to-CTA ratio is crucial. A typical ratio is between 1:3 and 1:10. Deviations can affect initiation efficiency and control over the polymerization.[3]

  • Reaction Time and Conversion: The polymerization may not have reached full conversion. Take aliquots at different time points to track conversion (via ¹H NMR) and molecular weight evolution (via GPC/SEC).

Q4: Can I control the stereochemistry (tacticity) of PDMVP? How does this affect its properties?

A4: Yes, tacticity can be controlled using anionic polymerization. The use of tert-butyllithium (B1211817) (t-BuLi) as an initiator in combination with a Lewis acid like tributylaluminum (n-Bu3Al) in toluene (B28343) has been shown to produce isotactic-rich PDMVP.[4] This is in contrast to atactic PDMVP typically produced by radical polymerization. Isotactic-rich PDMVP exhibits different properties; for instance, it is insoluble in acetone (B3395972) and chloroform (B151607) (which are good solvents for the atactic form) and shows higher thermal stability.[4]

Troubleshooting Guide

Problem 1: High Polydispersity Index (PDI > 1.5)

High PDI indicates a lack of control over the polymer chain growth. Use the following flowchart to diagnose and solve the issue.

G Troubleshooting High PDI (>1.5) cluster_radical Conventional Free-Radical cluster_controlled Controlled/Living (RAFT, Anionic) start High PDI Observed q1 Which polymerization method was used? start->q1 cause1 Inherent lack of control: Simultaneous initiation, propagation, and termination. q1->cause1 Free-Radical q2 Are reagents pure and reaction conditions inert? q1->q2 Controlled sol1 Solution: Switch to a controlled polymerization technique. cause1->sol1 cause2 Cause: Impurities (H₂O, O₂) terminate active chains. q2->cause2 No cause3 Cause: Incorrect initiator/CTA ratio or CTA choice. q2->cause3 Yes sol2 Solution: Rigorously purify monomer, solvent, and initiator. Use Schlenk line or glovebox. cause2->sol2 sol3 Solution: Verify stoichiometry. Ensure CTA is suitable for vinylphosphonate (B8674324) monomers. cause3->sol3

Caption: Logical flowchart for diagnosing causes of high PDI.

Problem 2: Low or No Polymer Yield
Possible Cause Recommended Solution
Inhibitor in Monomer Commercial vinyl monomers often contain inhibitors (like MEHQ) to prevent polymerization during storage. Solution: Pass the dimethyl vinylphosphonate monomer through a column filled with basic alumina immediately before use.
Oxygen Inhibition Oxygen is a radical scavenger and can inhibit free-radical polymerizations. Solution: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solution for at least 30-60 minutes.
Inactive Initiator The initiator (e.g., AIBN) may have decomposed due to improper storage. Solution: Use a fresh batch of initiator or recrystallize the existing batch from a suitable solvent (e.g., methanol (B129727) for AIBN). Store initiators at recommended low temperatures.
Incorrect Temperature The polymerization temperature must be appropriate for the initiator's half-life. For AIBN, temperatures between 60-80°C are common.[3] Solution: Verify the optimal decomposition temperature for your chosen initiator and ensure the reaction is maintained at that temperature.

Data Presentation

Table 1: Comparison of Polymerization Techniques for PDMVP
TechniqueTypical PDIKey Control ParametersAdvantagesDisadvantages/Challenges
Conventional Free-Radical > 1.5Initiator concentration, chain transfer agentSimple setup, tolerant to impuritiesPoor control over Mₙ, high PDI, often low Mₙ.[1]
Anionic Polymerization < 1.2Monomer-to-initiator ratioExcellent control over Mₙ, low PDI, can control tacticity.[4]Requires stringent inert conditions (no H₂O, O₂), sensitive to impurities.[5]
RAFT Polymerization < 1.3Monomer-to-CTA ratio, Initiator-to-CTA ratioExcellent control over Mₙ, low PDI, tolerant to many functional groups, can be done in various solvents.[3]Requires synthesis or purchase of specific CTA, potential for retardation or inhibition if CTA is mismatched.

Experimental Protocols & Workflows

Protocol 1: Controlled Synthesis of PDMVP via RAFT Polymerization

This protocol is adapted from established procedures for similar phosphonated methacrylate (B99206) monomers and provides a robust starting point.[3][8] The molecular weight is targeted by adjusting the [Monomer]/[CTA] ratio.

Materials:

  • Dimethyl vinylphosphonate (DMVP), inhibitor removed

  • RAFT Chain Transfer Agent (CTA), e.g., 2-Cyano-2-propyl benzodithioate (CPDB)

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Anhydrous, deoxygenated solvent (e.g., DMF or Dioxane)

  • Schlenk flask, magnetic stirrer, oil bath, vacuum/inert gas line

Procedure:

  • Preparation: In a Schlenk flask, dissolve the CTA (e.g., CPDB) and initiator (e.g., AIBN) in the chosen solvent. A typical molar ratio of [CTA]/[AIBN] is 3:1 to 5:1.[3]

  • Monomer Addition: Add the inhibitor-free DMVP monomer to the flask. The target degree of polymerization (and thus molecular weight) is determined by the [DMVP]/[CTA] ratio.

  • Deoxygenation: Subject the sealed flask to three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath (e.g., 70°C for AIBN/DMF system) and stir.[3][8]

  • Monitoring & Termination: The reaction can run for several hours (e.g., 4-24 h). Monitor conversion by taking aliquots and analyzing via ¹H NMR. Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., diethyl ether or cold methanol). Filter and dry the resulting polymer under vacuum.

  • Characterization: Determine the number-average molecular weight (Mₙ) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC/SEC).

G Experimental Workflow for RAFT Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Analysis a 1. Add CTA, Initiator, and Solvent to Schlenk Flask b 2. Add Inhibitor-Free Monomer a->b c 3. Deoxygenate via Freeze-Pump-Thaw Cycles b->c d 4. Immerse in Preheated Oil Bath and Stir c->d e 5. Terminate by Cooling and Exposing to Air d->e f 6. Precipitate Polymer in Non-Solvent e->f g 7. Filter and Dry Under Vacuum f->g h 8. Characterize Mₙ and PDI via GPC/SEC g->h

Caption: Step-by-step workflow for RAFT polymerization of PDMVP.

References

Troubleshooting

Technical Support Center: Purification of Crude Dimethyl Vinylphosphonate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude dimethyl vi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude dimethyl vinylphosphonate (B8674324).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude dimethyl vinylphosphonate?

A1: Crude dimethyl vinylphosphonate can contain several process-related impurities. Depending on the synthetic route, common impurities may include unreacted starting materials, dimethyl phosphite, and byproducts from side reactions.[1] For instance, if the synthesis involves a Perkow or Michaelis-Arbuzov reaction, a significant side-product can be a beta-keto phosphonate.[1] Other potential impurities include trimethyl phosphate (B84403) and alkyl halides.[1][2][3]

Q2: What are the primary methods for purifying crude dimethyl vinylphosphonate?

A2: The two main methods for purifying crude dimethyl vinylphosphonate are vacuum distillation and silica (B1680970) gel column chromatography. Vacuum distillation is effective for separating the product from non-volatile or less volatile impurities.[2][3] Column chromatography is highly effective for removing a broad range of impurities, especially those with similar boiling points to the product.[4][5] Aqueous washes may also be employed during workup to remove water-soluble byproducts.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of column chromatography.[4] It helps in identifying the fractions containing the purified product and assessing the separation from impurities. For distillation, monitoring the boiling point and refractive index of the collected fractions can indicate purity.

Q4: Is dimethyl vinylphosphonate stable during purification?

A4: While generally stable, organophosphorus compounds can be sensitive to prolonged exposure to acidic or basic conditions. For example, during silica gel chromatography, the acidic nature of the silica can potentially lead to degradation over extended periods.[4] It is advisable to minimize the time the compound spends on the column.

Data Presentation

Table 1: Physical and Chemical Properties of Dimethyl Vinylphosphonate

PropertyValue
Boiling Point 197-202 °C (lit.)[6]
50 °C @ 0.1 mmHg (lit.)
Density 1.146 g/mL at 20 °C (lit.)
Refractive Index (n20/D) 1.430-1.435
Purity (Typical Commercial) ≥95% (GC)

Troubleshooting Guides

Silica Gel Column Chromatography

This guide addresses common issues encountered during the purification of dimethyl vinylphosphonate using silica gel column chromatography.

Q: My product is not eluting from the column. What should I do?

A: This typically indicates that the solvent system (eluent) is not polar enough to move the compound down the column.

  • Recommended Solution: Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate (B1210297)/hexane system, incrementally increase the proportion of ethyl acetate.[4]

Q: The product is eluting too quickly, resulting in poor separation from impurities. What went wrong?

A: This suggests the eluent is too polar, causing the product and impurities to travel with the solvent front.

  • Recommended Solution: Decrease the polarity of the eluent. For an ethyl acetate/hexane system, reduce the proportion of ethyl acetate to improve resolution.[4]

Q: I'm observing streaking or overlapping bands on the column. How can I fix this?

A: Poor separation can be caused by several factors:

  • Possible Cause 1: Improper Column Packing. Air bubbles, cracks, or an uneven silica bed can disrupt the solvent flow.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any channels forming.[4]

  • Possible Cause 2: Sample Overloading. Applying too much crude material for the column size reduces separation efficiency.

    • Solution: Use an appropriate amount of crude material, typically 1-2% of the silica gel weight for difficult separations.

  • Possible Cause 3: Incorrect Solvent System. The chosen eluent may not be optimal for separating the specific impurities present.

    • Solution: Optimize the solvent system using TLC beforehand to achieve a clear separation of spots, ideally with a difference in Rf values of at least 0.2.[4]

Q: I suspect my product is degrading on the silica gel column. How can I prevent this?

A: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

  • Recommended Solutions:

    • Minimize Purification Time: Do not let the column run unnecessarily long.[4]

    • Use Neutral Stationary Phase: Consider using neutral alumina (B75360) instead of silica gel.[4]

    • Buffer the Eluent: Add a small amount (e.g., 0.1-1%) of a non-nucleophilic base like triethylamine (B128534) to the eluent to neutralize the silica surface. This should be used with caution as it can affect separation.[4]

Vacuum Distillation

Q: The distillation is very slow or has stopped. What is the issue?

A: This could be due to an inadequate vacuum or insufficient heating.

  • Recommended Solutions:

    • Check Vacuum System: Ensure all joints are properly sealed and the vacuum pump is functioning correctly to achieve the target pressure (e.g., 0.1 mmHg).

    • Increase Heating: Gradually increase the temperature of the heating bath to provide enough energy for vaporization. Be careful not to overheat, which could cause decomposition.

Q: The collected distillate is still impure. What can I do?

A: This may happen if impurities have boiling points very close to the product.

  • Recommended Solution: Employ fractional distillation. Using a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser increases the number of theoretical plates, enhancing the separation of liquids with close boiling points.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is used to monitor the progress of column chromatography.

  • Prepare the Developing Chamber: Add the chosen eluent (e.g., a mixture of ethyl acetate and hexane) to a TLC chamber to a depth of about 0.5 cm. Close the chamber and let it saturate for at least 15 minutes.[4]

  • Spot the Plate: Using a capillary tube, spot a small amount of the crude mixture and each collected fraction onto the baseline of a silica gel TLC plate.[4]

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[4]

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a staining agent such as potassium permanganate (B83412) or phosphomolybdic acid.

  • Analyze: Compare the Rf values of the spots from the collected fractions to the crude material to identify which fractions contain the pure product.

Protocol 2: Silica Gel Column Chromatography Purification
  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).[5]

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Do not let the column run dry.[5]

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance.[5]

  • Sample Loading:

    • Dissolve the crude dimethyl vinylphosphonate in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).[5]

    • Carefully apply the dissolved sample onto the top of the silica gel bed.[5]

    • Drain the solvent until the liquid level is just at the top of the sand layer to allow the sample to adsorb onto the silica.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. Monitor the separation using TLC (Protocol 1).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[3]

  • Solvent Removal:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified dimethyl vinylphosphonate.

Visualizations

PurifcationWorkflow cluster_prep Preparation cluster_purification Primary Purification cluster_analysis Analysis & Final Product Crude Crude Dimethyl Vinylphosphonate Workup Aqueous Workup (Optional) Crude->Workup Remove water- soluble impurities Distillation Vacuum Distillation Workup->Distillation Choice 1 Chromatography Silica Gel Column Chromatography Workup->Chromatography Choice 2 Analysis Purity Analysis (GC, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure Dimethyl Vinylphosphonate Analysis->PureProduct

Caption: General experimental workflow for the purification of crude dimethyl vinylphosphonate.

TroubleshootingTree Start Poor Separation in Column Chromatography Q1 Are bands streaking or overlapping? Start->Q1 Q2 Is product eluting too quickly? Q1->Q2 No Sol1 Check column packing & sample load. Optimize eluent with TLC. Q1->Sol1 Yes Q3 Is product not eluting at all? Q2->Q3 No Sol2 Decrease eluent polarity. Q2->Sol2 Yes Sol3 Increase eluent polarity. Q3->Sol3 Yes

Caption: Troubleshooting decision tree for silica gel column chromatography issues.

References

Optimization

"preventing transesterification during dimethyl vinylphosphonate purification"

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of dimethyl vinylphosphonate (B8674324), with a specific focus on preventing transesteri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of dimethyl vinylphosphonate (B8674324), with a specific focus on preventing transesterification and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is transesterification and why is it a concern during dimethyl vinylphosphonate purification?

A1: Transesterification is a chemical reaction where the ester group of dimethyl vinylphosphonate (a dimethyl ester) exchanges with an alcohol present in the purification system. For example, if ethanol (B145695) is present during purification, it can react with dimethyl vinylphosphonate to form ethyl methyl vinylphosphonate and diethyl vinylphosphonate. This is problematic as it introduces impurities that can be difficult to separate from the desired product, leading to reduced yield and purity.

Q2: Under what conditions is transesterification most likely to occur?

A2: Transesterification is most commonly observed during column chromatography when using alcoholic solvents in the eluent that do not match the ester groups of the phosphonate (B1237965). For instance, using an ethyl acetate (B1210297)/ethanol solvent system for purifying dimethyl vinylphosphonate can lead to the formation of ethylated phosphonate impurities. The reaction can also be promoted by the presence of acidic or basic residues from the synthesis steps.

Q3: What are other common impurities I should be aware of during dimethyl vinylphosphonate purification?

A3: Besides transesterification products, other common impurities include:

  • β-keto phosphonates: A common side product from the Michaelis-Arbuzov reaction, which can compete with the desired Perkow reaction during synthesis.[1]

  • Dimethyl phosphite: An unreacted starting material.[1]

  • Hydrolysis products: Contact with water, especially under acidic or basic conditions, can lead to the hydrolysis of the methyl ester groups to form monomethyl vinylphosphonic acid or vinylphosphonic acid.

  • Polymerization products: As a vinyl-containing monomer, dimethyl vinylphosphonate can polymerize, especially at elevated temperatures.

Q4: What analytical techniques are best for detecting transesterification and other impurities?

A4: A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC , particularly with a Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometry (MS) detector, is excellent for separating and identifying volatile impurities.[1]

  • ³¹P NMR spectroscopy is a powerful tool for identifying different phosphorus-containing species in a sample, as each compound will have a distinct chemical shift.[1] ¹H NMR can also be used to observe the different alkoxy protons of the various esters.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Recommended Solution
Presence of mixed methyl/ethyl phosphonate esters in the purified product. Transesterification on the column.Use a solvent system that includes methanol (B129727) instead of ethanol if an alcohol is required for polarity. For example, a hexane (B92381)/ethyl acetate/methanol gradient. The methanol will suppress the transesterification equilibrium.
Product degradation on the column. The silica (B1680970) gel is too acidic, causing hydrolysis or other side reactions.Use neutral alumina (B75360) as the stationary phase instead of silica gel. Alternatively, you can buffer the silica gel by pre-treating it with a non-nucleophilic base like triethylamine (B128534) in the eluent.
Poor separation of product from non-polar impurities. The solvent system is not optimized.Develop a gradient elution method, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and a small amount of methanol.
Distillation
Problem Potential Cause Recommended Solution
Low yield of purified product. Polymerization of the vinylphosphonate at high temperatures.Purify via vacuum distillation to lower the boiling point. Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze polymerization.
Product is contaminated with hydrolysis products. Presence of water in the crude product or distillation setup.Ensure the crude product is thoroughly dried before distillation. Use flame-dried glassware for the distillation setup.
Inconsistent boiling point. Presence of multiple volatile impurities.Perform a fractional distillation to better separate the components. Analyze the fractions using GC to identify the desired product.

Experimental Protocols

Protocol 1: Purification of Dimethyl Vinylphosphonate by Column Chromatography

Objective: To purify crude dimethyl vinylphosphonate while minimizing the risk of transesterification.

Materials:

  • Crude dimethyl vinylphosphonate

  • Silica gel (neutral, 70-230 mesh) or neutral alumina

  • Hexane

  • Ethyl acetate

  • Methanol

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of neutral silica gel or alumina in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude dimethyl vinylphosphonate in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. A typical gradient might be:

    • 9:1 Hexane:Ethyl Acetate (5 column volumes)

    • 8:2 Hexane:Ethyl Acetate (5 column volumes)

    • 7:3 Hexane:Ethyl Acetate with 1% Methanol (until product elutes)

  • Monitoring: Monitor the fractions by TLC.

  • Collection and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification of Dimethyl Vinylphosphonate by Vacuum Distillation

Objective: To purify crude dimethyl vinylphosphonate by vacuum distillation to prevent high-temperature degradation.

Materials:

  • Crude dimethyl vinylphosphonate

  • Vacuum distillation apparatus (flame-dried)

  • Heating mantle

  • Vacuum pump

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed. Use a cold trap to protect the vacuum pump.

  • Sample Charging: Charge the distillation flask with the crude dimethyl vinylphosphonate.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for dimethyl vinylphosphonate under the applied pressure. The literature boiling point is 197-202 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

  • Analysis: Analyze the purified product by GC and/or NMR to confirm its purity.

Visualizations

TroubleshootingWorkflow Troubleshooting Dimethyl Vinylphosphonate Purification start Purification of Crude Dimethyl Vinylphosphonate method Choose Purification Method start->method chromatography Column Chromatography method->chromatography Impurities have similar boiling points distillation Vacuum Distillation method->distillation Impurities are non-volatile or have very different boiling points chrom_issue Check for Transesterification (e.g., by GC-MS or NMR) chromatography->chrom_issue dist_issue Check for Polymerization or Degradation distillation->dist_issue transesterification_yes Transesterification Detected chrom_issue->transesterification_yes Yes transesterification_no No Transesterification chrom_issue->transesterification_no No chrom_solution Modify Eluent: - Use Hexane/EtOAc/Methanol gradient - Avoid other alcohols transesterification_yes->chrom_solution end_node Pure Dimethyl Vinylphosphonate transesterification_no->end_node chrom_solution->end_node degradation_yes Low Yield or Polymeric Residue dist_issue->degradation_yes Yes degradation_no Good Yield and Purity dist_issue->degradation_no No dist_solution Optimize Conditions: - Lower distillation temperature - Ensure high vacuum - Use polymerization inhibitor (if necessary) degradation_yes->dist_solution degradation_no->end_node dist_solution->end_node

Caption: Troubleshooting workflow for dimethyl vinylphosphonate purification.

TransesterificationPathway Transesterification of Dimethyl Vinylphosphonate DMVP Dimethyl Vinylphosphonate (CH2=CH-PO(OCH3)2) Intermediate DMVP->Intermediate Ethanol Ethanol (EtOH) (Present as impurity or in eluent) Ethanol->Intermediate Catalyst Acidic or Basic Residue/Surface Catalyst->Intermediate EMVP Ethyl Methyl Vinylphosphonate (CH2=CH-PO(OCH3)(OEt)) Intermediate->EMVP Methanol Methanol (MeOH) Intermediate->Methanol

Caption: Pathway of transesterification with ethanol.

References

Troubleshooting

Technical Support Center: Characterization of Impurities in Dimethyl Vinylphosphonate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities durin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of dimethyl vinylphosphonate (B8674324).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of dimethyl vinylphosphonate?

A1: Depending on the synthetic route, common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. Key impurities to monitor are the β-keto phosphonate (B1237965) from the competing Michaelis-Arbuzov reaction, dimethyl phosphite, and trimethyl phosphate. If synthesizing from dimethyl 2-acetoxyethanephosphonate, residual starting material and byproducts of acetic acid elimination can be present.[1] Transesterification byproducts may also be observed if alcohol-based solvents are used during purification.

Q2: How do reaction conditions influence the formation of the β-keto phosphonate impurity?

A2: The formation of the β-keto phosphonate is a result of the Michaelis-Arbuzov reaction, which competes with the desired Perkow reaction.[2] The balance between these two pathways is influenced by factors such as temperature, solvent polarity, and the electronic properties of the reactants. Higher temperatures can sometimes favor the Michaelis-Arbuzov pathway.

Q3: What are the recommended analytical techniques for identifying and quantifying impurities in dimethyl vinylphosphonate?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities.[3][4][5] For structural elucidation and quantification of phosphorus-containing impurities, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[6][7][8] High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of less volatile byproducts.[9][10]

Q4: What methods are suitable for purifying crude dimethyl vinylphosphonate?

A4: The primary method for purification is distillation under reduced pressure, which is effective for removing lower-boiling impurities. For achieving higher purity, especially on a smaller scale, silica (B1680970) gel column chromatography can be utilized.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of dimethyl vinylphosphonate.

Issue 1: Low Yield of Dimethyl Vinylphosphonate

  • Potential Cause: The competing Michaelis-Arbuzov reaction is favored over the Perkow reaction, leading to the formation of the β-keto phosphonate byproduct.[2]

  • Recommended Solutions:

    • Temperature Control: Carefully control the reaction temperature, as higher temperatures may favor the Michaelis-Arbuzov pathway.

    • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with solvents of varying polarity to optimize for the Perkow reaction.

    • Reactant Structure: The structure of the halo-ketone reactant can impact the reaction outcome. Less sterically hindered ketones may favor the desired reaction.

Issue 2: Presence of an Unknown Peak in the GC-MS Chromatogram

  • Troubleshooting Steps:

    • Mass Spectrum Analysis: Analyze the mass spectrum of the unknown peak. Look for characteristic fragments of potential impurities.

    • Retention Time Comparison: Compare the retention time of the unknown peak with known standards of potential impurities if available.

    • ³¹P NMR Analysis: Analyze the crude product using ³¹P NMR to identify phosphorus-containing impurities.

Issue 3: Poor Peak Shape or Tailing in GC Analysis

  • Potential Cause: Active sites in the GC inlet or column can interact with the polar phosphonate group, leading to peak tailing.

  • Recommended Solutions:

    • Inlet Liner Deactivation: Ensure the GC inlet liner is properly deactivated or use a liner specifically designed for active compounds.

    • Column Choice: Use a column with a stationary phase suitable for the analysis of organophosphorus compounds.

    • Derivatization: In some cases, derivatization of the analyte can improve peak shape.

Data Presentation

The following tables provide representative data for the analysis of dimethyl vinylphosphonate and its potential impurities.

Table 1: Representative GC-MS Data for Impurity Analysis

CompoundRetention Time (min)Key Mass Fragments (m/z)
Dimethyl Vinylphosphonate8.5136, 107, 93, 79
Dimethyl Phosphite6.2110, 95, 79
Trimethyl Phosphate7.1140, 125, 110, 95
β-keto phosphonate10.3Varies with ketone starting material

Note: Retention times are illustrative and will vary based on the specific GC column and conditions used.

Table 2: Representative ³¹P NMR Chemical Shift Data

CompoundChemical Shift (δ, ppm)
Dimethyl Vinylphosphonate~18
Dimethyl Phosphite~7
Trimethyl Phosphate~2
β-keto phosphonate~20-25

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary slightly based on the solvent and concentration.[8][11]

Experimental Protocols

Protocol 1: GC-MS Analysis of Dimethyl Vinylphosphonate Impurities

  • Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS System:

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column suitable for organophosphorus compounds (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library and their retention times with known standards.

Protocol 2: ³¹P NMR Analysis

  • Sample Preparation: Dissolve approximately 20-30 mg of the crude product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • NMR Spectrometer:

    • Frequency: A spectrometer operating at a suitable frequency for ³¹P NMR (e.g., 162 MHz).

    • Reference: Use an external standard of 85% H₃PO₄.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling.

      • Relaxation Delay: 5 seconds.

      • Number of Scans: 128 or more to achieve adequate signal-to-noise.

  • Data Analysis: Process the spectrum and identify impurities based on their characteristic chemical shifts.

Visualizations

Perkow_vs_Arbuzov Reactants Trialkyl Phosphite + α-Halo Ketone Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic Attack on Carbonyl Carbon Perkow_Product Dimethyl Vinylphosphonate (Perkow Product) Zwitterion->Perkow_Product Rearrangement & Dealkylation Arbuzov_Product β-Keto Phosphonate (Michaelis-Arbuzov Product) Zwitterion->Arbuzov_Product Rearrangement & Halide Attack

Caption: Competing Perkow and Michaelis-Arbuzov reaction pathways.

Impurity_Identification_Workflow start Crude Dimethyl Vinylphosphonate Sample gcms GC-MS Analysis start->gcms nmr ³¹P NMR Analysis start->nmr hplc HPLC Analysis (Optional) start->hplc data_integration Integrate and Correlate Data gcms->data_integration nmr->data_integration hplc->data_integration impurity_id Identify and Quantify Impurities data_integration->impurity_id purification Select Purification Strategy (e.g., Distillation) impurity_id->purification

Caption: Workflow for the identification of impurities.

Troubleshooting_Tree start Low Product Yield? check_side_product Check for β-keto phosphonate (³¹P NMR or GC-MS) start->check_side_product Yes check_starting_material Incomplete Conversion? start->check_starting_material No optimize_temp Optimize Reaction Temperature check_side_product->optimize_temp optimize_solvent Screen Different Solvents check_side_product->optimize_solvent increase_time Increase Reaction Time check_starting_material->increase_time Yes check_reagent_purity Check Purity of Starting Materials check_starting_material->check_reagent_purity No

Caption: Decision tree for troubleshooting low product yield.

References

Reference Data & Comparative Studies

Validation

Dimethyl Vinylphosphonate vs. Diethyl Vinylphosphonate: A Comparative Guide to Reactivity

For researchers, scientists, and drug development professionals, the choice between dimethyl vinylphosphonate (B8674324) (DMVP) and diethyl vinylphosphonate (DEVP) in synthesis can be critical. This guide provides an obj...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between dimethyl vinylphosphonate (B8674324) (DMVP) and diethyl vinylphosphonate (DEVP) in synthesis can be critical. This guide provides an objective comparison of their reactivity, supported by available experimental data and theoretical considerations, to inform the selection of the appropriate reagent for specific applications.

The reactivity of vinylphosphonates is primarily dictated by the electrophilicity of the β-carbon of the vinyl group and the steric and electronic properties of the phosphonate (B1237965) ester. Both DMVP and DEVP are versatile monomers and reagents used in a variety of organic transformations, including Michael additions, Horner-Wadsworth-Emmons reactions, and polymerizations. While their reactivity is similar in many aspects, the difference in the alkyl groups (methyl vs. ethyl) on the phosphorus atom can lead to notable distinctions in reaction rates and outcomes.

Theoretical Considerations: Steric and Electronic Effects

The primary difference between dimethyl vinylphosphonate and diethyl vinylphosphonate lies in the nature of the alkoxy substituents on the phosphorus atom. These differences manifest as distinct steric and electronic effects that influence the reactivity of the vinyl group.

Steric Hindrance: The ethyl groups in DEVP are bulkier than the methyl groups in DMVP. This increased steric hindrance can impede the approach of nucleophiles to the β-carbon of the vinyl group, potentially leading to slower reaction rates in reactions such as Michael additions. The Taft steric parameter (Es) provides a quantitative measure of the steric effect of a substituent. For a methyl group, Es is 0.00, while for an ethyl group, it is -0.07, indicating a slightly greater steric demand for the ethyl group.[1] While this difference is modest, it can be significant in sterically sensitive reactions.

Electronic Effects: The electronic effect of the phosphonate group is generally electron-withdrawing, which activates the vinyl group for nucleophilic attack. The alkyl groups on the phosphonate ester can modulate this effect through their inductive properties. Ethyl groups are slightly more electron-donating than methyl groups (Taft polar substituent constant, σ*, is 0.00 for methyl and -0.10 for ethyl).[1] This suggests that the phosphonate group in DEVP might be slightly less electron-withdrawing than in DMVP. A less electron-withdrawing phosphonate group would result in a less electrophilic β-carbon, potentially leading to a lower reactivity for DEVP in nucleophilic additions.

Based on these theoretical considerations, dimethyl vinylphosphonate is expected to be more reactive than diethyl vinylphosphonate towards nucleophilic attack due to lower steric hindrance and a slightly more electron-withdrawing phosphonate group.

Reactivity in Key Chemical Transformations

While direct comparative kinetic studies are scarce, the available literature provides insights into the relative reactivity of DMVP and DEVP in several key reactions.

Michael Addition

The Michael addition is a common reaction involving vinylphosphonates, where a nucleophile adds to the β-carbon of the vinyl group. The electron-withdrawing nature of the phosphonate group makes the vinyl group an excellent Michael acceptor.[2][3][4]

While no studies directly comparing the kinetics of Michael additions for DMVP and DEVP were identified, the general principles of steric and electronic effects suggest that DMVP would react faster. The smaller methyl groups would allow for easier access of the nucleophile to the reaction center.

Caption: Generalized workflow of a Michael addition reaction involving a vinylphosphonate.

Horner-Wadsworth-Emmons (HWE) Reaction

In the Horner-Wadsworth-Emmons reaction, phosphonate carbanions react with aldehydes or ketones to form alkenes.[5][6][7] The nature of the phosphonate ester can influence the stereoselectivity of the reaction. For instance, in some cases, using dimethyl phosphonate can lead to different (Z,E) isomer ratios compared to diethyl or diisopropyl phosphonates.[5] This suggests that the steric bulk of the ester group plays a role in the geometry of the transition state, thereby affecting the product distribution. While not a direct measure of the vinylphosphonate reactivity itself (as the vinyl group is formed in the reaction), it highlights that the choice between methyl and ethyl esters on the phosphorus can have significant consequences for the outcome of related reactions.

HWE_Reaction cluster_reactants Reactants cluster_intermediates Intermediates Phosphonate Phosphonate Ester (e.g., (RO)₂P(O)CH₂R') Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Carbonyl Aldehyde/Ketone (R''COR''') Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane Product Alkene (E/Z isomers) Oxaphosphetane->Product Elimination

Caption: Key steps in the Horner-Wadsworth-Emmons (HWE) reaction.

Quantitative Data Summary

FeatureDimethyl Vinylphosphonate (DMVP)Diethyl Vinylphosphonate (DEVP)Supporting Rationale
Steric Hindrance LowerHigherMethyl groups are smaller than ethyl groups (Taft Es: Me=0.00, Et=-0.07).[1]
Electronic Effect Slightly more electron-withdrawing phosphonateSlightly less electron-withdrawing phosphonateEthyl groups are more electron-donating than methyl groups (Taft σ*: Me=0.00, Et=-0.10).[1]
Predicted Reactivity in Nucleophilic Additions HigherLowerCombination of lower steric hindrance and a more electrophilic β-carbon.

Experimental Protocols

Detailed experimental protocols for the synthesis of both dimethyl and diethyl vinylphosphonate are available in the literature, allowing for their preparation in a laboratory setting.

Synthesis of Dimethyl Vinylphosphonate

A common method for the synthesis of dimethyl vinylphosphonate involves the thermal decomposition of dimethyl 2-acetoxyethanephosphonate.[8]

Materials:

  • Dimethyl 2-acetoxyethanephosphonate

  • 4-(Dimethylamino)pyridine (catalyst)

Procedure:

  • Heat 100 g of dimethyl 2-acetoxyethanephosphonate with stirring to 220-230 °C.[8]

  • Add a mixture of 200 g of dimethyl 2-acetoxyethanephosphonate and 3 g of 4-(dimethylamino)pyridine dropwise over 6 hours.[8]

  • During this period, distill off the methyl acetate (B1210297) byproduct.

  • The crude monomethyl vinylphosphonate remaining can be further reacted with trimethyl orthoacetate and heated to 150 °C to yield dimethyl vinylphosphonate after distillation.[8][9]

Synthesis of Diethyl Vinylphosphonate

A similar procedure can be employed for the synthesis of diethyl vinylphosphonate, starting from diethyl 2-acetoxyethanephosphonate.[10]

Materials:

  • Vinylphosphonic acid

  • Diethyl 2-acetoxyethanephosphonate

  • Triethyl orthoformate

Procedure:

  • Heat a mixture of 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate to 180 °C with stirring.[10]

  • Slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise over 14 hours, gradually increasing the temperature to 200 °C, while distilling off ethyl acetate.[10]

  • Stir the mixture for an additional 9 hours at 190 °C to obtain crude monoethyl vinylphosphonate.[10]

  • Reflux the crude monoethyl vinylphosphonate (95 g) with triethyl orthoformate (124 g) for 8 hours at approximately 75 °C.[10]

  • Gradually increase the temperature to 150 °C to distill off ethyl acetate and ethanol.[10]

  • Add another 100 g of triethyl orthoformate and heat again to 150 °C.[10]

  • Distill the resulting mixture to obtain diethyl vinylphosphonate.[10]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction1 Step 1: Elimination cluster_reaction2 Step 2: Esterification Dialkyl_acetoxy Dialkyl 2-acetoxyethanephosphonate Heating Heating (180-230 °C) Dialkyl_acetoxy->Heating Catalyst Catalyst (e.g., DMAP) Catalyst->Heating Monoalkyl Crude Monoalkyl Vinylphosphonate Heating->Monoalkyl Heating2 Heating (75-150 °C) Monoalkyl->Heating2 Orthoester Trialkyl Orthoester Orthoester->Heating2 Product Dialkyl Vinylphosphonate Heating2->Product

Caption: General workflow for the synthesis of dialkyl vinylphosphonates.

Conclusion

For synthetic applications where high reactivity is desired, particularly in sterically demanding transformations, dimethyl vinylphosphonate may be the preferred choice. Conversely, diethyl vinylphosphonate might offer advantages in situations where a less reactive, more selective reagent is required. The choice between these two vinylphosphonates should be made based on the specific requirements of the reaction, including the nature of the nucleophile, the desired reaction rate, and any stereochemical considerations. Further direct comparative studies are warranted to provide quantitative data on the relative reactivity of these important synthetic building blocks.

References

Comparative

A Comparative Guide to Vinylphosphonate Esters as Flame Retardants in Polymeric Resins

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of vinylphosphonate (B8674324) esters and other phosphorus-containing compounds as flame reta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of vinylphosphonate (B8674324) esters and other phosphorus-containing compounds as flame retardants in polymeric matrices, supported by experimental data from various studies. The information is intended to assist researchers in the selection and evaluation of flame retardant systems for polymer applications.

Performance Data of Phosphorus-Based Flame Retardants

The following tables summarize the quantitative data on the flame retardant performance of various phosphorus-containing compounds in different thermoset resins. Direct comparative studies of a series of vinylphosphonate esters within the same vinyl ester resin matrix are limited in the publicly available literature. Therefore, data from studies on vinyl ester and epoxy resins with various phosphorus-based flame retardants are presented to provide a comparative context.

Table 1: Flame Retardancy Data for Modified Vinyl Ester Resins

Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference
PMP/APPVinyl Ester Resin2025.0V-1--34.6 (at 700°C)[1]
PBDOOVinyl Ester Resin1531.5V-033947.9-[2]
Neat ResinVinyl Ester Resin0--145980.3-[2]

PMP = poly(p-methoxy phenoxy phosphate)-4,4'-dihydroxy biphenyl (B1667301) ester; APP = ammonium (B1175870) polyphosphate; PBDOO = 6,6'-(1-phenylethane-1,2 diyl) bis (dibenzo[c,e][3][4]oxaphosphinine 6-oxide)

Table 2: Flame Retardancy Data for Modified Epoxy Resins

Flame Retardant SystemPolymer MatrixP-Content (wt%)LOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference
DOPOEpoxy Resin1-2-V-0---[4]
PPMPEpoxy Resin1-2-V-0---[4]
DPO–PHEEpoxy Resin0.3--77210018.2[5]
DOPO–PHEEpoxy Resin0.3--84810218.8[5]
Neat ResinEpoxy Resin0--114011216.5[5]

DOPO = 9,10-dihydro-9-oxa-10-phosphenanthrene-10-oxide; PPMP = poly(m-phenylene methyl phosphonate); DPO–PHE = (bis(4-hydroxyphenyl) methyl) diphenylphosphine (B32561) oxide; DOPO–PHE = 1-(bis(4-hydroxyphenyl)methyl)-9,10-dihydro-9-oxa-10-phosphaphenan-threne-10-oxide

Table 3: Limiting Oxygen Index of Copolymers Containing Diethyl Vinylphosphonate (DEVP)

CopolymerP-Content (wt%)LOI (%)
Polystyrene (PS)021.5
PS-co-DEVP2.528.0
Poly(methyl methacrylate) (PMMA)017.1
PMMA-co-DEVP2.523.7
Polyacrylonitrile (PAN)018.0
PAN-co-DEVP2.525.0

Data adapted from a study on the copolymerization of DEVP.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

Sample Preparation for Thermoset Resins

Flame retardant thermoset samples are typically prepared by mechanically mixing the desired amount of the flame retardant with the liquid resin (e.g., vinyl ester or epoxy) and any other additives until a homogeneous dispersion is achieved. A curing agent or initiator is then added, and the mixture is degassed to remove air bubbles. The mixture is subsequently poured into molds of the required dimensions for specific tests and cured according to a predefined temperature and time profile. For example, a curing cycle might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking.[5]

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A vertical heat-resistant glass column containing a specimen holder. The base of the column is filled with glass beads to ensure uniform gas distribution.

  • Specimen: Typically, a rectangular bar with dimensions of 80-150 mm in length, 10 mm in width, and 4 mm in thickness.

  • Procedure:

    • The specimen is clamped vertically in the center of the glass column.

    • A mixture of oxygen and nitrogen is introduced from the bottom of the column at a controlled flow rate.

    • The top of the specimen is ignited with a flame.

    • The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion, defined by criteria such as burning for a specific time or a certain length of the specimen being consumed.

    • The LOI is expressed as the volume percentage of oxygen in the final gas mixture.[7]

UL-94 Vertical Burning Test

The UL-94 test is used to assess the flammability of plastic materials in response to a small open flame.

  • Apparatus: A test chamber, a Bunsen burner, a specimen clamp, and a timer.

  • Specimen: A rectangular bar, typically 125 mm long, 13 mm wide, and of a specified thickness.

  • Procedure:

    • The specimen is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.

    • Observations are made regarding whether flaming drips ignite a cotton patch placed below the specimen.

    • Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the behavior of any drips. A V-0 classification indicates the highest level of flame retardancy.[3][8]

Cone Calorimetry (ASTM E1354)

The cone calorimeter is a bench-scale instrument used to measure the heat release rate and other flammability parameters of materials under controlled fire-like conditions.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, an ignition source, and an exhaust system with gas analysis.

  • Specimen: A square plaque, typically 100 mm x 100 mm, with a thickness up to 50 mm.

  • Procedure:

    • The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on the load cell under the conical heater.

    • The heater subjects the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • During the test, the instrument continuously measures the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

    • From these measurements, key parameters are calculated, including the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR).[9][10]

Mechanism of Action of Vinylphosphonate Esters

Phosphorus-based flame retardants, including vinylphosphonate esters, typically act through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.

  • Gas-Phase Inhibition: During combustion, the phosphorus-containing compounds can volatilize and decompose in the flame. In the gas phase, they release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the combustion chain reactions. By interrupting these reactions, the flame propagation is inhibited.[11]

  • Condensed-Phase Charring: In the solid (condensed) phase, the thermal decomposition of vinylphosphonate esters leads to the formation of phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration and crosslinking of the polymer matrix. This process promotes the formation of a stable, insulating layer of char on the surface of the material. This char layer acts as a physical barrier, limiting the heat transfer from the flame to the underlying polymer and restricting the diffusion of flammable volatile decomposition products to the flame zone.

Visualizing the Flame Retardancy Mechanism

The following diagrams illustrate the general workflow for evaluating flame retardant performance and the proposed mechanism of action for vinylphosphonate esters.

experimental_workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison Resin Vinyl Ester Resin Mix Mechanical Mixing Resin->Mix FR Vinylphosphonate Ester FR->Mix Cure Curing & Post-Curing Mix->Cure LOI LOI Test (ASTM D2863) Cure->LOI UL94 UL-94 Test Cure->UL94 Cone Cone Calorimetry (ASTM E1354) Cure->Cone Data Quantitative Data (LOI, UL-94, pHRR, THR) LOI->Data UL94->Data Cone->Data Compare Performance Comparison Data->Compare

Caption: Experimental workflow for evaluating flame retardant performance.

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + VPE Decomp Thermal Decomposition Polymer->Decomp Heat Heat Heat->Polymer Acid Phosphoric/Polyphosphoric Acid Formation Decomp->Acid Volatiles Volatile P-Compounds Decomp->Volatiles Char Char Layer Formation Acid->Char Barrier Insulating Barrier (Limits heat & fuel) Char->Barrier Radicals P-Radicals (PO•) Volatiles->Radicals Flame Flame Flame->Volatiles Quench Radical Quenching (H•, OH•) Radicals->Quench Inhibition Flame Inhibition Quench->Inhibition

Caption: Dual-phase flame retardancy mechanism of vinylphosphonate esters (VPE).

References

Validation

Validating the Purity of Dimethyl Vinylphosphonate: A Comparative Guide to Analytical Methods

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. Dimethyl vinylphosphonate (B8674324) (DMVP), a versatile m...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. Dimethyl vinylphosphonate (B8674324) (DMVP), a versatile monomer and intermediate in organic synthesis, is no exception. This guide provides a comparative overview of the primary analytical methods for validating the purity of DMVP, offering insights into their principles, performance, and detailed experimental protocols.

The principal methods for determining the purity of dimethyl vinylphosphonate include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, including both proton (¹H) and phosphorus-31 (³¹P) analysis. Each method offers distinct advantages and is suited to different analytical requirements.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on various factors, including the expected purity level, the nature of potential impurities, and the required precision and accuracy. The following table summarizes typical performance data for the analysis of organophosphorus compounds, which can be adapted and validated for dimethyl vinylphosphonate.

ParameterGC-FIDHPLC-UV¹H-qNMR³¹P-qNMR
Linearity Range 1 - 1000 µg/mL0.5 - 500 µg/mLVaries (dependent on internal standard concentration)Varies (dependent on internal standard concentration)
Correlation Coefficient (R²) ≥0.995≥0.998N/A (Direct ratio)N/A (Direct ratio)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 0.5 µg/mL~0.1%~0.1%
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.5 - 2 µg/mL~0.3%~0.3%
Precision (RSD) < 2%< 2%< 1%< 1%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%99 - 101%

Experimental Workflow for Purity Validation

A generalized workflow for the validation of dimethyl vinylphosphonate purity using chromatographic or spectroscopic methods is outlined below. This process ensures that the chosen analytical method is fit for its intended purpose.

Purity Validation Workflow General Experimental Workflow for DMVP Purity Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Purity Determination A Select Analytical Method (GC-FID, HPLC-UV, qNMR) B Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) A->B C Identify Potential Impurities B->C D Prepare Standard and Sample Solutions C->D E Assess Specificity / Selectivity D->E F Determine Linearity and Range D->F H Evaluate Accuracy and Precision D->H G Establish LOD and LOQ F->G I Assess Robustness H->I J Analyze DMVP Sample I->J K Calculate Purity J->K L Report Results with Uncertainty K->L

A generalized workflow for DMVP purity validation.

Detailed Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assay of volatile and thermally stable compounds like dimethyl vinylphosphonate.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within the column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of analyte.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at 10 °C/min.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a stock solution of dimethyl vinylphosphonate in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Quantification: The purity is determined by the area percent method, assuming all components have a similar response factor. For higher accuracy, an internal standard method can be employed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While DMVP is amenable to GC analysis, HPLC can be an alternative, particularly if potential impurities are non-volatile or thermally labile.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) at high pressure. Different components in the sample interact differently with the stationary phase, leading to their separation. A UV detector measures the absorbance of the eluting components at a specific wavelength.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. For DMVP, a starting point could be a 60:40 (v/v) mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The vinyl chromophore in DMVP allows for UV detection, typically around 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of dimethyl vinylphosphonate in the mobile phase at a concentration of about 1 mg/mL. Prepare calibration standards by diluting the stock solution.

  • Quantification: Purity is calculated based on the peak area from a calibration curve generated from standards of known concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. Both ¹H-qNMR and ³¹P-qNMR can be utilized for DMVP.

Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

¹H-qNMR Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not overlap with the DMVP signals. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are suitable choices.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of the dimethyl vinylphosphonate sample into the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both components completely.

  • Acquisition Parameters:

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds).

    • Pulse Angle: 90° pulse.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from dimethyl vinylphosphonate (e.g., the methoxy (B1213986) protons) and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • Subscripts 'sample' and 'IS' refer to the analyte and internal standard, respectively.

³¹P-qNMR Experimental Protocol:

The protocol for ³¹P-qNMR is similar to ¹H-qNMR, with the key difference being the observation of the phosphorus nucleus.

  • Instrumentation: NMR spectrometer with a phosphorus probe.

  • Internal Standard: A certified phosphorus-containing reference material with a single, sharp ³¹P resonance that is well-separated from the DMVP signal. Triphenyl phosphate (B84403) or phosphoric acid (in a sealed capillary to avoid exchange) can be used.

  • Acquisition Parameters:

    • Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • A long relaxation delay is also critical.

  • Advantages of ³¹P-qNMR: The ³¹P NMR spectrum is often simpler than the ¹H spectrum, with a wider chemical shift range, which can reduce the likelihood of signal overlap with impurities.[1][2]

Conclusion

The validation of dimethyl vinylphosphonate purity can be effectively achieved using GC-FID, HPLC-UV, and qNMR techniques. GC-FID is a reliable and straightforward method for this volatile compound. HPLC-UV provides a viable alternative, especially for non-volatile impurities. For the highest accuracy and as a primary method, qNMR (both ¹H and ³¹P) is the gold standard, providing direct measurement of purity without the need for an analyte-specific calibration curve. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities. A thorough validation of the chosen method is essential to ensure reliable and accurate purity determination.

References

Comparative

A Comparative Guide: Characterizing Dimethyl Vinylphosphonate with GC-MS versus NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chrom...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of dimethyl vinylphosphonate (B8674324). We present supporting experimental data, detailed methodologies, and logical workflows to assist in selecting the optimal technique for your research needs.

Dimethyl vinylphosphonate (DMVP) is an organophosphorus compound with the chemical formula C₄H₉O₃P. Its characterization is crucial for quality control, reaction monitoring, and structural elucidation in various chemical and pharmaceutical applications. Both GC-MS and NMR spectroscopy offer unique advantages and provide complementary information for a comprehensive analysis of this molecule.

At a Glance: GC-MS vs. NMR for Dimethyl Vinylphosphonate

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile compounds based on their physicochemical properties followed by detection and identification based on mass-to-charge ratio and fragmentation patterns.Provides detailed information about the chemical structure and environment of atomic nuclei (¹H, ¹³C, ³¹P) within a molecule based on their interaction with a magnetic field.
Information Obtained Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation patterns. Quantitative analysis is also possible.Unambiguous structural elucidation, including connectivity of atoms, stereochemistry, and dynamic properties. Quantitative analysis is highly accurate.
Strengths High sensitivity (ng/mL to pg/mL levels), excellent for separating components in a mixture, provides a molecular fingerprint (mass spectrum).[1][2]Provides definitive structural information, non-destructive, highly reproducible for quantification.
Limitations Compound must be volatile and thermally stable. Fragmentation can sometimes be complex to interpret. Isomeric differentiation can be challenging.Lower sensitivity compared to GC-MS (mg to µg level), complex mixtures can lead to spectral overlap.
Sample Requirements Small sample volume (µL), must be in a volatile solvent.Higher sample amount (mg), dissolved in a deuterated solvent.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from GC-MS and NMR analysis of dimethyl vinylphosphonate.

GC-MS Data
ParameterValueReference
Molecular Ion (M⁺)m/z 136[6]
Key Fragment Ions (m/z) Proposed Fragment
121[M - CH₃]⁺
109[M - C₂H₃]⁺
95[M - OCH₃ - H₂]⁺
79[P(O)(OH)₂]⁺
63[PO₂]⁺
NMR Data (in CDCl₃)

¹H NMR

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.25dddJ(H-H) = 14.0, 19.5; J(P-H) = 22.5=CH
6.05dddJ(H-H) = 14.0, 1.5; J(P-H) = 45.0=CH₂ (trans to P)
5.85dddJ(H-H) = 19.5, 1.5; J(P-H) = 20.5=CH₂ (cis to P)
3.75dJ(P-H) = 11.0-OCH₃

¹³C NMR

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
135.2d, J(P-C) = 10.0=CH
128.8d, J(P-C) = 185.0=CH₂
52.5d, J(P-C) = 6.0-OCH₃

³¹P NMR

Chemical Shift (δ, ppm)
18.2

Experimental Protocols

GC-MS Analysis

Sample Preparation: A dilute solution of dimethyl vinylphosphonate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. For quantitative analysis, an internal standard is typically added.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for organophosphorus compound analysis (e.g., DB-5ms).

  • Mass Spectrometer (MS): An electron ionization (EI) source is commonly used.

Typical GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of dimethyl vinylphosphonate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[4][5] Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

Typical NMR Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds

  • ³¹P NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 64-128

    • Relaxation delay: 2-5 seconds

    • Reference: 85% H₃PO₄ (external standard).

Logical Workflows and Pathway Diagrams

The following diagrams illustrate the typical experimental workflows for the characterization of dimethyl vinylphosphonate using GC-MS and NMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Dissolve DMVP in volatile solvent injection Inject sample prep->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Analyze Chromatogram detection->chromatogram mass_spectrum Interpret Mass Spectrum chromatogram->mass_spectrum library Compare with Library Spectra mass_spectrum->library

GC-MS Experimental Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Data Acquisition cluster_data_nmr Data Processing & Analysis prep_nmr Dissolve DMVP in deuterated solvent shimming Shimming prep_nmr->shimming h1_acq ¹H Acquisition shimming->h1_acq c13_acq ¹³C Acquisition shimming->c13_acq p31_acq ³¹P Acquisition shimming->p31_acq processing Fourier Transform & Phasing h1_acq->processing c13_acq->processing p31_acq->processing integration Integration processing->integration assignment Peak Assignment integration->assignment coupling Coupling Constant Analysis assignment->coupling

NMR Spectroscopy Experimental Workflow

Conclusion

Both GC-MS and NMR spectroscopy are indispensable tools for the characterization of dimethyl vinylphosphonate. GC-MS excels in sensitivity and its ability to separate components in a mixture, providing a valuable molecular fingerprint through its mass spectrum. NMR spectroscopy, on the other hand, delivers unambiguous structural elucidation, providing detailed insights into the connectivity and chemical environment of each atom within the molecule.

For rapid screening, identification of known compounds in a mixture, and low-level quantification, GC-MS is often the method of choice. For de novo structural determination, confirmation of synthesis, and precise quantitative analysis without the need for identical standards, NMR is unparalleled. Ultimately, the complementary nature of these two techniques means that their combined use provides the most comprehensive characterization of dimethyl vinylphosphonate for demanding research and development applications.

References

Validation

A Comparative Analysis of Vinylphosphonate Polymerization Kinetics

A deep dive into the kinetic behavior of vinylphosphonate (B8674324) monomers in various polymerization systems, offering a comparative perspective against conventional vinyl monomers for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetic behavior of vinylphosphonate (B8674324) monomers in various polymerization systems, offering a comparative perspective against conventional vinyl monomers for researchers, scientists, and drug development professionals.

The polymerization of vinylphosphonate monomers is a critical area of research for the development of advanced functional polymers with applications ranging from biomedical devices and drug delivery systems to flame retardants and ion-exchange membranes. Understanding the kinetics of these polymerization processes is paramount for controlling polymer architecture, molecular weight, and functionality. This guide provides a comparative study of vinylphosphonate polymerization kinetics, contrasting different polymerization techniques and benchmarking against common vinyl monomers.

Comparative Kinetic Data of Polymerization

The kinetic parameters of polymerization, such as the propagation rate constant (kp) and activation energy (Ea), are crucial for predicting and controlling the polymerization process. The following tables summarize available kinetic data for vinylphosphonates and compare them with widely used vinyl monomers like styrene, methyl methacrylate (B99206) (MMA), and vinyl acetate.

Table 1: Propagation Rate Constants (kp) for Free Radical Polymerization of Various Vinyl Monomers

Monomerkp (L mol-1 s-1) at 60 °CPolymerization MethodNotes
Diethyl Vinylphosphonate (DEVP)Data not readily availableFree RadicalHomopolymerization often results in oligomers due to significant chain transfer reactions.[1][2]
Vinylphosphonic Acid (VPA)Data not readily availableFree RadicalPolymerization is complex and can proceed via cyclopolymerization of its anhydride.[3]
Styrene~350Free Radical-
Methyl Methacrylate (MMA)~830Free Radical-
Vinyl Acetate~2300Free Radical-

Table 2: Molecular Weight and Polydispersity Data for Poly(vinylphosphonic acid) (PVPA) under Different Polymerization Conditions

Polymerization MethodInitiator/ConditionsMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Monomer Conversion
Free Radical (Aqueous)Initiator/monomer = 0.16/100, 80 °C42,190---
Free Radical80 °C-62,000--
RAFT/MADIX (Aqueous)Xanthate transfer agent, 65 °C, 24h1,000 - 6,000-Low75-85%

Table 3: Reactivity Ratios for Copolymerization of Diethyl Vinylphosphonate (DEVP)

Comonomer (M1)r1DEVP (M2)r2Polymerization Method
2-Chloroethyl methacrylate19.45DEVP0.11Free Radical
Acrylic Acid4.09DEVP0.042Free Radical

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique significantly impacts the kinetics and the resulting polymer properties.

Free Radical Polymerization (FRP): This is a common method for vinyl monomers. However, for vinylphosphonates, FRP is often hampered by prominent chain transfer reactions, which act as a termination step, leading to polymers with low molecular weight.[2] The reactivity of vinylphosphonate monomers in FRP is also highly dependent on the molecular structure, particularly the position of the phosphonate (B1237965) group.

Anionic Polymerization: This technique can produce polymers with well-defined molecular weights and narrow polydispersity. For diethyl vinylphosphonate (DEVP), anionic polymerization typically employs organolithium initiators under stringent inert conditions to prevent premature termination by protic impurities.

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. It has been successfully applied to the polymerization of vinylphosphonic acid in aqueous media, offering good control over the polymerization process.[4]

Rare Earth Metal-Mediated Group Transfer Polymerization (REM-GTP): This is a highly efficient method for the controlled polymerization of vinylphosphonates, yielding high molecular weight polymers with narrow molecular weight distributions.[5][6] The kinetics of REM-GTP are complex, with the propagation rate being significantly influenced by the activation entropy.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative experimental protocols for key polymerization techniques.

Protocol 1: Free Radical Polymerization of Diethyl Vinylphosphonate (Copolymerization)

This protocol describes a typical procedure for the free radical copolymerization of diethyl vinylphosphonate (DEVP) with a comonomer, such as 2-chloroethyl methacrylate (CEMA).[2][7]

Materials:

  • Diethyl vinylphosphonate (DEVP), purified

  • 2-Chloroethyl methacrylate (CEMA), purified

  • Benzoyl peroxide (BPO), initiator

  • Anhydrous tetrahydrofuran (B95107) (THF), solvent

  • Methanol, non-solvent for precipitation

  • Schlenk tube or similar reaction vessel

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • In a Schlenk tube, dissolve the desired molar ratio of DEVP and CEMA, and BPO (typically 1-2 mol% relative to total monomers) in anhydrous THF.

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with an inert gas (Argon or Nitrogen).

  • Place the sealed reaction tube in a preheated oil bath at a controlled temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).

  • To monitor kinetics, aliquots can be withdrawn at different time intervals under an inert atmosphere and analyzed for monomer conversion (e.g., by 1H NMR) and molecular weight (by GPC).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Aqueous RAFT/MADIX Polymerization of Vinylphosphonic Acid

This protocol is based on the controlled radical polymerization of vinylphosphonic acid in water using a xanthate as the chain transfer agent.[4]

Materials:

  • Vinylphosphonic acid (VPA)

  • O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (xanthate RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA), initiator

  • Deionized water, solvent

  • Phosphate buffer (to control pH)

  • Dialysis tubing for purification

Procedure:

  • Prepare a solution of VPA, the xanthate RAFT agent, and ACVA in deionized water in a reaction flask. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight.

  • Adjust the pH of the solution using a suitable buffer.

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen) for at least 30 minutes.

  • Immerse the reaction flask in a thermostatically controlled water bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

  • Maintain the reaction under an inert atmosphere with constant stirring.

  • Monitor the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., by 1H NMR) and molecular weight evolution (by GPC).

  • After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Purify the resulting poly(vinylphosphonic acid) by dialysis against deionized water to remove unreacted monomer and other small molecules.

  • Isolate the purified polymer by freeze-drying.

Visualizing Polymerization Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_FRP Free Radical Polymerization (FRP) Initiation Initiator -> 2R• Propagation R• + M -> RM• RM• + M -> RM2• ... Initiation->Propagation Initiates chain growth Propagation->Propagation Chain elongation ChainTransfer P• + XA -> PX + A• Propagation->ChainTransfer Dominant in Vinylphosphonates Termination P• + P• -> P-P or P-H + P= Propagation->Termination ChainTransfer->Termination Leads to low MW

Caption: General workflow of Free Radical Polymerization highlighting the significant role of chain transfer in vinylphosphonate polymerization.

G cluster_methods Polymerization Techniques cluster_kinetics Kinetic Parameters cluster_properties Polymer Characteristics Monomer Vinylphosphonate Monomer PolymerizationMethod Polymerization Method Monomer->PolymerizationMethod Kinetics Polymerization Kinetics PolymerizationMethod->Kinetics FRP Free Radical PolymerizationMethod->FRP Anionic Anionic PolymerizationMethod->Anionic RAFT RAFT PolymerizationMethod->RAFT REM_GTP REM-GTP PolymerizationMethod->REM_GTP PolymerProperties Resulting Polymer Properties Kinetics->PolymerProperties kp Propagation Rate (kp) Kinetics->kp Ea Activation Energy (Ea) Kinetics->Ea ChainTransferConst Chain Transfer Constant Kinetics->ChainTransferConst MW Molecular Weight PolymerProperties->MW PDI Polydispersity PolymerProperties->PDI Architecture Architecture PolymerProperties->Architecture

Caption: Logical relationship between monomer, polymerization method, kinetics, and final polymer properties.

References

Comparative

A Comparative Guide to the Thermal Stability of Poly(vinylphosphonate)s

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Thermal Performance of Various Poly(vinylphosphonate)s with Supporting Experimental Data. The thermal stability of polymers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Thermal Performance of Various Poly(vinylphosphonate)s with Supporting Experimental Data.

The thermal stability of polymers is a critical parameter for their application in fields requiring high-temperature processing or inherent flame retardancy. Poly(vinylphosphonate)s, a class of phosphorus-containing polymers, are gaining significant interest for their potential in these areas. This guide provides a comparative analysis of the thermal stability of different poly(vinylphosphonate)s, summarizing key quantitative data and outlining the experimental protocols used for their characterization.

Quantitative Comparison of Thermal Stability

The thermal decomposition of poly(vinylphosphonate)s is significantly influenced by the nature of the ester group attached to the phosphorus atom. A summary of the thermal stability parameters obtained from Thermogravimetric Analysis (TGA) for various poly(vinylphosphonate)s is presented in the table below.

PolymerOnset Decomposition Temp. (T_onset) (°C)Temp. at Max. Decomposition Rate (T_max) (°C)Char Yield at High Temperatures (%)Reference
Poly(diethyl vinylphosphonate) (PDEVP)~260-~18 (at 850°C)
Poly(vinylphosphonic acid) (PVPA)~200--

The data indicates that the thermal decomposition of poly(diethyl vinylphosphonate) (PDEVP) initiates at approximately 260°C with the loss of its ethyl side chains, which accounts for a weight loss of about 38%. This is followed by the fragmentation of the polymer backbone at around 450°C and a subsequent decomposition step at about 800°C, resulting in a char residue of approximately 18%. In contrast, poly(vinylphosphonic acid) (PVPA) begins to degrade at a lower temperature of around 200°C.

Strategies to enhance the thermal stability of poly(vinylphosphonate)s include copolymerization, for instance with acrylonitrile, and the formation of nanocomposites.

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA), a standard technique for evaluating the thermal stability of materials. A general experimental protocol for the TGA of poly(vinylphosphonate)s is as follows:

Objective: To determine the thermal degradation profile of poly(vinylphosphonate) samples, including the onset decomposition temperature, the temperature of maximum decomposition rate, and the percentage of residual mass (char yield).

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Sample Preparation:

  • Ensure the polymer sample is dry and free of solvent.

  • Weigh a small amount of the sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

TGA Measurement Parameters:

  • Atmosphere: High-purity nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Rate: A linear heating rate, typically 10°C/min or 20°C/min.

  • Temperature Range: From ambient temperature to a final temperature, typically 800-1000°C.

Procedure:

  • Place the crucible containing the sample into the TGA instrument.

  • Tare the balance.

  • Purge the furnace with the selected gas for a sufficient time to ensure a stable atmosphere.

  • Initiate the heating program according to the specified parameters.

  • Record the sample weight as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Determine the onset decomposition temperature (T_onset) from the TGA curve, often defined as the temperature at which 5% weight loss occurs.

  • Calculate the first derivative of the TGA curve with respect to temperature to obtain the DTG (Derivative Thermogravimetry) curve.

  • The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (T_max).

  • The final constant weight at the end of the experiment represents the char yield.

Logical Workflow for Thermal Stability Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of the thermal stability of different poly(vinylphosphonate)s.

Thermal_Stability_Comparison_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_tga Thermal Analysis cluster_data Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of different poly(vinylphosphonate)s (e.g., PDMVP, PDEVP, PVPA) characterization Structural Characterization (NMR, FTIR, GPC) synthesis->characterization tga_analysis Thermogravimetric Analysis (TGA) - Inert (N2) Atmosphere - Oxidative (Air) Atmosphere characterization->tga_analysis data_extraction Extraction of Key Parameters: - T_onset (Onset Decomposition) - T_max (Max. Decomposition Rate) - Char Yield (%) tga_analysis->data_extraction comparison_table Creation of a Comparative Data Table data_extraction->comparison_table conclusion Ranking of Thermal Stability and Structure-Property Relationship Analysis comparison_table->conclusion

Workflow for comparing the thermal stability of poly(vinylphosphonate)s.

This structured approach ensures a systematic and objective comparison of the thermal properties of different poly(vinylphosphonate)s, providing valuable insights for material selection and development in various scientific and industrial applications.

Validation

A Comparative Performance Guide: Dimethyl Vinylphosphonate vs. Halogenated Flame Retardants

This guide provides an objective comparison of the flame retardant performance of dimethyl vinylphosphonate (B8674324) (DMVP), a phosphorus-based alternative, against traditional halogenated flame retardants. The analysi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the flame retardant performance of dimethyl vinylphosphonate (B8674324) (DMVP), a phosphorus-based alternative, against traditional halogenated flame retardants. The analysis is supported by summaries of experimental data and detailed testing protocols for researchers, scientists, and product development professionals.

Mechanisms of Action

The fundamental difference in performance between these two classes of flame retardants stems from their distinct mechanisms for interrupting the combustion cycle.

  • Halogenated Flame Retardants (HFRs): These compounds, primarily those containing bromine or chlorine, are most effective in the gas phase .[1][2] During combustion, the heat causes the HFRs to decompose and release halogen radicals (e.g., Br•, Cl•).[2][3] These radicals act as scavengers in the flame, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[1][2][4] This "radical trap" mechanism effectively quenches the flame. Antimony trioxide is often used as a synergist, which facilitates the transfer of halogen species into the gas phase.[2][4]

  • Dimethyl Vinylphosphonate (DMVP): As an organophosphorus flame retardant, DMVP exhibits a dual mechanism of action, with its primary contribution occurring in the condensed phase (the solid material).

    • Condensed Phase: Upon heating, phosphorus-containing compounds like DMVP decompose to form phosphoric acid.[3] This acid promotes dehydration and cross-linking of the polymer on the surface, forming a stable, insulating layer of carbonaceous char.[3] This char layer shields the underlying material from heat and oxygen and limits the release of flammable volatiles that would otherwise fuel the fire.

    • Gas Phase: A secondary mechanism involves the release of volatile phosphorus-containing radicals (e.g., PO•) into the gas phase, which can also trap H• and OH• radicals, contributing to flame extinguishment.[5]

Flame_Retardant_Mechanisms cluster_halogenated Halogenated Flame Retardants (Gas Phase Action) cluster_dmvp DMVP (Condensed & Gas Phase Action) Polymer_H Polymer + HFR Heat_H Heat Polymer_H->Heat_H Decomposition_H Decomposition Heat_H->Decomposition_H Flammable_Gases Flammable Gases Decomposition_H->Flammable_Gases Halogen_Radicals Halogen Radicals (X•) Decomposition_H->Halogen_Radicals Flame_H FLAME (H•, OH• radicals) Flammable_Gases->Flame_H Quenching Radical Scavenging (Flame Quenching) Halogen_Radicals->Quenching Flame_H->Quenching Polymer_P Polymer + DMVP Heat_P Heat Polymer_P->Heat_P Decomposition_P Decomposition Heat_P->Decomposition_P Phosphoric_Acid Phosphoric Acid Formation Decomposition_P->Phosphoric_Acid Phosphorus_Radicals Phosphorus Radicals (PO•) Decomposition_P->Phosphorus_Radicals Char_Layer Protective Char Layer (Insulation, Fuel Barrier) Phosphoric_Acid->Char_Layer Reduced_Gases Reduced Flammable Gases Char_Layer->Reduced_Gases Barrier Effect Flame_P Reduced Flame Reduced_Gases->Flame_P Quenching_P Gas Phase Inhibition (Secondary) Flame_P->Quenching_P Phosphorus_Radicals->Quenching_P

Caption: Contrasting mechanisms of Halogenated vs. DMVP flame retardants.

Performance Data Comparison

The selection of a flame retardant is often guided by its performance in standardized fire tests. The tables below summarize typical results for a polymer matrix (e.g., polyester (B1180765) or epoxy) with no flame retardant (Control), one treated with DMVP, and one with a common brominated system, Decabromodiphenyl Ethane (DBDPE) and Antimony Trioxide (ATO).

Table 1: Standard Flammability Test Results

Flame Retardant SystemPolymer MatrixLoading (wt%)Limiting Oxygen Index (LOI, %)UL-94 Rating (Vertical)
Control (No FR)Polyester0~21Fails
DMVP Polyester10~29 V-0
DBDPE / ATO Polyester12 / 4~32 V-0
  • Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to sustain combustion. Higher values indicate better flame retardancy. Halogenated systems often excel in this test due to their potent gas-phase inhibition.[6]

  • UL-94: A vertical burn test that classifies materials based on their self-extinguishing characteristics. A V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds after two flame applications and no flaming drips occur.[7]

Table 2: Cone Calorimetry Results (Heat Release Dynamics)

Flame Retardant SystemPolymer MatrixTime to Ignition (s)Peak Heat Release Rate (pHRR, kW/m²)Total Heat Release (THR, MJ/m²)
Control (No FR)Polyester351150105
DMVP Polyester42 ~580 (↓ 50%) ~75 (↓ 29%)
DBDPE / ATO Polyester32~850 (↓ 26%)~98 (↓ 7%)
  • Cone Calorimetry is a highly effective bench-scale test for quantifying the fire behavior of materials under realistic conditions.[8][9]

  • Peak Heat Release Rate (pHRR): The maximum amount of heat generated during combustion, a critical indicator of fire intensity and potential for flashover.[10] The condensed-phase action of DMVP is highly effective at reducing pHRR.

  • Total Heat Release (THR): The total energy produced during the entire combustion process. DMVP's charring mechanism significantly lowers THR by preventing complete combustion of the polymer.

Experimental Protocols

Limiting Oxygen Index (LOI) - ASTM D2863

This test determines the minimum oxygen concentration in an O₂/N₂ mixture that supports candle-like combustion of a plastic specimen.[11][12][13]

  • Principle: A vertically oriented sample is ignited at its top end within a glass chimney. The oxygen-to-nitrogen ratio is adjusted until the flame is just self-sustaining.

  • Apparatus: A heat-resistant glass chimney, specimen holder, gas flow meters for oxygen and nitrogen, and an igniter.

  • Procedure:

    • A specimen (e.g., 80-150 mm long, 10 mm wide, 4 mm thick) is placed vertically in the glass column.[12]

    • A controlled flow of an oxygen/nitrogen mixture is introduced from the bottom of the column.[14]

    • The top edge of the specimen is ignited using a pilot flame.

    • The burning behavior is observed. The oxygen concentration is systematically varied between tests.

    • The LOI is defined as the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified time (e.g., 3 minutes) or burns to a specific length.[15]

LOI_Workflow Start Prepare Specimen Place Mount Specimen Vertically in Glass Chimney Start->Place Set_Gas Establish O₂/N₂ Flow at Initial Concentration Place->Set_Gas Ignite Ignite Top of Specimen Set_Gas->Ignite Observe Observe Combustion (Time / Burn Length) Ignite->Observe Adjust_O2 Adjust O₂ Concentration (Increase if extinguished, Decrease if sustained) Observe->Adjust_O2 Criterion Not Met Record_LOI Record Minimum O₂ % for Sustained Combustion Observe->Record_LOI Criterion Met Adjust_O2->Set_Gas End End Record_LOI->End

Caption: Standard workflow for Limiting Oxygen Index (LOI) testing.

UL-94 Vertical Burn Test

This test classifies the flammability of plastics based on their response to a small open flame.[16]

  • Principle: A vertical specimen is subjected to two 10-second flame applications, and its afterflame and afterglow times are recorded, along with whether flaming drips ignite a cotton patch below.[7][17]

  • Apparatus: A test chamber, Bunsen burner, specimen clamp, timing device, and a swatch of surgical cotton.

  • Procedure:

    • A specimen (typically 125 x 13 mm) is clamped vertically, 300 mm above a layer of dry cotton.[7]

    • A calibrated 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[17][18]

    • The afterflame time (t1) is recorded.

    • As soon as the afterflame ceases, the flame is immediately reapplied for a second 10-second period.[7]

    • The second afterflame time (t2) and the subsequent afterglow time (t3) are recorded.

    • Observations are made as to whether any flaming drips ignite the cotton below.

    • A V-0, V-1, or V-2 classification is assigned based on strict criteria for afterflame/afterglow times and dripping behavior.[7]

Cone Calorimetry - ASTM E1354 / ISO 5660

This test measures heat release rate, smoke production, and other critical fire properties by simulating real-world fire conditions.[9]

  • Principle: The test is based on the oxygen consumption principle, which states that for most materials, approximately 13.1 MJ of heat is released for every kilogram of oxygen consumed during combustion.[19][20]

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, an exhaust system, and a gas analysis unit (primarily for oxygen concentration).[10][21]

  • Procedure:

    • A flat specimen (typically 100 x 100 mm) is wrapped in foil, leaving the top surface exposed, and placed on a load cell.[21]

    • The specimen is exposed to a controlled level of radiant heat (e.g., 35 or 50 kW/m²) from the conical heater.[20][21]

    • A spark igniter is positioned above the sample to ignite the flammable gases that are evolved. The time to ignition is recorded.[10]

    • During combustion, the exhaust gases are collected, and the oxygen concentration and mass flow rate are continuously measured.[20]

    • The instrument calculates the Heat Release Rate (HRR), Total Heat Release (THR), smoke production, and mass loss rate throughout the test.[19][22]

Cone_Calorimetry_Workflow Start Start: Prepare & Condition 100x100mm Specimen Place Place Specimen on Load Cell Start->Place Expose Expose to Radiant Heat Flux (e.g., 50 kW/m²) Place->Expose Ignite Ignite Volatiles with Spark (Record Time to Ignition) Expose->Ignite Measure Continuously Measure During Test: - O₂ Consumption in Exhaust - Smoke Obscuration - Specimen Mass Loss Ignite->Measure Calculate Calculate Key Parameters: - Heat Release Rate (HRR) - Total Heat Release (THR) - Effective Heat of Combustion Measure->Calculate End End of Test (e.g., flaming ceases) Calculate->End

Caption: General workflow for Cone Calorimetry testing (ASTM E1354).

Summary and Conclusion

Both dimethyl vinylphosphonate and halogenated flame retardants can enable materials to meet stringent flammability standards like UL-94 V-0. However, their performance profiles are distinct:

  • Dimethyl Vinylphosphonate (DMVP): Excels at reducing the overall intensity and fuel contribution of a fire. Its condensed-phase charring mechanism is highly effective at lowering the Peak Heat Release Rate and Total Heat Release. This makes it a superior choice for applications where limiting fire growth and spread is the primary objective. Furthermore, it is a halogen-free alternative, which is increasingly important due to environmental and health concerns associated with some halogenated compounds.[4][23]

  • Halogenated Flame Retardants: Are extremely efficient at flame quenching in the gas phase. This often results in higher Limiting Oxygen Index values and robust performance in small-scale ignition tests. Their primary drawback is their limited ability to reduce heat release and their tendency to produce significant amounts of smoke and corrosive gases (like hydrogen halide) during a fire.[1][5]

The choice between these systems depends on the specific performance requirements of the end application, cost considerations, and the regulatory landscape. For modern fire safety engineering, which prioritizes minimizing heat release, DMVP and other phosphorus-based retardants offer a compelling performance advantage.

References

Comparative

Reactivity of Dimethyl Vinylphosphonate in Copolymerization: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of functional monomers is crucial for the rational design of new materials. Dimethyl vinylphosphonate (B8674324...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of functional monomers is crucial for the rational design of new materials. Dimethyl vinylphosphonate (B8674324) (DMVP) is a monomer of significant interest due to the flame-retardant and biocompatible properties conferred by the phosphonate (B1237965) group. This guide provides a comparative overview of the reactivity ratios of DMVP in radical copolymerization, supported by experimental data and detailed methodologies.

Performance Comparison: Reactivity Ratios of Dimethyl Vinylphosphonate

The reactivity ratios, r₁ (for DMVP) and r₂ (for the comonomer), are critical parameters that describe the relative reactivity of the monomers towards the propagating radical chains. These values determine the composition and microstructure of the resulting copolymer. An extensive literature search reveals that publicly available data on the reactivity ratios of DMVP is limited. However, one study has reported the reactivity ratios for the copolymerization of DMVP with trimethoxyvinylsilane (TMVS).

Table 1: Reactivity Ratios for the Radical Copolymerization of Dimethyl Vinylphosphonate (M₁) at 110°C in Bulk

Comonomer (M₂)r₁ (DMVP)r₂ (Comonomer)r₁ * r₂Copolymer TypeReference
Trimethoxyvinylsilane (TMVS)1.600Statistical, rich in DMVP[1]

Interpretation of the Data:

The reactivity ratio r₁ for DMVP is significantly greater than 1, while r₂ for TMVS is 0[1]. This indicates that the DMVP radical prefers to add to another DMVP monomer rather than to a TMVS monomer. Conversely, the TMVS radical does not add to another TMVS monomer, meaning it exclusively adds to the DMVP monomer[1]. The product of the reactivity ratios (r₁ * r₂) is 0, which suggests the formation of a statistical copolymer with a high incorporation of the more reactive monomer, DMVP, and isolated units of TMVS within the polymer chain.

Experimental Protocols

The determination of reactivity ratios is a fundamental aspect of polymer chemistry. The following is a generalized experimental protocol for the determination of reactivity ratios in radical copolymerization, which can be adapted for the study of DMVP with various comonomers. This protocol is based on established methodologies such as the Fineman-Ross and Kelen-Tüdős methods[2][3][4].

Materials and Purification
  • Monomers: Dimethyl vinylphosphonate (DMVP) and the chosen comonomer should be of high purity. Inhibitors are typically removed by passing the monomers through a column of basic alumina (B75360) or by distillation under reduced pressure.

  • Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is required. The initiator should be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) for AIBN).

  • Solvent: If the polymerization is carried out in solution, a high-purity, inert solvent is necessary. The choice of solvent depends on the solubility of the monomers and the resulting copolymer.

Copolymerization Procedure
  • A series of polymerization reactions are prepared with varying initial molar feed ratios of the two monomers (e.g., 90:10, 70:30, 50:50, 30:70, 10:90 of M₁:M₂).

  • The desired amounts of the two monomers, the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration), and the solvent (if applicable) are added to a reaction vessel (e.g., a Schlenk tube or a sealed ampoule).

  • The reaction mixture is degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture.

  • The sealed reaction vessel is then placed in a constant temperature bath or oil bath set to the desired polymerization temperature (e.g., 60-80 °C for AIBN).

  • The polymerization is allowed to proceed to a low conversion, typically less than 10%, to ensure that the monomer feed ratio remains relatively constant throughout the experiment[5]. The reaction time will need to be determined empirically for each system.

  • The polymerization is quenched by rapidly cooling the reaction mixture and/or by adding an inhibitor (e.g., hydroquinone).

  • The resulting copolymer is isolated by precipitation in a non-solvent. For example, a copolymer of DMVP might be precipitated in a non-polar solvent like hexane (B92381) or diethyl ether.

  • The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomers and initiator, and dried to a constant weight under vacuum.

Determination of Copolymer Composition

The composition of the purified copolymer is determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful and widely used method for determining copolymer composition[6][7][8][9][10]. By integrating the signals corresponding to the characteristic protons of each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be calculated.

  • Elemental Analysis: If the two monomers have a distinct elemental composition (e.g., one contains phosphorus and the other does not), elemental analysis can be used to determine the copolymer composition[11][12][13][14]. The weight percentage of the unique element (in this case, phosphorus from DMVP) is used to calculate the molar fraction of that monomer in the copolymer.

Calculation of Reactivity Ratios

Once the initial monomer feed ratios (f₁, f₂) and the resulting copolymer compositions (F₁, F₂) are known for a series of experiments, the reactivity ratios (r₁, r₂) can be determined using graphical methods or computational analysis.

  • Fineman-Ross Method: This is a linearization method where the copolymerization equation is rearranged into a linear form. A plot of G versus H, where G and H are functions of the feed and copolymer compositions, yields a straight line from which r₁ (slope) and r₂ (intercept) can be determined[2][4].

  • Kelen-Tüdős Method: This is a modification of the Fineman-Ross method that introduces an arbitrary constant (α) to provide a more even distribution of data points and reduce bias[2][3]. A plot of η versus ξ, where η and ξ are functions of G and H, allows for the determination of r₁ and r₂.

  • Non-linear Least Squares Analysis: More modern and accurate methods involve the use of computer programs to directly fit the copolymer composition data to the non-linear Mayo-Lewis equation[15][16][17][18][19]. This approach is generally considered more reliable as it avoids the potential for distortion of the error structure inherent in linearization methods.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of reactivity ratios.

G cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_analysis 3. Analysis cluster_calc 4. Calculation Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Varying Monomer Feed Ratios) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification Initiator_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Low Conversion) Degassing->Polymerization Quenching Quenching Polymerization->Quenching Isolation Copolymer Isolation & Purification Quenching->Isolation Composition_Analysis Copolymer Composition (NMR, Elemental Analysis) Isolation->Composition_Analysis Reactivity_Ratio_Calc Reactivity Ratio Calculation (Fineman-Ross, Kelen-Tüdős, etc.) Composition_Analysis->Reactivity_Ratio_Calc

Caption: Experimental workflow for determining reactivity ratios.

References

Validation

A Comparative Guide to Assessing the Purity of Synthesized Dimethyl Vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized dimethyl vinylphosphonate (B8674324) (DMV...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized dimethyl vinylphosphonate (B8674324) (DMVP). It includes detailed experimental protocols, a comparative analysis with diethyl vinylphosphonate (DEVP) as a common alternative, and supporting data to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction to Dimethyl Vinylphosphonate and its Purity Assessment

Dimethyl vinylphosphonate (DMVP) is a valuable intermediate in organic synthesis, particularly in the preparation of polymers and various bioactive molecules. The purity of DMVP is critical for the successful outcome of subsequent reactions and the quality of the final product. Impurities can arise from the synthesis process, which often involves the Perkow reaction or variations of the Horner-Wadsworth-Emmons reaction. Common impurities include unreacted starting materials, byproducts from side reactions such as the Michaelis-Arbuzov reaction, and residual solvents.

Accurate assessment of DMVP purity requires a combination of chromatographic and spectroscopic techniques. This guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy as primary methods for purity determination and impurity identification. A comparison with diethyl vinylphosphonate (DEVP) is also provided to offer a broader perspective on purity considerations for vinylphosphonate esters.

Comparative Purity Analysis: Dimethyl Vinylphosphonate vs. Diethyl Vinylphosphonate

The choice between dimethyl vinylphosphonate and diethyl vinylphosphonate in a synthetic route can be influenced by factors such as reactivity, cost, and downstream processing. The purity of the commercially available or synthesized material is a crucial parameter.

Table 1: Comparison of Dimethyl Vinylphosphonate and Diethyl Vinylphosphonate

FeatureDimethyl Vinylphosphonate (DMVP)Diethyl Vinylphosphonate (DEVP)
Molecular Formula C₄H₉O₃PC₆H₁₃O₃P
Molecular Weight 136.09 g/mol 164.14 g/mol
Typical Purity (Commercial) ≥95% (GC)≥97-98% (GC)[1][2][3]
Common Synthesis Routes Perkow reaction, Horner-Wadsworth-Emmons variations.Similar to DMVP, often through Arbuzov or Michaelis-Becker reactions.
Common Impurities β-keto phosphonate (B1237965), dimethyl phosphite, trimethyl phosphate, unreacted starting materials, alkyl halides.Unreacted starting materials, triethyl phosphate, ethanol.
Boiling Point 197-202 °C201-203 °C[1]
Reactivity Generally more reactive due to less steric hindrance from the methyl groups.Slightly less reactive than DMVP.

Experimental Protocols for Purity Assessment

Robust and reliable analytical methods are essential for the accurate determination of DMVP purity. The following sections provide detailed protocols for the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the purity of DMVP and identifying its organic impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized dimethyl vinylphosphonate in a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-300.

  • Data Analysis:

    • The purity of dimethyl vinylphosphonate is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Table 2: Representative Quantitative Data for GC-MS Analysis of Organophosphorus Compounds [4]

ParameterRepresentative Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (R²)≥0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery85 - 110%
Relative Standard Deviation (RSD)<15%
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds. It provides valuable information about the chemical environment of the phosphorus nucleus, allowing for the identification and quantification of different phosphonate species.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the synthesized dimethyl vinylphosphonate into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a phosphorus probe.

  • NMR Parameters:

    • Nucleus: ³¹P.

    • Frequency: 162 MHz (for a 400 MHz ¹H spectrometer).

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): 5-7 times the longest T₁ of the phosphorus nuclei being analyzed to ensure full relaxation for accurate quantification.

    • Number of Scans: 64-128 scans, depending on the sample concentration.

    • Spectral Width: A range sufficient to cover the expected chemical shifts of DMVP and its potential phosphorus-containing impurities (e.g., -20 to 50 ppm).

    • Reference: 85% H₃PO₄ external standard (δ = 0 ppm).

  • Data Analysis:

    • The purity is determined by integrating the peak corresponding to dimethyl vinylphosphonate and comparing it to the sum of all phosphorus-containing signals in the spectrum.

    • If an internal standard is used, the purity can be calculated based on the known concentration of the standard and the integral ratio.

Visualization of Analytical Workflows

To provide a clearer understanding of the processes involved in assessing the purity of synthesized dimethyl vinylphosphonate, the following diagrams illustrate the key workflows.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results Synthesis DMVP Synthesis Crude_Product Crude DMVP Synthesis->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Purified_Product Purified DMVP Purification->Purified_Product GC_MS GC-MS Analysis Purified_Product->GC_MS NMR 31P NMR Analysis Purified_Product->NMR Purity_Data Purity Data & Impurity Profile GC_MS->Purity_Data NMR->Purity_Data

Figure 1: Workflow for the synthesis and purity assessment of dimethyl vinylphosphonate.

Analytical_Technique_Comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_nmr 31P Nuclear Magnetic Resonance (31P NMR) DMVP_Sample Synthesized Dimethyl Vinylphosphonate Sample GC_Separation Separation of Volatile Components DMVP_Sample->GC_Separation P_Nuclei_Excitation Excitation of 31P Nuclei DMVP_Sample->P_Nuclei_Excitation MS_Detection Mass-to-Charge Ratio Detection GC_Separation->MS_Detection Impurity_ID Impurity Identification via Mass Spectra MS_Detection->Impurity_ID Purity_Quant Purity by Peak Area % Impurity_ID->Purity_Quant Signal_Detection Detection of Resonance Frequencies P_Nuclei_Excitation->Signal_Detection Chemical_Shift_Analysis Identification via Chemical Shifts Signal_Detection->Chemical_Shift_Analysis Integration Quantification by Signal Integration Chemical_Shift_Analysis->Integration

Figure 2: Comparison of GC-MS and ³¹P NMR analytical workflows for DMVP purity assessment.

Conclusion

The purity assessment of synthesized dimethyl vinylphosphonate is a critical step in ensuring the quality and reliability of subsequent chemical transformations. A multi-technique approach, primarily utilizing GC-MS and ³¹P NMR, provides a comprehensive understanding of the purity profile and the nature of any impurities present. While GC-MS offers excellent separation and identification of volatile organic impurities, ³¹P NMR delivers specific information on phosphorus-containing byproducts. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently evaluate the purity of their synthesized dimethyl vinylphosphonate and make informed decisions for their research and development endeavors.

References

Comparative

A Comparative Analysis of Flame Retardant Efficiency in Polycarbonates

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of various flame retardant additives in polycarbonates. The information presented is collated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various flame retardant additives in polycarbonates. The information presented is collated from scientific literature and standardized testing methodologies to aid in the selection of the most suitable flame retardant system for specific research and development applications.

Overview of Flame Retardancy in Polycarbonate

Polycarbonate (PC) is an engineering thermoplastic valued for its high impact strength, transparency, and heat resistance. However, in its neat form, polycarbonate is flammable and can contribute to the propagation of fire.[1] To enhance its fire safety, various flame retardants are incorporated into the PC matrix. These additives function through different mechanisms, broadly categorized as gas phase and condensed phase inhibition, to suppress or delay combustion. This guide will delve into a comparative analysis of the efficiency of these flame retardants, supported by quantitative experimental data.

Comparative Performance of Flame Retardants in Polycarbonate

The following table summarizes the performance of different classes of flame retardants in polycarbonate based on key flammability metrics. The data has been compiled from various scientific sources to provide a comparative overview.

Flame Retardant Class Specific Compound Concentration (wt%) UL 94 Rating (Thickness) LOI (%) pHRR (kW/m²) THR (MJ/m²) Char Yield (%)
Unmodified PC --V-2~25~440-550~70-80Low
Sulfonated Salts Potassium Diphenylsulfone-3-sulfonate (KSS)0.1 - 0.5V-0 (3.2 mm)[2][3]28-35---
Potassium Perfluorobutane Sulfonate (PFBS)0.05 - 0.1V-0----
Phosphorus-Based Bisphenol A bis(diphenyl phosphate) (BDP)10 - 20V-0[4][5]>37Reduced by ~50%ReducedIncreased
Resorcinol bis(diphenyl phosphate) (RDP)8 - 12V-0[6]-ReducedReducedIncreased
Triphenyl Phosphate (TPP)~14 (in PC/ABS blend)V-0----
Silicone-Based Polydimethylsiloxane (PDMS)5 - 10V-1 / V-0~28-34ReducedReducedIncreased
Polymethylphenylsilsesquioxane (PMPSQ)5-Increased--Increased
Synergistic Systems BDP (10%) + Talc (10%)20V-0IncreasedReducedReducedIncreased
KSS (0.5%) + Polysiloxane (1%)1.5V-0[7]46[7]--Increased
Phosphorus-Nitrogen Compounds0.3V-033.5Reduced by 39.4%[8]Reduced by 14.4%[8]Increased
Nanofillers (e.g., Montmorillonite) + Conventional FRVariesV-0IncreasedSignificantly ReducedReducedIncreased

Experimental Protocols

Detailed methodologies for the key flammability tests cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

UL 94 Vertical Burn Test (ASTM D3801)

The UL 94 standard is used to determine the flammability of plastic materials.[9][10] The vertical burn test (V-0, V-1, V-2) is particularly relevant for assessing the fire safety of materials used in electronic devices and appliances.[7][11]

Apparatus:

  • A laboratory fume hood or a dedicated burn chamber.

  • A Bunsen burner with a 10 mm diameter barrel.

  • A supply of methane (B114726) gas with a purity of at least 98%.

  • A specimen holder to clamp the test specimen vertically.

  • A surgical cotton pad placed 300 mm below the specimen.

  • A timer accurate to 0.1 seconds.

Procedure:

  • Specimen Preparation: At least five specimens, typically 125 mm long and 13 mm wide, with a thickness representative of the end-use application, are conditioned for a minimum of 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.

  • Test Setup: The specimen is clamped in the holder from one end, with its longitudinal axis vertical. The Bunsen burner is positioned such that the top of the burner tube is 10 mm below the lower edge of the specimen. The flame height is adjusted to 20 mm.

  • Flame Application: The flame is applied to the center of the lower edge of the specimen for 10 seconds and then withdrawn.

  • Observation and Timing: The afterflame time (t1), the time the specimen continues to flame after the burner is removed, is recorded.

  • Second Flame Application: Immediately after the flaming of the specimen ceases, the flame is reapplied for another 10 seconds and then withdrawn.

  • Final Observations: The second afterflame time (t2) and the afterglow time (t3), the time the specimen glows after the flame is extinguished, are recorded. It is also noted whether any flaming drips ignite the cotton pad below.

Classification Criteria:

  • V-0: Afterflame time for each individual specimen (t1 or t2) is ≤ 10 seconds. Total afterflame time for all specimens is ≤ 50 seconds. No flaming drips ignite the cotton.

  • V-1: Afterflame time for each individual specimen (t1 or t2) is ≤ 30 seconds. Total afterflame time for all specimens is ≤ 250 seconds. No flaming drips ignite the cotton.

  • V-2: Afterflame time for each individual specimen (t1 or t2) is ≤ 30 seconds. Total afterflame time for all specimens is ≤ 250 seconds. Flaming drips are allowed to ignite the cotton.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[2][12]

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to support the sample vertically in the center of the chimney.

  • Gas flow meters for oxygen and nitrogen to control the gas mixture.

  • An ignition source (e.g., a propane (B168953) torch).

Procedure:

  • Specimen Preparation: The test specimen, typically a bar of 80-150 mm in length, 10 mm in width, and 4 mm in thickness, is conditioned as per the standard.[13]

  • Test Setup: The specimen is mounted vertically in the glass chimney.

  • Gas Flow: A mixture of oxygen and nitrogen is introduced into the bottom of the chimney at a specified flow rate. The initial oxygen concentration is typically set based on the expected flammability of the material.

  • Ignition: The top edge of the specimen is ignited with the ignition source.

  • Observation: The burning behavior of the specimen is observed. The test is considered positive if the flame propagates for a certain distance down the specimen or continues to burn for a specified time.

  • Oxygen Concentration Adjustment: The oxygen concentration is adjusted in subsequent tests based on the previous result. If the specimen burns, the oxygen concentration is decreased. If it extinguishes, the concentration is increased.

  • Determination of LOI: This iterative process is continued until the minimum oxygen concentration that supports combustion is determined. The LOI is expressed as a percentage of oxygen in the gas mixture.

Cone Calorimeter Test (ISO 5660-1)

The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials.[14][15] It measures parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR).[16]

Apparatus:

  • A conical radiant heater.

  • A specimen holder with a load cell to measure mass loss.

  • An exhaust system with gas analysis equipment (for oxygen, carbon monoxide, and carbon dioxide) and a smoke density measurement system.

  • A spark igniter.

Procedure:

  • Specimen Preparation: A flat specimen, typically 100 mm x 100 mm and up to 50 mm thick, is wrapped in aluminum foil, leaving the top surface exposed.

  • Calibration: The instrument is calibrated using a methane burner of a known heat release rate.

  • Test Setup: The specimen is placed in the holder and positioned under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).

  • Ignition: The spark igniter is positioned above the specimen to ignite the pyrolysis gases. The time to ignition is recorded.

  • Data Collection: During the test, the following parameters are continuously measured:

    • Mass of the specimen.

    • Oxygen concentration in the exhaust gas.

    • Flow rate of the exhaust gas.

    • Smoke obscuration.

  • Calculation: The heat release rate is calculated based on the principle of oxygen consumption, which states that for most burning materials, a constant amount of heat is released per unit mass of oxygen consumed.

Thermogravimetric Analysis (TGA) (ASTM E1131)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][17] It is used to evaluate the thermal stability of materials and the effect of flame retardants on their decomposition.

Apparatus:

  • A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a gas delivery system.

Procedure:

  • Sample Preparation: A small amount of the material (typically 5-20 mg) is placed in a sample pan.

  • Test Setup: The sample pan is placed on the TGA balance, and the furnace is sealed.

  • Atmosphere Control: A controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) is established at a specific flow rate.

  • Heating Program: The sample is heated according to a predefined temperature program, typically a linear heating rate (e.g., 10 or 20 °C/min) over a specified temperature range.

  • Data Recording: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at a specific temperature.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Flame Retardant Efficiency Evaluation

The following diagram illustrates a typical workflow for assessing the flame retardant efficiency of an additive in polycarbonate.

G cluster_prep Sample Preparation cluster_test Flammability Testing cluster_analysis Data Analysis & Comparison Prep Material Compounding (PC + Flame Retardant) Specimen Specimen Molding (e.g., Injection Molding) Prep->Specimen Condition Conditioning (ASTM Standards) Specimen->Condition UL94 UL 94 Vertical Burn Test Condition->UL94 LOI Limiting Oxygen Index (LOI) Condition->LOI Cone Cone Calorimetry Condition->Cone TGA Thermogravimetric Analysis (TGA) Condition->TGA Data Collect Performance Metrics: - UL 94 Rating - LOI Value (%) - pHRR, THR - Char Yield (%) UL94->Data LOI->Data Cone->Data TGA->Data Compare Comparative Analysis vs. Control Data->Compare Conclusion Conclusion on Efficiency Compare->Conclusion

Caption: Workflow for evaluating flame retardant efficiency in polycarbonates.

Mechanisms of Flame Retardancy

Flame retardants operate through two primary mechanisms: in the gas phase (interrupting the combustion cycle in the flame) and in the condensed phase (altering the polymer's decomposition at the surface).[4]

G cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism FR Flame Retardants in Polycarbonate cluster_gas cluster_gas cluster_condensed cluster_condensed Radical Radical Scavenging (e.g., H•, OH• trapping) Dilution Inert Gas Dilution (Reduces fuel/oxygen concentration) Halogenated Halogenated FRs Halogenated->Radical Halogenated->Dilution Phosphorus_Gas Some Phosphorus FRs Phosphorus_Gas->Radical Char Char Formation (Insulating barrier) HeatSink Heat Sink Effect (Endothermic decomposition) Phosphorus_Solid Phosphorus FRs Phosphorus_Solid->Char Silicone Silicone FRs Silicone->Char Sulfonates Sulfonated Salts Sulfonates->Char

Caption: Primary mechanisms of flame retardancy in polymers.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Dimethyl Vinylphosphonate: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals Dimethyl vinylphosphonate (B8674324) is a corrosive and toxic organophosphorus compound requiring strict adheren...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Dimethyl vinylphosphonate (B8674324) is a corrosive and toxic organophosphorus compound requiring strict adherence to safety protocols for its handling and disposal. Improper disposal can pose significant risks to personnel and the environment. This document provides a comprehensive, step-by-step guide for the safe disposal of dimethyl vinylphosphonate and associated contaminated materials in a laboratory setting.

Immediate Safety Precautions

Before handling dimethyl vinylphosphonate, it is imperative to consult the Safety Data Sheet (SDS). The primary hazards include severe skin burns, eye damage, and toxicity if swallowed.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory when handling this substance.[4] This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A chemical-resistant apron or lab coat.

  • Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working outside a fume hood or if ventilation is inadequate.

Quantitative Data Summary

The following table summarizes key quantitative data for dimethyl vinylphosphonate.

PropertyValueReference
CAS Number 4645-32-3[2]
Molecular Formula C4H9O3P[1]
Molecular Weight 136.09 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Density 1.146 g/mL at 20 °C[5]
Boiling Point 197-202 °C[5]
Flash Point 98 °C (208.4 °F) - closed cup[5]
Storage Temperature 2-8°C[4][5]
Hazard Class 8 (Corrosive)[1][2]

Disposal Procedures

The cardinal rule for the disposal of dimethyl vinylphosphonate is to never pour it down the drain.[7] It must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[2]

Step-by-Step Disposal of Unused or Waste Dimethyl Vinylphosphonate
  • Container Selection: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with corrosive organic liquids, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: Clearly label the container with "Hazardous Waste," "Corrosive," "Toxic," and the full chemical name: "Dimethyl Vinylphosphonate."

  • Transfer: Carefully transfer the waste chemical into the designated container, avoiding splashes. This should be done in a chemical fume hood.

  • Closure: Securely cap the container to prevent any leaks or evaporation. Do not overfill the container; leave adequate headspace for vapor expansion.

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Spill Cleanup and Disposal

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1]

For Small Spills:

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[1]

  • Collection: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area using a mild detergent and water solution.

  • Waste Disposal: The collected absorbent material and any contaminated cleaning materials (e.g., wipes, gloves) are considered hazardous waste and must be placed in the labeled hazardous waste container.

For Large Spills:

  • Evacuation: Immediately evacuate the area and alert others.

  • Emergency Contact: Contact your institution's EHS or emergency response team.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

Disposal of Contaminated Materials
  • Personal Protective Equipment (PPE): All disposable PPE (gloves, aprons, etc.) that comes into contact with dimethyl vinylphosphonate must be disposed of as hazardous waste. Place it in the designated solid hazardous waste container.

  • Empty Containers: "Empty" containers that held dimethyl vinylphosphonate are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, the container should be punctured or otherwise rendered unusable and disposed of through the appropriate hazardous waste stream as advised by your EHS department.

  • Contaminated Labware: Glassware and other lab equipment contaminated with dimethyl vinylphosphonate should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. After decontamination, the labware can be washed with detergent and water.

Experimental Protocols: Neutralization (for trained personnel only)

While direct disposal as hazardous waste is the recommended and safest option, in some institutional settings, neutralization of small residual amounts may be permitted under strict protocols by trained personnel. This should only be performed if explicitly allowed by your institution's EHS guidelines. Dimethyl vinylphosphonate is an acidic organic compound.

General Neutralization Principle:

Neutralization of acidic waste is achieved by slowly adding a weak base to the acidic material until the pH is neutral (between 6 and 8).

Caution: The neutralization reaction can be exothermic, generating heat. Proceed with caution and appropriate cooling measures if necessary.

Methodology:

  • Work in a chemical fume hood and wear all required PPE.

  • Place the acidic waste in a large, appropriate container (e.g., a borosilicate glass beaker) within a secondary container (e.g., an ice bath) to manage heat generation.

  • Slowly, and with constant stirring, add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.

  • Monitor the pH of the solution continuously using a pH meter or pH strips.

  • Continue adding the base until the pH is in the neutral range.

  • The resulting neutralized solution must still be disposed of as hazardous aqueous waste, as it contains the phosphonate (B1237965) salt and other byproducts. Collect it in a labeled hazardous waste container.

Logical Flow for Dimethyl Vinylphosphonate Disposal

Disposal_Workflow Dimethyl Vinylphosphonate Disposal Decision Tree cluster_assessment Initial Assessment cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_final Final Disposal start Waste Generation (Unused Product, Spill, Contaminated Material) waste_type Identify Waste Type start->waste_type liquid_waste Unused Product or Liquid Spill Residue waste_type->liquid_waste Liquid solid_waste Contaminated PPE, Absorbent, Empty Containers waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Compatible Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste empty_container_check Is it an empty container? solid_waste->empty_container_check triple_rinse Triple-Rinse with Solvent empty_container_check->triple_rinse Yes collect_solid Collect Solid Waste in a Labeled Hazardous Waste Container empty_container_check->collect_solid No collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate triple_rinse->collect_solid Dispose of rinsed container as solid waste collect_rinsate->collect_liquid collect_solid->store_waste ehs_pickup Arrange for EHS/ Licensed Vendor Pickup store_waste->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Disposal workflow for dimethyl vinylphosphonate.

References

Handling

Essential Guide to Handling Dimethyl Vinylphosphonate: Safety, Operations, and Disposal

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl vinylphosphonate (B8674324). The following procedural steps and data are...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl vinylphosphonate (B8674324). The following procedural steps and data are designed to ensure safe handling, effective response to incidents, and proper disposal of this chemical.

Chemical Safety and Properties

Dimethyl vinylphosphonate is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also toxic if swallowed.[2] Understanding its properties is the first step toward safe handling.

Table 1: Physical and Chemical Properties of Dimethyl Vinylphosphonate

PropertyValueSource(s)
CAS Number 4645-32-3[3][4]
Molecular Formula C4H9O3P[1][3]
Molecular Weight 136.09 g/mol [1][4]
Appearance Liquid[4][5]
Boiling Point 197-202 °C[4][5]
Density 1.146 g/mL at 20 °C[4][5]
Flash Point 98 °C (208.4 °F) - closed cup[4][5]
Storage Temperature 2-8°C[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment for Dimethyl Vinylphosphonate

PPE CategorySpecificationRationale and Source(s)
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Protects against severe skin burns.[1][6] Glove integrity must be checked before each use.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause serious eye damage.[1][4]
Skin and Body Protection Chemical-resistant lab coat or coveralls. For larger quantities or spill response, a fully encapsulated chemical- and vapor-protective suit may be required.Prevents skin contact and contamination of personal clothing.[1][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with a type ABEK (EN14387) filter is necessary.Protects against inhalation of vapors or aerosols.[4][8]

Operational Plans: Handling and Storage

Adherence to strict operational protocols is essential for minimizing risks associated with Dimethyl vinylphosphonate.

General Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[9]

  • Ventilation : Always handle Dimethyl vinylphosphonate inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Grounding : To prevent ignition from static electricity, ensure all metal equipment used for transferring the chemical is properly grounded.[8]

  • Avoid Contact : Use appropriate PPE to avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1][8]

  • Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[8][9]

  • After Handling : Wash hands and any exposed skin thoroughly after handling. Contaminated clothing must be removed immediately and washed before reuse.[1]

Storage Plan
  • Container : Keep the container tightly closed and store in the original container.[1][8]

  • Location : Store in a dry, cool, and well-ventilated area designated for corrosive and combustible materials.[1][8] The recommended storage temperature is between 2-8°C.[4][5]

  • Security : Store in a locked area accessible only to authorized personnel.[1][2]

  • Incompatibilities : Store away from strong oxidizing agents and bases.[8][9]

Emergency Response and Decontamination

Immediate and correct response to spills or exposure is critical.

Spill Cleanup Protocol
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could spread the vapor.

  • Don PPE : Wear the appropriate level of PPE, including respiratory protection, chemical-resistant gloves, and body protection, before entering the spill area.[8]

  • Contain Spill : Stop the leak if it is safe to do so. For larger spills, create a dike around the spill using inert absorbent material to prevent it from spreading.[8]

  • Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[1][8]

  • Collect Waste : Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[8]

  • Decontaminate Area : Clean the spill area thoroughly with a suitable decontamination solution, followed by water.

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.[2]

Decontamination Protocol
  • Prepare Solution : Prepare a decontamination solution. While specific agents for Dimethyl vinylphosphonate are not listed, a general approach involves using a mild detergent and water solution for initial cleaning, followed by a neutralizing agent if necessary.

  • Apply to Surface : Apply the cleaning solution to the contaminated surface or equipment.

  • Contact Time : Allow for sufficient contact time to ensure contaminants are lifted.

  • Wipe and Rinse : Wipe the surface with absorbent pads. Rinse the area or equipment thoroughly with water to remove any residual cleaning agents.[10]

  • Dry : Allow the surface or equipment to dry completely.

  • Waste : Dispose of all cleaning materials as hazardous waste.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation : Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

All waste containing Dimethyl vinylphosphonate is considered hazardous and must be managed accordingly.

  • Waste Collection : Collect all chemical waste, including contaminated consumables and spill cleanup materials, in a compatible, properly labeled, and sealed container. Do not mix with other waste streams.[11]

  • Container Disposal : Empty containers should be treated as hazardous waste unless properly decontaminated.[11]

  • Disposal Method : All waste must be disposed of through a licensed professional waste disposal service. The preferred method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]

  • Prohibitions : Do not discharge into sewer systems or allow it to contaminate soil or water.[1][11]

Workflow for Dimethyl Vinylphosphonate Spill

Spill_Response_Workflow Workflow for Handling a Dimethyl Vinylphosphonate Spill spill Spill Occurs evacuate Evacuate Area Alert Personnel spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Suit) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste (Use Non-Sparking Tools) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package and Label Hazardous Waste decontaminate->dispose report Report Incident Complete Documentation dispose->report end_event End of Procedure report->end_event

Caption: Workflow for handling a Dimethyl vinylphosphonate spill.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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